DMT-dG(dmf) Phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H53N8O7P |
|---|---|
Molecular Weight |
824.9 g/mol |
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/t36-,37+,38+,59?/m0/s1 |
InChI Key |
YRQAXTCBMPFGAN-NPZDKLMVSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
DMT-dG(dmf) Phosphoramidite chemical structure and properties
An In-depth Technical Guide to DMT-dG(dmf) Phosphoramidite for Researchers and Drug Development Professionals
Introduction
N2-dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl Phosphoramidite, commonly abbreviated as this compound, is a critical building block in the field of nucleic acid chemistry. It is a modified nucleoside phosphoramidite essential for the automated solid-phase synthesis of oligonucleotides.[1][2] Its widespread use in research, diagnostics, and the development of therapeutic oligonucleotides stems from the strategic application of specific protecting groups that ensure high coupling efficiency and rapid, high-yield synthesis.[3][4]
This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on the experimental protocols for its use in oligonucleotide synthesis.
Chemical Structure and Properties
This compound is a derivative of 2'-deoxyguanosine that has been chemically modified at three key positions to make it suitable for the phosphoramidite method of DNA synthesis. The core structure consists of the deoxyguanosine nucleobase, protected at the exocyclic amine by a dimethylformamidine (dmf) group.[2][4] The 5'-hydroxyl group of the deoxyribose sugar is protected by a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated with a 2-cyanoethyl N,N-diisopropylphosphoramidite moiety.[2][4]
The choice of these protecting groups is crucial. The bulky, acid-labile DMT group protects the 5'-hydroxyl and allows for its selective removal at the start of each synthesis cycle.[2] The dmf group on the guanine base prevents unwanted side reactions and is designed for rapid removal under basic conditions, offering a significant advantage over traditional protecting groups like isobutyryl (iBu).[2][3] The 3'-cyanoethyl phosphoramidite group is the reactive moiety that, upon activation, forms the internucleotide phosphodiester linkage.[2]
Key Physicochemical Properties
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 330628-04-1 | [3][4][5][6][7][8][9] |
| Molecular Formula | C43H53N8O7P | [3][4][5][6][7][8][9] |
| Molecular Weight | ~824.9 g/mol | [3][4][5][7][8][9] |
| Appearance | White to off-white powder/solid | [7][9] |
| Purity | ≥98.0% (HPLC), ≥99.0% (Reversed Phase HPLC) | [3][4][7][9] |
| Solubility | DMSO: 100 mg/mL (121.23 mM) | [5] |
| Storage Conditions | -20°C in a dry, inert atmosphere | [4][5][9][10] |
| Stability | Stable for 1 month at -20°C or 6 months at -80°C in solution | [5] |
Core Concepts and Methodologies
The utility of this compound is defined by the roles of its protecting groups within the context of automated solid-phase oligonucleotide synthesis.
Advantage of the Dimethylformamidine (dmf) Protecting Group
The primary advantage of the dmf group over the traditional isobutyryl (iBu) group is its significantly faster deprotection kinetics.[3] The amide bond of the N2-isobutyryl-deoxyguanosine is very stable, often requiring overnight treatment with concentrated ammonium hydroxide at 55°C for complete removal.[2] In contrast, the dmf group can be cleaved much more rapidly:
-
Concentrated Ammonia: 2 hours at 55°C or 1 hour at 65°C.[3]
-
AMA (Ammonia/Methylamine, 1:1): 10 minutes at 65°C.[4]
This accelerated deprotection reduces the overall synthesis time, minimizes potential damage to sensitive modified oligonucleotides, and is particularly beneficial for the synthesis of G-rich sequences where incomplete deprotection can be a significant issue.[3]
Experimental Protocol: Automated Solid-Phase Oligonucleotide Synthesis
The following protocol outlines the standard cyclical process for incorporating a this compound monomer into a growing oligonucleotide chain attached to a solid support (e.g., Controlled Pore Glass - CPG).
Reagent Preparation
-
Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.[11] This solution should be installed on an automated DNA/RNA synthesizer.
-
Activator Solution: Prepare a solution of an activator, such as 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.5 M tetrazole, in anhydrous acetonitrile.[11][12]
-
Additional Reagents: Standard synthesizer reagents are required, including a deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane), capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF), and an oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water).[11][12]
The Synthesis Cycle
The synthesis of an oligonucleotide proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.
-
Step 1: Detritylation: The cycle begins by removing the 5'-DMT protecting group from the nucleotide bound to the solid support.[12][13] This is achieved by treating the support with an acidic solution, which quantitatively cleaves the DMT group, exposing a free 5'-hydroxyl group for the subsequent reaction.[12]
-
Step 2: Coupling: The this compound monomer is activated by an activator like tetrazole.[13] This activated species is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[14] This reaction is highly efficient and rapid, typically taking around 30 seconds, forming a phosphite triester linkage.[14]
-
Step 3: Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), the support is treated with a capping solution, usually containing acetic anhydride.[12] This acetylates any unreacted 5'-hydroxyl groups, rendering them inert in subsequent cycles.[12]
-
Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester. This is accomplished by treating the support with an iodine solution in the presence of water and a mild base.[12] A low concentration of iodine (0.02 M) is recommended when using dG(dmf) phosphoramidite.[3]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Final Cleavage and Deprotection
Once the desired sequence has been synthesized, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (on the phosphate backbone and the nucleobases) must be removed.[14]
-
Cleavage & Deprotection: The solid support is treated with a basic solution. As noted previously, the dmf group allows for rapid deprotection. Recommended conditions are:
-
Purification: The final "DMT-ON" or "DMT-OFF" oligonucleotide can be purified from failure sequences and residual chemical contaminants using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Applications in Research and Drug Development
The ability to efficiently synthesize high-purity, custom DNA sequences using this compound has been a driving force in molecular biology and is central to the development of nucleic acid-based therapeutics.[2]
-
Therapeutic Oligonucleotides: It is a core component for synthesizing DNA-based aptamers and antisense oligonucleotides, which are designed to modulate gene expression for therapeutic purposes.[1][2][4]
-
Molecular Diagnostics: The reagent is used to generate DNA hybridization probes and primers for diagnostic assays, including Polymerase Chain Reaction (PCR), quantitative PCR (qPCR), and microarrays.[1][2][4]
-
Molecular Biology Tools: It is fundamental for creating synthetic DNA for a vast range of research applications, such as gene synthesis, site-directed mutagenesis, sequencing primers, and CRISPR guide templates.[2][4]
-
Structural Biology: The synthesis of G-rich oligonucleotides, which can form complex G-quadruplex structures, is facilitated by the use of the dmf-protected guanine, aiding in the study of these biologically important structures.[2]
References
- 1. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. This compound ≥99.0% (reversed phase HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. shop.hongene.com [shop.hongene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Best Normal and modified phosphoramidites for oligonucleotide synthesis manufacturers and suppliers | Honya [honyabio.com]
- 7. DMT-dG(DMF)-CE phosphoramidite - CD BioGlyco [bioglyco.com]
- 8. chempep.com [chempep.com]
- 9. hongene.com [hongene.com]
- 10. 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite, 330628-04-1 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. atdbio.com [atdbio.com]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
The Essential Guide to DMT-dG(dmf) Phosphoramidite: Properties, Synthesis, and Applications
For Immediate Release
This technical guide provides an in-depth overview of N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, its critical role in automated oligonucleotide synthesis, and comprehensive experimental protocols.
Core Properties of this compound
This compound is a key building block in the chemical synthesis of DNA. It is a modified and protected version of the nucleoside deoxyguanosine, optimized for the efficient and high-fidelity construction of oligonucleotides. The protecting groups, Dimethoxytrityl (DMT) on the 5'-hydroxyl, dimethylformamidine (dmf) on the exocyclic amine of the guanine base, and a cyanoethyl group on the phosphoramidite moiety, ensure specific and controlled reactions during the synthesis cycle.
| Property | Value | Reference |
| CAS Number | 330628-04-1 | [1][2][3][4][5][6] |
| Molecular Weight | 824.90 g/mol | [1][3][4][5][6][7] |
| Molecular Formula | C43H53N8O7P | [1][3][5][6][7] |
| Appearance | White to off-white powder | [1][3][5] |
| Purity | ≥98.0% (HPLC) | [5][7] |
| Storage | -20°C | [1][4][5][6] |
The Role of Protecting Groups in Oligonucleotide Synthesis
The success of solid-phase oligonucleotide synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions.[8] In this compound, each group serves a distinct purpose:
-
5'-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl of the deoxyribose sugar. Its removal at the start of each synthesis cycle is a controlled step that allows the sequential addition of the next nucleotide.[3][5][8]
-
N-dimethylformamidine (dmf) group: Protecting the exocyclic amino group of the guanine base, the dmf group is crucial for preventing side reactions during the phosphitylation and coupling steps.[8] A key advantage of the dmf group over traditional protecting groups like isobutyryl (iBu) is its faster removal during the final deprotection step, which is particularly beneficial for high-throughput synthesis and for creating G-rich sequences.[4][9]
-
3'-Cyanoethyl group: This group protects the phosphorus atom of the phosphoramidite, preventing undesired reactions until the oxidation step.[5][8]
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on an automated synthesizer. Each cycle, which adds one nucleotide to the growing chain, consists of four main steps: detritylation, coupling, capping, and oxidation.[2][10][11][12]
Materials and Reagents:
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene with the initial nucleoside attached.
-
Phosphoramidites: DMT-protected deoxynucleoside phosphoramidites (including DMT-dG(dmf)) dissolved in anhydrous acetonitrile.
-
Activator: A weak acid, such as 5-Ethylthio-1H-tetrazole (ETT), in anhydrous acetonitrile.
-
Capping Solution A: Acetic anhydride in tetrahydrofuran (THF) and lutidine.
-
Capping Solution B: N-Methylimidazole in THF.
-
Oxidizing Solution: Iodine in a mixture of THF, pyridine, and water.
-
Deblocking Solution: A strong acid, such as trichloroacetic acid (TCA) in dichloromethane, for DMT removal.
-
Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
Synthesis Cycle:
1. Detritylation (Deblocking): The acid-labile DMT group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support, exposing a free hydroxyl group for the next reaction.[2][6][13]
2. Coupling: The this compound, activated by a weak acid like tetrazole, is added to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[2][12][14] High coupling efficiency, typically between 98% and 99.5%, is crucial for the synthesis of long and high-quality oligonucleotides.[12][15]
3. Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This renders them unreactive in subsequent cycles.[2][12][16]
4. Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent like iodine. This completes one cycle of nucleotide addition.[2][12][16]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Final Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. The use of the dmf protecting group on guanine significantly accelerates the deprotection step compared to the traditional isobutyryl (iBu) group.
| Protecting Group on dG | Deprotection Conditions (Concentrated Ammonia) | Reference |
| isobutyryl (iBu) | 8 hours at 65°C | [17] |
| dimethylformamidine (dmf) | 1 hour at 65°C or 2 hours at 55°C | [4][8] |
For even faster deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used. With a monomer set including Ac-dC and dmf-dG, deprotection can be achieved in as little as 10 minutes at 65°C.[9][14]
Protocol for Cleavage and Deprotection (dmf-dG):
-
The solid support is treated with concentrated ammonium hydroxide or AMA solution.
-
The mixture is heated at a specified temperature (e.g., 55°C or 65°C) for the appropriate duration to cleave the oligonucleotide from the support and remove the cyanoethyl and base protecting groups.
-
The supernatant containing the deprotected oligonucleotide is collected.
-
The final product is typically purified using methods like High-Performance Liquid Chromatography (HPLC) to isolate the full-length oligonucleotide from shorter failure sequences.
Conclusion
This compound is an essential reagent for the rapid and efficient synthesis of custom DNA oligonucleotides. Its key feature, the dmf protecting group, facilitates significantly faster deprotection protocols, enhancing throughput and making it particularly suitable for the synthesis of G-rich sequences and long oligonucleotides. A thorough understanding of its properties and the associated experimental protocols is fundamental for researchers and developers in the fields of molecular biology, diagnostics, and therapeutic oligonucleotide development.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. Fast Deprotection [qualitysystems.com.tw]
- 5. shop.hongene.com [shop.hongene.com]
- 6. Oligonucleotide Synthesis | Phosphoramidite Method | Danaher Life Sciences [shop.leica-microsystems.com]
- 7. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound | Benchchem [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 13. biotage.com [biotage.com]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. arep.med.harvard.edu [arep.med.harvard.edu]
- 16. atdbio.com [atdbio.com]
- 17. scribd.com [scribd.com]
The Synthesis and Purification of DMT-dG(dmf) Phosphoramidite: A Technical Guide
For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of nucleoside phosphoramidites is a cornerstone of oligonucleotide therapeutics and diagnostics. This in-depth technical guide details the synthesis and purification of N2-dimethylformamidine-5'-O-dimethoxytrityl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly known as DMT-dG(dmf) phosphoramidite. This key building block is integral to automated solid-phase oligonucleotide synthesis.
The use of the dimethylformamidine (dmf) protecting group for the exocyclic amine of guanine offers significant advantages, most notably the facilitation of rapid deprotection protocols. This allows for shorter overall synthesis times and minimizes exposure of the synthesized oligonucleotide to harsh basic conditions, thereby preserving its integrity.[1][2]
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that begins with the naturally occurring nucleoside, 2'-deoxyguanosine. The synthetic strategy involves the sequential protection of reactive functional groups to ensure the desired regioselectivity during the final phosphitylation step. The three primary stages are:
-
5'-Hydroxyl Protection: The primary 5'-hydroxyl group of 2'-deoxyguanosine is protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group.
-
N2-Amine Protection: The exocyclic amino group of the guanine base is subsequently protected with the dimethylformamidine (dmf) group.
-
3'-Hydroxyl Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.
Experimental Protocols
The following protocols provide a detailed methodology for each key synthetic step. All reactions should be carried out under anhydrous conditions unless otherwise specified.
Synthesis of 5'-O-DMT-2'-deoxyguanosine
This initial step involves the selective protection of the 5'-hydroxyl group of 2'-deoxyguanosine.
-
Materials:
-
2'-Deoxyguanosine
-
Anhydrous pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
-
Procedure:
-
2'-Deoxyguanosine is dried by co-evaporation with anhydrous pyridine.
-
The dried nucleoside is dissolved in anhydrous pyridine, and DMT-Cl (typically 1.1 to 1.3 equivalents) is added portion-wise at room temperature.[3]
-
The reaction is stirred for 3 to 12 hours, and its progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is redissolved in dichloromethane.
-
The organic layer is washed with saturated aqueous sodium bicarbonate and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
-
Synthesis of 5'-O-DMT-N2-dmf-2'-deoxyguanosine
The exocyclic amine of the guanine base is protected using dimethylformamide dimethyl acetal.
-
Materials:
-
5'-O-DMT-2'-deoxyguanosine
-
Anhydrous methanol or Dimethylformamide (DMF)
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
-
Procedure:
-
5'-O-DMT-2'-deoxyguanosine is dissolved in anhydrous methanol or DMF.
-
Dimethylformamide dimethyl acetal (a slight excess) is added to the solution.
-
The reaction mixture is stirred at room temperature for 1 to 3 hours, with progress monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure to yield the crude product, which is often used in the next step without further purification.
-
Synthesis of this compound
The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.
-
Materials:
-
5'-O-DMT-N2-dmf-2'-deoxyguanosine
-
Anhydrous dichloromethane or acetonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite[1]
-
-
Procedure:
-
The dried 5'-O-DMT-N2-dmf-2'-deoxyguanosine is dissolved in anhydrous dichloromethane or acetonitrile.
-
N,N-Diisopropylethylamine (typically 2 to 3 equivalents) is added to the solution.
-
The phosphitylating agent (typically 1.2 to 1.5 equivalents) is added dropwise at 0 °C.[1]
-
The reaction is stirred at room temperature for 1 to 4 hours, and its progress is monitored by TLC or ³¹P NMR.
-
The reaction mixture is diluted with an appropriate solvent like ethyl acetate and washed with a mild aqueous basic solution (e.g., saturated sodium bicarbonate) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude phosphoramidite.
-
Purification of this compound
Purification of the final product is critical to ensure high coupling efficiencies during oligonucleotide synthesis. The most common methods are silica gel column chromatography and purification via precipitation or extraction.
Silica Gel Column Chromatography
-
Eluent System: A typical eluent system is a gradient of ethyl acetate in hexane or dichloromethane, often containing a small amount of a tertiary amine like triethylamine (e.g., 0.5-1%) to prevent the degradation of the acid-sensitive phosphoramidite on the silica gel.
-
Procedure:
-
The crude product is dissolved in a minimal amount of the starting eluent and loaded onto a silica gel column.
-
The column is eluted with the chosen solvent system.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are pooled and the solvent is evaporated to yield the purified phosphoramidite as a white foam.
-
Liquid-Liquid Extraction and Precipitation
An alternative to chromatography involves a series of extractions to remove impurities.
-
Procedure:
-
The crude phosphoramidite is dissolved in a polar, water-miscible solvent such as acetonitrile.[4]
-
Water and a non-polar solvent are added, and the layers are separated. Impurities can be partitioned between the layers.[4]
-
The purified phosphoramidite is then typically precipitated from the organic phase by the addition of a non-polar solvent like cold hexanes.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and purification of this compound.
| Synthesis Step | Key Reagents | Typical Molar Ratio (to starting nucleoside) | Typical Reaction Time | Reported Yield |
| 5'-O-DMT Protection | DMT-Cl | 1.1 - 1.3 | 3 - 12 hours | 75% - 90% |
| N2-dmf Protection | DMF-DMA | 1.1 - 1.5 | 1 - 3 hours | >90% (often used crude) |
| 3'-O-Phosphitylation | Phosphitylating Agent | 1.2 - 1.5 | 1 - 4 hours | 80% - 95% |
Table 1: Summary of Synthesis Parameters and Yields
| Purification Method | Typical Purity Achieved | Key Advantages | Key Disadvantages |
| Silica Gel Chromatography | ≥98.0% (HPLC) | High purity, well-established. | Can be time-consuming, potential for product degradation on silica. |
| Liquid-Liquid Extraction & Precipitation | >95% (³¹P NMR)[4] | Scalable, avoids silica gel.[4] | May be less effective at removing closely related impurities. |
| Reversed-Phase HPLC | ≥99.0%[2] | Very high purity, excellent for quality control. | Not typically used for large-scale preparative purification. |
Table 2: Comparison of Purification Methods
Conclusion
The synthesis and purification of this compound are critical processes for the production of high-quality oligonucleotides. The use of the dmf protecting group provides significant benefits for downstream applications, particularly in high-throughput synthesis and for sensitive modified oligonucleotides. By following well-defined experimental protocols and employing appropriate purification strategies, researchers can consistently obtain high-purity this compound, ensuring the successful synthesis of oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of the dmf Protecting Group in dG Phosphoramidite
This guide provides a comprehensive overview of the N2-dimethylformamidine (dmf) protecting group as utilized in 2'-deoxyguanosine (dG) phosphoramidite chemistry for solid-phase oligonucleotide synthesis. We will explore its function, advantages over traditional protecting groups, and the associated methodologies critical for the synthesis of high-quality oligonucleotides.
The Essential Role of Protecting Groups in Oligonucleotide Synthesis
Solid-phase oligonucleotide synthesis is a cyclical process that builds a DNA or RNA chain by sequentially adding nucleotide monomers, called phosphoramidites, to a growing chain attached to a solid support.[1][2] To ensure the specific and correct formation of the desired 3'-5' phosphodiester linkage at each step, reactive functional groups on the nucleoside that are not involved in the coupling reaction must be reversibly blocked or "protected".[3][4]
Key protected sites on a phosphoramidite monomer include:
-
5'-Hydroxyl Group: Protected by a bulky dimethoxytrityl (DMT) group, which is removed at the start of each synthesis cycle.[1][5]
-
Exocyclic Amines: The amino groups on the nucleobases (Adenine, Guanine, and Cytosine) are nucleophilic and must be protected to prevent side reactions during synthesis.[1][3]
This guide focuses on the protection of the exocyclic N2 amine of deoxyguanosine, a site particularly prone to unwanted reactions.
The dmf Protecting Group for Deoxyguanosine
The traditional protecting group for dG has been the isobutyryl (ibu) group.[1] However, its high stability presents challenges, particularly during the final deprotection step. The dimethylformamidine (dmf) group was introduced as a superior alternative, offering significant advantages in modern, high-throughput synthesis environments.[6][7]
The chemical structure of the fully protected dmf-dG phosphoramidite is shown below.
Core Advantage: Accelerated Deprotection Kinetics
The primary advantage of the dmf group is its lability under basic conditions, which allows for significantly faster and milder final deprotection compared to the robust ibu group.[1] The amide bond of N2-isobutyryl-dG is very stable, often requiring overnight treatment with concentrated ammonium hydroxide at elevated temperatures for complete removal.[1] In contrast, the dmf group is removed much more rapidly.[6][7]
This rapid deprotection is crucial for:
-
High-Throughput Synthesis: Drastically reduces processing time, increasing overall efficiency.[7]
-
Synthesis of Modified Oligonucleotides: Minimizes exposure to harsh basic conditions, preserving the integrity of sensitive modifications, such as fluorescent dyes or labile bases.[6]
-
Improved Purity for G-Rich Sequences: For sequences with a high guanine content, the stubborn ibu group can lead to incomplete deprotection. The use of dmf-dG minimizes this issue, resulting in a higher purity final product.[1][7]
Data Presentation: Deprotection Conditions Comparison
The following tables summarize the deprotection times for dmf-dG versus the traditional ibu-dG under various standard conditions.
Table 1: Deprotection with Concentrated Ammonium Hydroxide
| Protecting Group | Temperature | Time for Complete Deprotection |
| dmf-dG | 55 °C | 2 hours[1][7] |
| dmf-dG | 65 °C | 1 hour[1][7] |
| ibu-dG | 55 °C | 12-17 hours (Overnight)[1][5] |
Table 2: "UltraFAST" Deprotection with AMA (Ammonium Hydroxide / Methylamine 1:1)
| Protecting Group | Temperature | Time for Complete Deprotection |
| dmf-dG | Room Temp. | 120 minutes[8] |
| dmf-dG | 37 °C | 30 minutes[8] |
| dmf-dG | 55 °C | 10 minutes[8] |
| dmf-dG | 65 °C | 5 minutes[1][8] |
| ibu-dG | 65 °C | 5 minutes[8] |
Note: UltraFAST deprotection with AMA requires the use of Acetyl-protected dC (Ac-dC) to prevent base modification.[8]
Experimental Protocols
The use of dmf-dG phosphoramidite is fully compatible with standard automated oligonucleotide synthesis protocols and requires no significant changes to the synthesis cycle itself.[7]
The Solid-Phase Synthesis Cycle
The synthesis of an oligonucleotide proceeds in a 3' to 5' direction through four recurring chemical steps for each nucleotide added.
References
- 1. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. journalirjpac.com [journalirjpac.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Fast Deprotection [qualitysystems.com.tw]
- 8. glenresearch.com [glenresearch.com]
The Lynchpin of Oligonucleotide Synthesis: A Technical Guide to DMT Protecting Group Removal
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase oligonucleotide synthesis, the 4,4'-dimethoxytrityl (DMT) group plays a pivotal role as a temporary guardian. Its primary function is to protect the 5'-hydroxyl group of the growing oligonucleotide chain, thereby ensuring the stepwise and sequence-specific addition of phosphoramidite monomers. The removal of this protecting group, a step known as detritylation or deblocking, is a critical and carefully controlled acidic hydrolysis reaction. This technical guide provides an in-depth exploration of the mechanism, kinetics, and protocols associated with DMT group removal, offering valuable insights for professionals in oligonucleotide-based therapeutics and research.
The Mechanism of Acid-Catalyzed Detritylation
The removal of the DMT group is an acid-catalyzed cleavage of the ether linkage between the trityl group and the 5'-hydroxyl of the terminal nucleoside. The reaction proceeds via a protonation-elimination mechanism.
-
Protonation: The reaction is initiated by the protonation of the ether oxygen by an acidic reagent, typically Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA), delivered in a non-protic solvent such as dichloromethane (DCM) or toluene.
-
Formation of a Carbocation: The protonated ether becomes a good leaving group. The carbon-oxygen bond cleaves, resulting in the liberation of the 5'-hydroxyl group and the formation of a highly stable tertiary carbocation, the dimethoxytrityl cation (DMT⁺). The stability of this cation is attributed to the electron-donating effects of the two methoxy groups, which delocalize the positive charge across the aromatic rings.[1]
-
Colorimetric Monitoring: The resulting DMT cation is intensely orange-colored and exhibits a strong absorbance at approximately 495 nm.[2] This property is ingeniously exploited to monitor the efficiency of the preceding phosphoramidite coupling step in real-time. A stronger orange color indicates a larger amount of released DMT cation, signifying a higher coupling yield.
Quantitative Comparison of Acidic Reagents
The choice of the acidic reagent for detritylation is a critical parameter that influences both the efficiency of the deprotection and the integrity of the synthesized oligonucleotide. The primary challenge is to achieve rapid and complete DMT removal while minimizing acid-induced side reactions, most notably depurination of purine bases (adenine and guanine).
| Reagent | Concentration | pKa | Depurination Half-Time (dA-CPG) | Detritylation Kinetics |
| Trichloroacetic Acid (TCA) | 3% in DCM | ~0.7[3][4] | 19 minutes[3][4] | Fast |
| Dichloroacetic Acid (DCA) | 3% in DCM | ~1.5[3][4] | 77 minutes[3][4] | Slower than TCA |
| Dichloroacetic Acid (DCA) | 15% in DCM | ~1.5[3][4] | ~26 minutes (3-fold faster than 3% DCA)[3][4] | Faster than 3% DCA |
Key Observations:
-
TCA is a stronger acid than DCA, leading to faster detritylation. However, this increased acidity significantly accelerates the rate of depurination, which can lead to chain cleavage during the final basic deprotection step and result in truncated oligonucleotide impurities.[5]
-
DCA is a milder acid and is generally preferred for the synthesis of longer oligonucleotides or sequences rich in purines, as it minimizes depurination.[5] To compensate for the slower reaction rate, a longer reaction time or higher concentration may be employed.
-
Increasing the concentration of DCA enhances the detritylation rate but also increases the rate of depurination.[3][4]
Experimental Protocols
On-Synthesizer Detritylation Workflow
The detritylation step is an integral part of the automated solid-phase oligonucleotide synthesis cycle. The following is a representative protocol for a standard synthesis cycle.
Detailed Steps:
-
Acid Delivery: A solution of the acidic reagent (e.g., 3% DCA in DCM) is delivered to the synthesis column containing the solid support-bound oligonucleotide. The volume of the acid solution is sufficient to completely wet the solid support.
-
Reaction Wait: The flow is stopped, and the acid solution is allowed to react with the support-bound oligonucleotide for a predetermined time, typically ranging from 60 to 120 seconds. This duration is optimized to ensure complete detritylation without excessive depurination.
-
Wash: Following the reaction, the column is thoroughly washed with a non-acidic solvent, typically acetonitrile, to remove the cleaved DMT cation and any residual acid. This washing step is crucial to prevent the re-attachment of the DMT group and to provide a non-acidic environment for the subsequent coupling reaction. Multiple wash steps are usually employed to ensure complete removal.
Manual Post-Synthesis Detritylation Protocol
For oligonucleotides that are purified with the 5'-DMT group on (a technique known as "trityl-on" purification), a manual detritylation step is required post-purification.
Materials:
-
Dried, purified DMT-on oligonucleotide
-
80% Acetic Acid in water
-
Ethanol (95% or absolute)
-
Water (nuclease-free)
-
Microcentrifuge tubes
-
Lyophilizer or vacuum concentrator
Procedure:
-
Dissolve the dried DMT-on oligonucleotide in 200-500 µL of 80% acetic acid.[6]
-
Incubate the solution at room temperature for 20-30 minutes. The orange color of the DMT cation will not be visible as it reacts with water to form tritanol.[6]
-
Add an equal volume of 95% ethanol to the solution.[6]
-
Freeze the sample and lyophilize to dryness.
-
To ensure all acetic acid is removed, the sample can be re-dissolved in water and lyophilized again.
-
The resulting detritylated oligonucleotide is then desalted using a suitable method like ethanol precipitation or size-exclusion chromatography.
Spectrophotometric Monitoring of Coupling Efficiency
The quantitative measurement of the released DMT cation provides a reliable method for determining the stepwise coupling efficiency of the synthesis.
Procedure:
-
Collection: During the automated synthesis, the eluent from the detritylation step, containing the DMT cation, is collected for each cycle.
-
Dilution: The collected fraction is diluted with a suitable solvent (e.g., a specific acidic solution to maintain the cationic form) to a known final volume.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance for the DMT cation, which is approximately 498 nm.[6]
-
Calculation of Coupling Efficiency:
The coupling efficiency (%) for a given cycle (n) can be calculated using the following formula:
Coupling Efficiency (%) = (Absorbance at cycle n / Absorbance at cycle n-1) x 100
This calculation assumes that the amount of starting material on the solid support is constant for each cycle. The absorbance is directly proportional to the number of DMT groups cleaved, which in turn reflects the number of successfully coupled nucleosides in the previous cycle.
The Role of Scavengers in Detritylation
The acid-catalyzed detritylation reaction is reversible. In solid-phase synthesis, the continuous flow of the acidic reagent effectively washes away the DMT cation, driving the equilibrium towards the deprotected product. However, in solution-phase synthesis or under certain conditions where the removal of the DMT cation is not efficient, re-tritylation can occur.
To circumvent this, scavengers can be added to the reaction mixture. These are typically silanes, such as triethylsilane (TES), which act as hydride donors. The scavenger reacts with the DMT carbocation, reducing it to the colorless dimethoxytritylmethane, thereby irreversibly removing the cation from the equilibrium and driving the detritylation reaction to completion.[1] The use of scavengers is particularly important in large-scale solution-phase synthesis.
Conclusion
The removal of the DMT protecting group is a fundamental and meticulously controlled step in oligonucleotide synthesis. A thorough understanding of the underlying chemical mechanism, the kinetics of different acidic reagents, and the potential for side reactions is paramount for researchers and drug development professionals. By optimizing the detritylation conditions, including the choice of acid, reaction time, and the potential use of scavengers, the synthesis of high-quality, full-length oligonucleotides for a wide range of research and therapeutic applications can be reliably achieved. The ability to monitor the efficiency of this process in real-time through the colorimetric detection of the DMT cation further underscores the elegance and precision of modern oligonucleotide synthesis chemistry.
References
- 1. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
The Chemical Stability and Shelf Life of DMT-dG(dmf) Phosphoramidite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and shelf life of N2-dimethylformamidine-5'-O-dimethoxytrityl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly referred to as DMT-dG(dmf) Phosphoramidite. A thorough understanding of its stability profile is critical for ensuring the quality, efficacy, and safety of synthetic oligonucleotides used in research, diagnostics, and therapeutics. This document details the intrinsic stability of this compound, its degradation pathways, recommended storage and handling conditions, and the analytical methods used to assess its purity and stability over time.
Introduction to this compound
This compound is a critical building block in the chemical synthesis of DNA oligonucleotides via the phosphoramidite method. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position provides a temporary, acid-labile protecting group, while the dimethylformamidine (dmf) group protects the exocyclic amine of the guanine base. The phosphoramidite moiety at the 3'-hydroxyl position is the reactive functional group that enables the formation of the internucleotide phosphite triester linkage.
The choice of the 'dmf' protecting group for guanine is significant as it offers advantages in the deprotection steps of oligonucleotide synthesis. Compared to the more traditional isobutyryl (ibu) group, the dmf group is more labile and allows for faster and milder deprotection conditions, which is particularly beneficial for the synthesis of G-rich sequences and sensitive modified oligonucleotides.[1][2][3]
Chemical Stability and Degradation Pathways
The stability of phosphoramidites is a crucial factor that directly impacts the efficiency of oligonucleotide synthesis and the purity of the final product. Among the four standard deoxyribonucleoside phosphoramidites, the guanosine analogues are known to be the least stable, with a stability order of T > dC > dA >> dG.[4] The primary degradation pathways for this compound are hydrolysis and oxidation.
Hydrolysis
The trivalent phosphorus center in the phosphoramidite moiety is highly susceptible to hydrolysis in the presence of trace amounts of water. This reaction leads to the formation of the corresponding H-phosphonate derivative, which is inactive in the coupling reaction during oligonucleotide synthesis. The presence of H-phosphonate impurities can therefore lead to lower coupling efficiencies and the accumulation of truncated sequences (n-1 mers).
A key aspect of dG phosphoramidite degradation is its autocatalytic nature.[5][6] The degradation of dG phosphoramidites has been shown to be a second-order reaction with respect to the phosphoramidite concentration, suggesting that the dG phosphoramidite itself catalyzes its own hydrolysis. This autocatalysis is a significant contributor to the lower stability of dG phosphoramidites compared to other bases.
Figure 1. Degradation pathways of this compound.
Oxidation
The phosphite triester is susceptible to oxidation to the corresponding phosphate triester (P(V) species). This can occur upon exposure to air (oxygen). While the subsequent oxidation step in oligonucleotide synthesis intentionally converts the phosphite triester to a phosphate triester, premature oxidation of the phosphoramidite monomer renders it unreactive in the coupling step.
Shelf Life and Recommended Storage Conditions
To maximize the shelf life and maintain the high purity of this compound, strict storage and handling procedures are essential.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[7] Some suppliers recommend -80°C for long-term storage (e.g., 6 months).[7] | Reduces the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | Minimizes exposure to moisture and oxygen, thereby preventing hydrolysis and oxidation. |
| Container | Keep in a tightly sealed, amber-colored vial or container. | Protects from moisture, air, and light. |
| Handling | Allow the container to warm to room temperature before opening. Handle in a dry, inert atmosphere (e.g., glove box). | Prevents condensation of atmospheric moisture onto the cold solid. Minimizes exposure to moisture and air during weighing and dissolution. |
| In Solution | Use immediately after dissolution in anhydrous acetonitrile. If short-term storage is necessary, keep the solution under an inert atmosphere and protected from light. | Phosphoramidite solutions have limited stability. |
Table 1. Recommended Storage and Handling Conditions for this compound
The shelf life of solid this compound is typically up to one month when stored at -20°C and up to six months at -80°C, provided it is protected from light and moisture.[7] Once dissolved in acetonitrile, its stability decreases significantly, and it should be used as soon as possible.
Experimental Protocols for Stability Assessment
The stability of this compound is primarily assessed by monitoring its purity over time using High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy.
Stability-Indicating HPLC Method
A reverse-phase HPLC method can be used to separate the intact phosphoramidite from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the components.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL immediately before injection.
The intact phosphoramidite typically appears as a pair of closely eluting peaks due to the presence of diastereomers at the chiral phosphorus center. Degradation products, such as the H-phosphonate, will have different retention times. Purity is determined by calculating the peak area percentage of the diastereomeric pair relative to the total peak area of all components.
31P NMR Spectroscopy
31P NMR is a powerful technique for directly observing the phosphorus-containing species and is highly specific for assessing the integrity of the phosphoramidite moiety.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated acetonitrile (CD3CN). A small amount of a non-nucleophilic base like triethylamine (TEA) may be added to prevent acid-catalyzed degradation during analysis.
-
Reference: 85% Phosphoric acid (H3PO4) as an external standard.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used.
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5-0.7 mL of the deuterated solvent in an NMR tube under an inert atmosphere.
The intact phosphoramidite will show characteristic signals in the range of δ 148-150 ppm. The primary hydrolysis product, the H-phosphonate, appears at a significantly different chemical shift, typically between δ 0-10 ppm. Oxidized P(V) species will also have distinct signals, usually in the range of δ -20 to 20 ppm. The purity can be quantified by integrating the respective peak areas.
Figure 2. Experimental workflow for assessing the stability of this compound.
Quantitative Stability Data
Studies have shown that dG phosphoramidites are the most susceptible to degradation among the standard phosphoramidites. The choice of the exocyclic amine protecting group has a significant impact on the stability. While specific quantitative data for DMT-dG(dmf) under various humidity and temperature conditions is not extensively published in a consolidated format, comparative studies in solution provide valuable insights.
| Phosphoramidite | Protecting Group | Purity after 5 weeks in Acetonitrile Solution |
| DMT-dT | - | ~98% |
| DMT-dC(bz) | Benzoyl | ~98% |
| DMT-dA(bz) | Benzoyl | ~94% |
| DMT-dG(ibu) | Isobutyryl | ~61% |
| DMT-dG(dmf) | Dimethylformamidine | More stable than dG(ibu) and dG(tac) |
Table 2. Comparative Solution Stability of Deoxyribonucleoside Phosphoramidites. (Data for dT, dC, dA, and dG(ibu) adapted from a study by Krotz et al.[4] A separate study by Hargreaves et al. indicates that the stability of dG phosphoramidites in solution decreases in the order dmf > ibu > tac.[5])
Conclusion
The chemical stability and shelf life of this compound are critical parameters that directly influence the quality of synthetic oligonucleotides. Its primary degradation pathways are hydrolysis, which is autocatalyzed by the phosphoramidite itself, and oxidation. Strict adherence to recommended storage and handling conditions, including low temperatures, inert atmosphere, and protection from light and moisture, is paramount to minimizing degradation. Regular assessment of purity using stability-indicating analytical methods such as HPLC and 31P NMR is essential to ensure the integrity of this vital reagent in research and drug development. The use of the dmf protecting group offers a favorable balance of reactivity for efficient deprotection and improved stability compared to other dG phosphoramidite analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.entegris.com [blog.entegris.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. usp.org [usp.org]
- 7. researchgate.net [researchgate.net]
Navigating the Solubility of DMT-dG(dmf) Phosphoramidite in Acetonitrile: A Technical Guide
For researchers, scientists, and professionals in drug development, the successful synthesis of oligonucleotides is paramount. A critical factor in this intricate process is the solubility of phosphoramidites, the building blocks of DNA and RNA synthesis. This technical guide provides an in-depth exploration of the solubility of N2-Dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite, in acetonitrile, the standard solvent used in oligonucleotide synthesis.
This document outlines the key physicochemical properties, recommended concentrations for optimal synthesis, and the critical factors influencing the solubility and stability of this compound. Furthermore, it provides a detailed experimental protocol for determining solubility and visual workflows to elucidate key processes.
Physicochemical Properties and Recommended Concentrations
| Parameter | Value | Unit | Source(s) |
| Molecular Weight | ~824.90 | g/mol | [1][2][3][4] |
| Recommended Concentration Range | 0.05 - 0.1 | M | [5][6] |
| Recommended Concentration for CleanAmp™ dG | 0.067 | M | [7] |
| Solvent | Anhydrous Acetonitrile | - | [5][6] |
| Co-solvent (for some modified amidites) | Dichloromethane (DCM) | - | [5][7] |
It is important to note that for certain modified phosphoramidites, including some forms of dG phosphoramidites, a mixture of dichloromethane (DCM) and acetonitrile may be recommended to achieve complete dissolution.[7]
Factors Influencing Solubility and Stability
The solubility and, critically, the stability of this compound in acetonitrile are influenced by several key factors. Understanding and controlling these factors is essential for successful oligonucleotide synthesis.
Water Content in Acetonitrile
The presence of water in acetonitrile is the most critical factor affecting the stability of phosphoramidites.[5] Phosphoramidites are highly susceptible to hydrolysis, a chemical reaction with water that renders them inactive for oligonucleotide synthesis. Therefore, the use of anhydrous acetonitrile with a very low water content is mandatory.
| Parameter | Recommended Value | Source(s) |
| Maximum Water Content | < 30 ppm | [5] |
| Ideal Water Content | < 10 ppm | [5][8][9][10] |
To ensure the anhydrous nature of the acetonitrile, it is common practice to use freshly opened bottles of DNA synthesis grade acetonitrile or to dry the solvent over activated molecular sieves (3 Å) for at least 24 hours before use.[6]
Stability of Guanosine Phosphoramidites
Among the four standard DNA phosphoramidites, the guanosine analogue, including DMT-dG(dmf), is known to be the least stable in acetonitrile solution.[11][12][13] Studies have shown that the degradation of dG phosphoramidites is autocatalytic and is accelerated by the presence of water.[14] The degradation pathways involve hydrolysis of the phosphoramidite linkage.[11][13]
To mitigate this instability, it is recommended to prepare fresh solutions of dG phosphoramidite and to minimize their storage time on the synthesizer. When storage is necessary, it should be under an inert atmosphere (e.g., argon) at low temperatures (-20°C).[11] Lowering the concentration of the phosphoramidite solution and adding a small amount of a non-nucleophilic base can also help to reduce the rate of degradation.[13]
Experimental Protocol for Solubility Determination
While a precise solubility limit is not published, the following general protocol can be used to determine the approximate solubility of this compound in acetonitrile under specific laboratory conditions.
Objective: To determine the saturation point of this compound in anhydrous acetonitrile at a controlled temperature.
Materials:
-
This compound
-
Anhydrous acetonitrile (<30 ppm water content)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Micro-pipettes
-
Syringe filters (0.2 µm, PTFE)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Acetonitrile: Ensure the acetonitrile is anhydrous by using a new, sealed bottle of DNA synthesis grade solvent or by drying it over activated 3 Å molecular sieves for at least 24 hours.
-
Temperature Control: Set up a temperature-controlled environment to the desired experimental temperature (e.g., 25 °C).
-
Gravimetric Method: a. Accurately weigh a specific amount of this compound and transfer it to a volumetric flask. b. Add a known volume of anhydrous acetonitrile to the flask. c. Stir the mixture vigorously for a set period (e.g., 1-2 hours) while maintaining the constant temperature. d. Visually inspect the solution for any undissolved solid. e. If the solid has completely dissolved, add a further accurately weighed amount of the phosphoramidite and repeat the stirring process. f. Continue this process until a saturated solution is formed, indicated by the presence of undissolved solid that does not dissolve after prolonged stirring.
-
Quantification of Saturated Solution: a. Carefully filter the saturated solution through a 0.2 µm syringe filter to remove any undissolved solid. b. Accurately dilute a small aliquot of the clear, saturated filtrate with anhydrous acetonitrile. c. Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved phosphoramidite.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L) based on the concentration of the saturated solution and the dilution factor.
Visualizing Key Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the key experimental workflow for preparing a phosphoramidite solution and the logical relationships between factors affecting its stability.
Caption: Workflow for preparing a this compound solution.
Caption: Key factors influencing the stability of phosphoramidite solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.hongene.com [shop.hongene.com]
- 3. DMT-dG(DMF)-CE phosphoramidite - CD BioGlyco [bioglyco.com]
- 4. hongene.com [hongene.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. evachemical.com [evachemical.com]
- 9. Acetonitrile Anhydrous (DNA Synthesis), Fisher BioReagents 4 L | Buy Online | Fisher Scientific [fishersci.com]
- 10. Acetonitrile for DNA synthesis (max. 10 ppm H2O) 75-05-8 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. The Degradation of dG Phosphoramidites in Solution | Semantic Scholar [semanticscholar.org]
- 13. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.ru [2024.sci-hub.ru]
A Technical Guide to the Strategic Use of dG(dmf) Over dG(ibu) in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of automated solid-phase oligonucleotide synthesis, the choice of protecting groups for the exocyclic amines of nucleobases is a critical determinant of yield, purity, and the integrity of the final product. For deoxyguanosine (dG), the two most common protecting groups are isobutyryl (ibu) and dimethylformamidine (dmf). While dG(ibu) has been a long-standing workhorse, the adoption of dG(dmf) offers significant advantages, particularly in the synthesis of complex and sensitive oligonucleotides. This guide provides an in-depth comparison of these two phosphoramidite monomers, focusing on their chemical features, deprotection kinetics, and practical benefits in modern synthesis protocols.
Core Chemical Features: A Structural Overview
The primary role of the ibu and dmf groups is to protect the exocyclic N2 amine of the guanine base from engaging in undesirable side reactions during the phosphoramidite coupling cycle. However, the chemical nature of these groups dictates the conditions required for their eventual removal.
-
dG(ibu) (N2-isobutyryl-deoxyguanosine): Employs a stable amide linkage. This robustness necessitates prolonged exposure to strong alkaline conditions for its removal.
-
dG(dmf) (N2-dimethylformamidine-deoxyguanosine): Features a formamidine linkage, which is significantly more labile and susceptible to cleavage under milder basic conditions.
The choice between these two has profound implications for the overall synthesis workflow, especially concerning the final deprotection step.
Key Benefit of dG(dmf): Accelerated and Milder Deprotection
The most significant advantage of using dG(dmf) is the enhanced lability of the dimethylformamidine group, which allows for substantially faster and milder deprotection conditions. This is crucial for preserving the integrity of sensitive dyes, labels, or modified bases incorporated into the oligonucleotide.[1][2][3] The stable amide bond of dG(ibu), by contrast, is the rate-determining step in traditional deprotection protocols, requiring harsh and lengthy treatments.[4]
Quantitative Comparison of Deprotection Conditions
The following tables summarize the deprotection conditions for oligonucleotides synthesized using dG(ibu) and dG(dmf).
Table 1: Deprotection Protocols using Concentrated Ammonium Hydroxide (NH₄OH)
| Protecting Group | Temperature | Time | Suitability |
| dG(ibu) | 55°C | 8 - 17 hours | Standard DNA oligonucleotides |
| 65°C | 8 hours | Standard DNA oligonucleotides | |
| dG(dmf) | 55°C | 2 hours | Faster deprotection for standard DNA |
| 65°C | 1 hour | Rapid deprotection for standard DNA | |
| Room Temp. | 8 - 16 hours | Mild conditions for sensitive oligos |
Data compiled from multiple sources.[5][6][7][8]
Table 2: "UltraFAST" Deprotection Protocol using AMA (Ammonium Hydroxide/Methylamine 1:1)
| Protecting Group | Temperature | Time | Key Requirement |
| dG(ibu) | 65°C | 5 - 10 minutes | Acetyl-protected dC (Ac-dC) must be used |
| dG(dmf) | 65°C | 5 - 10 minutes | Acetyl-protected dC (Ac-dC) must be used |
| 55°C | 10 minutes | Acetyl-protected dC (Ac-dC) must be used | |
| Room Temp. | 2 hours | Acetyl-protected dC (Ac-dC) must be used |
dG(dmf) is fully compatible with and often preferred for UltraFAST protocols.[5]
The use of dG(dmf) provides greater flexibility. While both are compatible with rapid AMA deprotection, dG(dmf) also allows for significantly shorter deprotection times with standard ammonium hydroxide, increasing throughput even without adopting AMA.[6] Furthermore, its lability makes it the superior choice for "UltraMild" deprotection strategies needed for highly sensitive molecules.
Additional Benefits of Using dG(dmf)
Beyond faster deprotection, dG(dmf) provides other tangible advantages:
-
Improved Synthesis of G-Rich Sequences: Incomplete deprotection of the stable isobutyryl group is a known issue in sequences with a high guanine content. The lability of the dmf group significantly reduces the occurrence of these failure sequences, leading to a purer final product.[6]
-
Compatibility with Sensitive Labels: The ability to use milder deprotection conditions (e.g., room temperature ammonium hydroxide or potassium carbonate in methanol) makes dG(dmf) essential for synthesizing oligonucleotides containing base-labile modifications, such as certain fluorescent dyes (TAMRA, Cyanine dyes) and quenchers.[1]
-
Reduced Depurination: The electron-donating nature of the dmf group offers a degree of protection against acid-catalyzed depurination, which can occur during the detritylation step of each synthesis cycle. This contributes to higher fidelity, especially in the synthesis of long oligonucleotides.
Experimental Protocols
General Solid-Phase Oligonucleotide Synthesis Cycle
Automated oligonucleotide synthesis follows a four-step cycle for each nucleotide addition. This process is identical regardless of whether dG(ibu) or dG(dmf) is used.
Methodology:
-
Preparation: Phosphoramidite monomers (including dG(ibu) or dG(dmf)), activator (e.g., 1H-tetrazole or DCI), and other reagents are dissolved in anhydrous acetonitrile to the manufacturer's recommended concentrations (typically 0.1 M).
-
Step 1: Detritylation: A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM) is passed through the synthesis column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group.
-
Step 2: Coupling: The next nucleoside phosphoramidite and an activator are simultaneously delivered to the column. The activator protonates the phosphoramidite, which then couples to the free 5'-hydroxyl group of the growing chain.
-
Step 3: Capping: To prevent the elongation of unreacted chains (failure sequences), a capping mixture (e.g., acetic anhydride and N-methylimidazole) is introduced to acetylate any free 5'-hydroxyl groups.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a THF/pyridine/water mixture.
-
Iteration: The cycle is repeated until the desired oligonucleotide sequence is fully assembled.
Post-Synthesis Cleavage and Deprotection Protocols
This is the critical stage where the choice between dG(ibu) and dG(dmf) dictates the methodology.
Protocol 1: Standard Deprotection (Primarily for dG(ibu))
-
Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial.
-
Add fresh, concentrated ammonium hydroxide (28-33%) to the vial, ensuring the support is fully submerged (typically 1-2 mL for a 1 µmol synthesis).
-
Tightly seal the vial and incubate at 55°C for 8 to 17 hours.
-
Allow the vial to cool completely to room temperature before opening.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube for subsequent purification (e.g., desalting, HPLC, or PAGE).
Protocol 2: UltraFAST Deprotection with AMA (for dG(dmf) or dG(ibu) with Ac-dC)
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-33%) and 40% aqueous methylamine. Caution: Perform in a well-ventilated fume hood.
-
Transfer the solid support to a screw-cap vial.
-
Add the AMA reagent (1-2 mL for a 1 µmol synthesis) to the support.
-
Tightly seal the vial and incubate at 65°C for 5 to 10 minutes.
-
Immediately cool the vial in an ice bath to stop the reaction.
-
Once cool, open the vial and transfer the supernatant for purification.
Protocol 3: UltraMild Deprotection with Potassium Carbonate (for dG(dmf) and other sensitive amidites) This protocol is used when highly labile modifications are present that cannot withstand ammonia or AMA. It requires the use of UltraMild phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).
-
Transfer the solid support to a suitable reaction vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.
-
Incubate at room temperature for a minimum of 4 hours.
-
Carefully remove the supernatant.
-
Crucial: Before drying, the solution must be neutralized. Add 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate/methanol solution.
-
The neutralized oligonucleotide solution can now be desalted or purified.
Conclusion and Recommendations
The selection of a guanosine phosphoramidite is a strategic decision that impacts laboratory workflow, production time, and the quality of the final oligonucleotide product.
-
dG(ibu) remains a viable option for the routine synthesis of standard, unmodified DNA oligonucleotides where overnight deprotection is acceptable.
-
dG(dmf) is the superior and recommended choice for:
-
High-throughput synthesis, where its compatibility with accelerated and UltraFAST deprotection protocols dramatically reduces turnaround time.
-
Synthesis of oligonucleotides with sensitive modifications, such as fluorescent dyes, quenchers, and complex haptens, where milder deprotection is essential to prevent degradation.
-
Synthesis of G-rich or long oligonucleotides, where it minimizes incomplete deprotection and reduces the risk of depurination.
-
For laboratories aiming to streamline their processes and enhance their capabilities in synthesizing complex and modified oligonucleotides, standardizing on dG(dmf) phosphoramidite is a logical and beneficial progression. Its flexibility and compatibility with modern, rapid deprotection chemistries make it an indispensable tool for researchers and drug development professionals.
References
- 1. blog.biolytic.com [blog.biolytic.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. glenresearch.com [glenresearch.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
Unraveling the Core of DNA Synthesis: A Technical Guide to Phosphoramidite Chemistry
For researchers, scientists, and drug development professionals, a deep understanding of phosphoramidite chemistry is fundamental to the synthesis of oligonucleotides, the building blocks of DNA- and RNA-based therapeutics and diagnostics. This in-depth technical guide elucidates the core principles of this robust chemical methodology, detailing the reaction mechanisms, quantitative performance metrics, and experimental protocols that underpin modern DNA synthesis.
Phosphoramidite chemistry, the gold standard for automated DNA synthesis, enables the rapid and efficient construction of custom oligonucleotide sequences.[1][2] The process is a cyclical series of chemical reactions that sequentially add nucleotide building blocks to a growing chain anchored to a solid support.[3][4][5] This method's widespread adoption is a testament to its high coupling efficiency and amenability to automation.[5]
The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of DNA.[6] Each cycle of nucleotide addition comprises four key steps: detritylation, coupling, capping, and oxidation.[3][4][5]
The Four-Step Synthesis Cycle: A Detailed Examination
The phosphoramidite synthesis cycle is a meticulously orchestrated sequence of chemical reactions. The efficiency of each step is paramount to the successful synthesis of long, high-purity oligonucleotides.
Detritylation (Deblocking)
The synthesis begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support.[7][8] This deprotection step exposes the 5'-hydroxyl group, making it available for reaction with the incoming phosphoramidite monomer.[7]
Coupling
The activated phosphoramidite monomer, corresponding to the next base in the desired sequence, is then coupled to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.[7][8] This reaction, catalyzed by a weak acid such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT), forms an unstable phosphite triester linkage.[3][9]
Capping
To prevent the elongation of chains that failed to undergo coupling in the previous step ("failure sequences"), a capping step is introduced.[1][9] Unreacted 5'-hydroxyl groups are acetylated with a capping reagent, typically a mixture of acetic anhydride and 1-methylimidazole, rendering them unreactive in subsequent cycles.[3][7][9] This crucial step minimizes the accumulation of deletion mutations in the final product.[9]
Oxidation
The unstable phosphite triester linkage formed during the coupling step is converted to a more stable pentavalent phosphotriester by oxidation.[8][9] This is typically achieved using a solution of iodine in the presence of water and a weak base like pyridine or lutidine.[8][9]
Visualizing the Process
To better illustrate the logical flow and chemical transformations, the following diagrams are provided.
Caption: Overall workflow of phosphoramidite-based DNA synthesis.
Caption: Chemical reactions in each step of the DNA synthesis cycle.
Quantitative Performance Metrics
The success of oligonucleotide synthesis is highly dependent on the efficiency of each chemical step. The table below summarizes key quantitative data associated with the phosphoramidite method.
| Parameter | Typical Value | Significance |
| Coupling Efficiency | > 99% per step[1][5][9] | Critically impacts the overall yield of the full-length oligonucleotide. Even a small decrease significantly reduces the final product yield, especially for longer sequences.[10] |
| Overall Yield of a 20-mer | ~82% (with 99% coupling efficiency) | Demonstrates the cumulative effect of per-step efficiency on the final product amount. |
| Overall Yield of a 50-mer | ~60% (with 99% coupling efficiency) | Highlights the challenge of synthesizing long oligonucleotides with high yield. |
| Depurination Rate | Low with optimized detritylation | Depurination, the loss of purine bases (A or G), is a potential side reaction during the acidic detritylation step that can lead to chain cleavage. |
| Capping Efficiency | > 99%[4] | Ensures that failure sequences are terminated, simplifying the purification of the desired full-length product. |
Detailed Experimental Protocols
The following are generalized protocols for the key steps in solid-phase phosphoramidite DNA synthesis. Concentrations and reaction times may be adjusted based on the specific synthesizer, scale, and reagents used.
Detritylation Protocol
-
Objective: To remove the 5'-DMT protecting group from the solid support-bound oligonucleotide.
-
Reagents:
-
Procedure:
-
The solid support column is washed with anhydrous acetonitrile to ensure a water-free environment.
-
The deblocking solution is passed through the column for a specified time (typically 60-180 seconds).
-
The column is then thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to monitor the efficiency of the previous coupling step.[7]
-
Coupling Protocol
-
Objective: To couple the next phosphoramidite monomer to the growing oligonucleotide chain.
-
Reagents:
-
Phosphoramidite Monomer Solution: 0.02 M - 0.2 M solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile.[3]
-
Activator Solution: 0.2 M - 0.7 M solution of an activator such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile.[3][9]
-
-
Procedure:
-
The phosphoramidite monomer solution and the activator solution are simultaneously delivered to the column containing the solid support.
-
The mixture is allowed to react for a specific coupling time (typically 25-180 seconds).
-
Following the coupling reaction, the column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping Protocol
-
Objective: To block any unreacted 5'-hydroxyl groups.
-
Reagents:
-
Procedure:
-
Cap A and Cap B solutions are mixed immediately before being delivered to the column.
-
The capping mixture is passed through the column for a defined period (typically 20-60 seconds).
-
The column is then washed with anhydrous acetonitrile to remove the capping reagents and byproducts.
-
Oxidation Protocol
-
Objective: To stabilize the newly formed internucleotide linkage.
-
Reagents:
-
Procedure:
-
The oxidizer solution is delivered to the column.
-
The oxidation reaction is allowed to proceed for a set time (typically 20-60 seconds).
-
The column is washed with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next synthesis cycle.
-
Conclusion
Phosphoramidite chemistry remains the cornerstone of modern oligonucleotide synthesis, enabling the production of high-fidelity DNA and RNA sequences for a vast array of research, diagnostic, and therapeutic applications. A thorough understanding of the underlying chemical principles, quantitative performance metrics, and detailed experimental protocols is essential for professionals in the field to optimize synthesis outcomes and drive innovation in drug development and life sciences. The continued refinement of this powerful technology promises to further expand the horizons of what is possible with synthetic nucleic acids.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. empbiotech.com [empbiotech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. alfachemic.com [alfachemic.com]
- 6. biotage.com [biotage.com]
- 7. atdbio.com [atdbio.com]
- 8. eu.idtdna.com [eu.idtdna.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. benchchem.com [benchchem.com]
- 11. thermofishersci.in [thermofishersci.in]
- 12. cphi-online.com [cphi-online.com]
Methodological & Application
Application Notes and Protocols for DMT-dG(dmf) Phosphoramidite in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], commonly referred to as DMT-dG(dmf) Phosphoramidite, is a critical building block in automated solid-phase oligonucleotide synthesis.[1][2] It serves as the source for incorporating deoxyguanosine (dG) residues into synthetic DNA sequences.[1][2] The use of the dimethylformamidine (dmf) protecting group for the exocyclic amino function of guanine offers significant advantages, particularly in terms of deprotection efficiency, making it a preferred choice for the synthesis of standard and modified oligonucleotides for research, diagnostic, and therapeutic applications.[3][4]
This document provides a comprehensive overview of the standard protocols for utilizing this compound, including its properties, handling, and detailed procedures for its application in DNA synthesis.
Properties and Handling
Proper storage and handling of this compound are crucial to maintain its reactivity and ensure high coupling efficiencies during oligonucleotide synthesis.
| Property | Specification |
| Appearance | White to off-white powder[1] |
| Molecular Formula | C43H53N8O7P[1] |
| Molecular Weight | 824.9 g/mol [1] |
| Purity (HPLC) | ≥98.0%[1] |
| Storage Conditions | Store at -20°C in a dry, inert atmosphere (e.g., argon or nitrogen).[1][5] Keep container tightly sealed.[5] |
| Stability | Stable under recommended storage conditions.[5] Extremely sensitive to moisture.[2] |
| Solubility | Soluble in anhydrous acetonitrile. |
Handling Precautions:
-
Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.[2]
-
All manipulations, including weighing and dissolution, should be performed under anhydrous conditions.[2]
-
Use personal protective equipment (PPE), including safety goggles and gloves.[5]
-
Avoid inhalation of dust.[5]
Experimental Protocols
The following protocols outline the standard procedures for the use of this compound in automated solid-phase DNA synthesis.
Preparation of Phosphoramidite Solution
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the required amount of this compound in anhydrous acetonitrile to the desired concentration (typically 0.02 M to 0.15 M, depending on the synthesizer and scale).
-
Ensure the acetonitrile used is of high purity and has a low water content (<30 ppm).
-
The solution should be used promptly after preparation. For extended storage on the synthesizer, it is recommended to keep the vial under an inert atmosphere.
Automated Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides is a cyclical process involving four main steps for each nucleotide addition.[6]
Caption: Automated solid-phase DNA synthesis cycle using phosphoramidite chemistry.
Step 1: Detritylation (De-blocking)
-
The acid-labile 5'-dimethoxytrityl (DMT) group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support.[2][7]
-
Reagent: Typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[8][9]
-
The removal of the DMT cation results in an orange-colored solution, which can be monitored to assess coupling efficiency.[7]
Step 2: Coupling
-
The this compound solution is activated by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[2]
-
The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[2] This reaction is highly sensitive to moisture.[2][8]
-
Coupling Time: Typically short, around 30 seconds, to minimize side reactions.[2]
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus avoiding the formation of deletion mutations (n-1 sequences).[6][10]
-
Reagents: A mixture of acetic anhydride (Cap A) and N-methylimidazole (Cap B).[11]
Step 4: Oxidation
-
The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.[2][6]
-
Reagent: A solution of iodine in a mixture of tetrahydrofuran (THF), water, and pyridine. A low-concentration iodine oxidizer (e.g., 0.02 M) is recommended when using dG(dmf) amidites.[2][3][4]
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.
Caption: General workflow for oligonucleotide cleavage and deprotection.
Recommended Deprotection Protocols for dG(dmf):
| Deprotection Reagent | Temperature | Duration | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 8 hours[1] | A standard deprotection method. |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour[3][4] | Faster deprotection at a higher temperature. |
| AMA (Ammonium Hydroxide / 40% aq. Methylamine 1:1 v/v) | 65°C | 10 minutes[1] | An ultra-fast deprotection method.[12] Not compatible with all modified nucleosides. |
| 0.4 M NaOH in MeOH/water (4:1 v/v) | Room Temperature | >72 hours[13] | The dmf group is remarkably resistant to this condition, which is sometimes used for sensitive oligos. Therefore, this method is not recommended for oligonucleotides containing dG(dmf).[13] |
Procedure using Concentrated Ammonium Hydroxide:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide.
-
Heat the vial at the recommended temperature and duration (see table above).
-
After cooling, transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to yield the crude oligonucleotide.
Data Presentation
The use of the dmf protecting group for dG offers several advantages over the traditional isobutyryl (ibu) group.
Deprotection Time Comparison:
| Protecting Group for dG | Deprotection Condition (Concentrated Ammonia) | Deprotection Time |
| dmf | 55°C | 2 hours[3][4] |
| dmf | 65°C | 1 hour[3][4] |
| ibu | 55°C | > 8 hours[14] |
Performance Characteristics:
| Parameter | Observation with dG(dmf) |
| Coupling Efficiency | High coupling efficiency, comparable to standard phosphoramidites, typically between 98% and 99.5%.[1][6] |
| Depurination | The electron-donating nature of the dmf group helps to protect the guanosine from depurination during the acidic detritylation step.[8] |
| Suitability | Particularly suitable for the synthesis of G-rich sequences where incomplete deprotection can be an issue with the dG(ibu) monomer.[3][4] |
| Solution Stability | As stable in solution as standard dA(bz), dC(bz), and dT phosphoramidites.[3][4] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Moisture in reagents or on the synthesizer.[8] Degraded phosphoramidite. | Use fresh, anhydrous acetonitrile for phosphoramidite dissolution. Ensure the synthesizer fluidics are dry. Use freshly prepared phosphoramidite solutions. |
| Incomplete Deprotection | Insufficient deprotection time or temperature. | Adhere to the recommended deprotection protocols for dG(dmf). For G-rich sequences, consider the more stringent deprotection conditions (e.g., 65°C for 1 hour with concentrated ammonia). |
| Presence of n+1 Peaks (GG Dimer) | Acidic nature of the activator causing premature detritylation of the dG phosphoramidite during coupling.[8] | Use a less acidic activator like DCI.[8] Optimize coupling times. |
| Depurination | Prolonged exposure to acidic conditions during detritylation. | While dG(dmf) is more resistant, minimize the detritylation step time. For very long oligonucleotides, consider using a milder deblocking agent like DCA instead of TCA.[8] |
Conclusion
This compound is a robust and efficient reagent for the incorporation of deoxyguanosine in automated DNA synthesis. Its primary advantage lies in the rapid and efficient removal of the dmf protecting group, which streamlines the overall synthesis process and is particularly beneficial for G-rich sequences. By following the detailed protocols and handling guidelines presented in this document, researchers can achieve high-yield, high-purity synthesis of custom oligonucleotides for a wide range of applications in molecular biology, diagnostics, and drug development.
References
- 1. shop.hongene.com [shop.hongene.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Fast Deprotection [qualitysystems.com.tw]
- 4. This compound configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]
- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 6. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 7. atdbio.com [atdbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. arep.med.harvard.edu [arep.med.harvard.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. digital.csic.es [digital.csic.es]
Application Notes and Protocols: DMT-dG(dmf) Phosphoramidite Solution Preparation and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMT-dG(dmf) Phosphoramidite is a critical building block in automated solid-phase oligonucleotide synthesis. The use of a dimethylformamidine (dmf) protecting group on the exocyclic amine of guanine offers significant advantages, most notably faster deprotection kinetics compared to the traditional isobutyryl (ib) group.[1][2] This feature is particularly beneficial for the synthesis of G-rich sequences and in high-throughput applications where rapid and efficient deprotection is crucial for obtaining high-purity oligonucleotides.[1]
These application notes provide detailed protocols for the preparation, handling, and quality control of this compound solutions to ensure optimal performance in oligonucleotide synthesis.
Properties and Storage
Proper storage of this compound is paramount to prevent degradation and maintain its reactivity.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Key Considerations |
| Solid Powder | -20°C in a dry, inert atmosphere[3] | As specified by the manufacturer | Allow the vial to warm to room temperature before opening to prevent moisture condensation. |
| Stock Solution in Anhydrous Acetonitrile | -20°C[3] | Up to 1 month (protect from light)[3] | Minimize freeze-thaw cycles by preparing aliquots.[3] |
| Stock Solution in Anhydrous Acetonitrile | -80°C | Up to 6 months (protect from light)[3] | Ideal for long-term storage of prepared solutions.[3] |
Solution Preparation
The preparation of a high-quality phosphoramidite solution is a critical step for successful oligonucleotide synthesis. The primary solvent for phosphoramidites is anhydrous acetonitrile.[4] The water content in the acetonitrile should be minimal, ideally below 30 ppm, to prevent hydrolysis of the phosphoramidite.[5]
Table 2: Recommended Reagents and Materials for Solution Preparation
| Reagent/Material | Specification | Purpose |
| This compound | High purity (≥99% by HPLC and 31P-NMR) | Oligonucleotide building block |
| Anhydrous Acetonitrile (ACN) | DNA synthesis grade, water content <30 ppm | Solvent |
| Molecular Sieves (3Å) | Activated | To scavenge residual moisture in the solvent |
| Inert Gas | Argon or Nitrogen | To maintain an inert atmosphere and prevent oxidation |
| Septum-Sealed Vial | Appropriate for synthesizer | Container for the phosphoramidite solution |
| Oven-Dried Syringes and Needles | For anhydrous transfer of solvent |
Experimental Protocol: Preparation of this compound Solution (0.1 M)
This protocol describes the preparation of a 0.1 M solution of this compound, a common concentration for automated DNA synthesizers.
-
Equilibration: Allow the sealed vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Inert Atmosphere: If not already under an inert atmosphere, gently flush the vial with dry argon or nitrogen.
-
Solvent Addition: Using an oven-dried syringe, carefully transfer the required volume of anhydrous acetonitrile to the phosphoramidite vial. For example, to prepare a 0.1 M solution from 1 gram of this compound (Molecular Weight: 824.9 g/mol ), you would add approximately 12.1 mL of anhydrous acetonitrile.
-
Dissolution: Gently swirl the vial to dissolve the phosphoramidite completely. Avoid vigorous shaking, which can introduce air and promote oxidation. Sonication can be used to aid dissolution if necessary.
-
Transfer to Synthesizer Bottle: Once fully dissolved, transfer the solution to a clean, dry, and septum-sealed synthesizer bottle under an inert atmosphere.
-
Moisture Scavenging: Add activated molecular sieves to the synthesizer bottle to maintain anhydrous conditions.
-
Installation: Place the bottle on the DNA synthesizer and purge the lines with the new phosphoramidite solution according to the instrument's protocol.
Handling and In-Use Stability
Phosphoramidite solutions are sensitive to moisture and oxidation, with stability generally following the order T > dC > dA > dG.[6][7] While DMT-dG(dmf) is reported to be as stable in solution as other standard phosphoramidites, proper handling is still crucial.[1] A study on dG(ib) phosphoramidite showed a significant purity reduction of 39% after five weeks in acetonitrile, highlighting the inherent instability of guanosine phosphoramidites.[6][7]
Table 3: Best Practices for Handling this compound Solution
| Aspect | Recommendation | Rationale |
| Atmosphere | Always handle under an inert gas (Argon or Nitrogen). | Prevents oxidation of the P(III) center. |
| Moisture | Use anhydrous solvents and techniques. | Prevents hydrolysis to the inactive H-phosphonate. |
| On-Synthesizer Storage | Prepare fresh solutions for critical and long syntheses. Do not store on the synthesizer for extended periods. | Minimizes degradation due to ambient temperature and potential exposure to trace contaminants. |
| Activator | Ensure the activator solution is also anhydrous and of high quality. | The activator plays a crucial role in the coupling reaction, and its quality can impact efficiency. |
Quality Control
Regular quality control of the this compound solution is essential to ensure high coupling efficiencies and the synthesis of high-purity oligonucleotides. The two primary methods for assessing purity are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (31P-NMR).
HPLC Analysis Protocol
Reversed-phase HPLC is used to determine the chemical purity of the phosphoramidite and to detect any degradation products.
Table 4: HPLC Method Parameters for this compound Purity Assessment
| Parameter | Specification |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | A typical gradient starts with a low percentage of Mobile Phase B, gradually increasing to elute the phosphoramidite and any degradation products. |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve a small amount of the phosphoramidite solution in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL. |
Expected Result: The pure this compound should appear as a major peak, often as a doublet of diastereomers. The purity is calculated based on the area percentage of the main peak(s) relative to the total area of all peaks.
31P-NMR Analysis Protocol
31P-NMR is a powerful technique for directly observing the phosphorus-containing species and quantifying the active P(III) content versus oxidized P(V) species.
Table 5: 31P-NMR Method Parameters for this compound Quality Control
| Parameter | Specification |
| Solvent | CDCl3 with 1% Triethylamine (TEA) (v/v) |
| Sample Concentration | Approximately 0.3 g/mL |
| Reference | 5% H3PO4 in D2O (external) |
| Acquisition | Proton decoupled |
Expected Result: The active phosphoramidite (P(III)) will show a characteristic signal, typically as a pair of diastereomeric peaks. Oxidized species (P(V)) will appear at a different chemical shift. The purity is determined by the relative integration of the P(III) signals compared to the P(V) signals.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Solution Preparation and Use.
Oligonucleotide Synthesis Cycle
Caption: Key Steps in the Phosphoramidite-based Oligonucleotide Synthesis Cycle.
References
- 1. This compound ≥99.0% (reversed phase HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for DMT-dG(dmf) Phosphoramidite in Automated Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The automated solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cornerstone of modern biotechnology, enabling the production of custom DNA and RNA sequences for a vast array of applications, including therapeutics (e.g., antisense oligonucleotides, siRNAs), diagnostics (e.g., PCR primers, probes), and research (e.g., gene synthesis, CRISPR guide RNAs). The fidelity and yield of oligonucleotide synthesis are critically dependent on the efficiency of each coupling step in the synthesis cycle.
Deoxyguanosine (dG) phosphoramidites are historically known to be more susceptible to degradation and side reactions compared to the other standard phosphoramidites. The choice of the exocyclic amine protecting group on the guanine base is therefore crucial for achieving high coupling efficiency and minimizing impurities. The dimethylformamidine (dmf) protecting group on DMT-dG phosphoramidite offers distinct advantages, particularly in the context of synthesizing long and complex oligonucleotides. This document provides detailed application notes and protocols for the use of DMT-dG(dmf) phosphoramidite in automated synthesis, with a focus on maximizing coupling efficiency.
Factors Influencing Coupling Efficiency of this compound
Achieving near-quantitative coupling efficiency (ideally >99%) at every step is paramount for the successful synthesis of full-length oligonucleotides.[1] Several factors can impact the performance of this compound:
-
Reagent Quality and Handling:
-
Anhydrous Conditions: Phosphoramidites are highly sensitive to moisture. The presence of water in the acetonitrile (ACN) solvent or other reagents will lead to the hydrolysis of the phosphoramidite, rendering it inactive for coupling.[2] It is imperative to use anhydrous ACN (<30 ppm water) and to handle all reagents under an inert atmosphere (e.g., argon).
-
Phosphoramidite Stability: Guanosine phosphoramidites are generally more prone to degradation than other nucleoside phosphoramidites.[3] While DMT-dG(dmf) is designed for stability, prolonged storage in solution at room temperature can lead to degradation. It is recommended to use freshly prepared solutions for optimal performance.
-
-
Synthesis Cycle Parameters:
-
Coupling Time: While standard coupling times are often sufficient, extending the coupling time for dG phosphoramidites can sometimes improve efficiency, especially for sterically hindered positions within the growing oligonucleotide chain.
-
Activator Choice: The choice of activator is critical. Common activators include 5-ethylthio-1H-tetrazole (ETT) and 4,5-dicyanoimidazole (DCI). The acidity of the activator can influence the rate of coupling and the potential for side reactions.
-
Capping Efficiency: A highly efficient capping step is crucial to block any unreacted 5'-hydroxyl groups from participating in subsequent cycles. Inefficient capping leads to the accumulation of n-1 shortmer impurities, which can be difficult to separate from the full-length product. A double capping step can be beneficial for long syntheses.
-
-
Depurination:
-
The glycosidic bond between the guanine base and the deoxyribose sugar is susceptible to cleavage under the acidic conditions of the detritylation step (removal of the DMT group). This leads to the formation of an abasic site, which results in chain cleavage during the final deprotection step.
-
The electron-donating nature of the dimethylformamidine (dmf) group provides effective protection against depurination compared to other protecting groups like isobutyryl (ibu).[4]
-
Comparative Performance of dG Phosphoramidites
| Protecting Group | Key Advantages | Key Disadvantages | Typical Coupling Efficiency |
| dmf (dimethylformamidine) | Rapid deprotection kinetics, reducing exposure of the oligonucleotide to harsh basic conditions.[4] Good protection against depurination.[4] | Can be less stable than other protecting groups under certain conditions. | Generally high (>99%) with optimized protocols. |
| ibu (isobutyryl) | Good stability during synthesis. | Slower deprotection than dmf, requiring longer exposure to ammonia. | Generally high (>99%) with optimized protocols. |
| pac (phenoxyacetyl) | Can be removed under milder conditions than ibu. | May be more susceptible to side reactions. | Generally high (>99%) with optimized protocols. |
Experimental Protocols
Protocol 1: Automated Oligonucleotide Synthesis using this compound
This protocol outlines the standard steps for incorporating a this compound into a growing oligonucleotide chain on an automated DNA synthesizer.
Materials:
-
This compound
-
Standard DNA phosphoramidites (DMT-dA(bz), DMT-dC(bz), DMT-dT)
-
Anhydrous acetonitrile (ACN)
-
Activator solution (e.g., 0.25 M DCI in ACN)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Automated DNA synthesizer
Procedure:
-
Preparation:
-
Dissolve this compound and other phosphoramidites in anhydrous ACN to the manufacturer's recommended concentration (typically 0.1 M).
-
Install all reagent bottles on the synthesizer and ensure all lines are primed.
-
Program the desired oligonucleotide sequence into the synthesizer software.
-
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Step 1: Deblocking (Detritylation): The 5'-DMT protecting group is removed from the terminal nucleoside on the solid support by flushing with the deblocking solution. The resulting trityl cation is washed away, and its absorbance can be measured to monitor coupling efficiency from the previous cycle.
-
Step 2: Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. A typical coupling time is 30-60 seconds.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent their participation in subsequent coupling steps.
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidizer solution.
-
-
Final Deblocking (Optional): After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").
-
Cleavage and Deprotection:
-
The synthesized oligonucleotide is cleaved from the CPG support using concentrated ammonium hydroxide.
-
The 'dmf' and other base-protecting groups, as well as the cyanoethyl phosphate protecting groups, are removed by heating the ammonium hydroxide solution. A key advantage of the 'dmf' group is its rapid removal, typically achieved in 1 hour at 65°C or 2 hours at 55°C.[4]
-
Diagrams
Automated Oligonucleotide Synthesis Cycle
References
Application Notes and Protocols for Deprotection of Oligonucleotides Synthesized with dG(dmf) Amidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dimethylformamidine (dmf) protecting group for deoxyguanosine (dG) phosphoramidite offers significant advantages in oligonucleotide synthesis, primarily by enabling faster deprotection compared to the traditional isobutyryl (iBu) group.[1][2][3] This feature is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications. This document provides detailed application notes and protocols for the efficient deprotection of oligonucleotides synthesized using dG(dmf) amidite.
The deprotection process involves three key steps: cleavage from the solid support, removal of the phosphate protecting groups (typically cyanoethyl), and removal of the base protecting groups.[4] While cleavage can be performed as a separate step, a single deprotection step that simultaneously cleaves the oligonucleotide and removes all protecting groups is common practice for optimal yields.[5]
Key Considerations for dG(dmf) Deprotection
-
Faster Deprotection Kinetics: The primary advantage of the dG(dmf) group is its lability, which allows for significantly reduced deprotection times compared to dG(iBu).[1][2]
-
Reagent Compatibility: dG(dmf) is compatible with a variety of deprotection reagents, including ammonium hydroxide and mixtures like AMA (Ammonium Hydroxide/Methylamine).[2][5]
-
Compatibility with Other Protecting Groups: When using AMA for deprotection, it is crucial to use acetyl-protected deoxycytidine (dC-Ac) instead of benzoyl-protected deoxycytidine (dC-Bz) to prevent transamination of the cytosine base.[5][6]
-
Sensitive Modifications: For oligonucleotides containing sensitive dyes or other labile modifications, milder deprotection conditions or alternative reagents may be necessary to prevent their degradation.[4][5]
Deprotection Protocols
Several protocols can be employed for the deprotection of oligonucleotides containing the dG(dmf) protecting group. The choice of protocol depends on the desired speed, the presence of other sensitive groups in the oligonucleotide, and laboratory throughput.
Standard Deprotection with Ammonium Hydroxide
Concentrated ammonium hydroxide is a traditional and widely used reagent for oligonucleotide deprotection. The use of dG(dmf) significantly shortens the required deprotection time compared to dG(iBu).
Experimental Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add fresh, concentrated ammonium hydroxide (28-33%) to the vial, ensuring the support is completely submerged.
-
Tightly cap the vial and incubate at the desired temperature for the specified time (see table below).
-
After incubation, cool the vial to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
The oligonucleotide solution can then be processed for purification (e.g., desalting, HPLC).
Table 1: Ammonium Hydroxide Deprotection Conditions for dG(dmf)
| Temperature | Time | Notes |
| 55°C | 2 hours | Faster than room temperature.[1][3] |
| 65°C | 1 hour | Rapid deprotection.[1][3] |
| Room Temperature | 17 hours | Sufficient for dG(dmf) along with A and C protecting groups.[7][8] |
UltraFAST Deprotection with AMA
AMA, a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine, offers a significant reduction in deprotection time, making it ideal for high-throughput applications.[5][6]
Important Note: When using AMA, dC(Ac) phosphoramidite must be used during synthesis to avoid the formation of N4-methyl-dC.[5][6]
Experimental Protocol:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-33%) and 40% aqueous methylamine. This should be done in a fume hood.
-
Transfer the solid support to a screw-cap vial.
-
Add the AMA reagent to the vial, ensuring the support is completely submerged.
-
Tightly cap the vial and incubate at 65°C for 5-10 minutes.[2][4][5]
-
After incubation, cool the vial to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Transfer the supernatant to a new tube for further processing.
Table 2: AMA Deprotection Conditions for dG(dmf)
| Temperature | Time | Key Requirement |
| 65°C | 5-10 minutes | Use of Ac-dC is mandatory.[2][4][5] |
| Room Temperature | 120 minutes | Slower alternative to heating.[5][9] |
| 37°C | 30 minutes | Intermediate temperature option.[5][9] |
| 55°C | 10 minutes | Faster than lower temperatures.[5][9] |
Alternative Deprotection Protocols for Sensitive Oligonucleotides
For oligonucleotides containing base-labile modifications, milder deprotection strategies are required.
Tert-Butylamine/Water Deprotection:
This method is suitable for deprotecting oligonucleotides with sensitive components.
Experimental Protocol:
-
Prepare a 1:3 (v/v) mixture of tert-butylamine and water.
-
Add the mixture to the vial containing the solid support.
-
Incubate at 60°C for 6 hours.[5]
-
After incubation, cool and process the sample.
Sodium Hydroxide Deprotection:
While effective for many sensitive oligonucleotides, dG(dmf) is surprisingly resistant to sodium hydroxide deprotection and is therefore not a recommended method.[10] Deprotection of dG(dmf) with 0.4 M NaOH in methanol/water can take over 72 hours at room temperature.[10]
Visualization of Deprotection Workflows
The following diagrams illustrate the logical flow of the deprotection protocols.
Caption: General workflow for oligonucleotide deprotection.
Caption: Decision tree for dG(dmf) deprotection protocols.
Summary
The use of dG(dmf) phosphoramidite in oligonucleotide synthesis provides a significant advantage in reducing deprotection times. Standard deprotection with ammonium hydroxide is effective and faster than with dG(iBu). For high-throughput needs, UltraFAST deprotection with AMA offers a dramatic reduction in processing time, with the important consideration of using Ac-dC. For oligonucleotides with sensitive modifications, milder reagents like tert-butylamine/water should be employed. Careful selection of the deprotection protocol based on the specific oligonucleotide sequence and modifications is crucial for obtaining high-quality, fully deprotected oligonucleotides.
References
- 1. Fast Deprotection [qualitysystems.com.tw]
- 2. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 3. This compound configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. scribd.com [scribd.com]
- 10. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Fast Deprotection of DMT-dG(dmf) Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the rapid and efficient deprotection of synthetic oligonucleotides containing the N2-dimethylformamidine (dmf) protected 2'-deoxyguanosine [DMT-dG(dmf)]. The use of the dmf protecting group for guanine significantly accelerates the deprotection process compared to the traditional isobutyryl (iBu) group, enabling faster turnaround times in oligonucleotide synthesis.[1][2] This is particularly advantageous for high-throughput applications.
Introduction to Fast Deprotection
The final deprotection step in solid-phase oligonucleotide synthesis is critical for obtaining high-purity, functional oligonucleotides. This process involves three key events:
-
Cleavage: Release of the oligonucleotide from the solid support.
-
Phosphate Deprotection: Removal of the cyanoethyl protecting groups from the phosphate backbone.
-
Base Deprotection: Removal of the protecting groups from the exocyclic amines of the nucleobases (dA, dC, and dG).
The dmf group on guanine is significantly more labile than the traditional iBu group, allowing for much faster deprotection under basic conditions.[1] This has led to the development of "UltraFAST" deprotection protocols that can be completed in minutes rather than hours.[3][4]
Key Considerations for Fast Deprotection of dG(dmf)
-
Choice of dC Protecting Group: When using amine-based deprotection reagents such as Ammonium Hydroxide/Methylamine (AMA), it is crucial to use acetyl (Ac) protected deoxycytidine (dC) instead of the standard benzoyl (Bz) protected dC.[3][4][5][6] The use of Bz-dC with AMA can lead to a transamination side reaction, resulting in the formation of N4-methyl-dC.[5][6]
-
Compatibility with other Modifications: If the oligonucleotide contains other sensitive modifications (e.g., dyes, labels), a milder deprotection strategy may be required.[6][7] Always verify the compatibility of all components of the oligonucleotide with the chosen deprotection method.
-
Fresh Reagents: The efficacy of ammonium hydroxide-based reagents depends on their freshness. It is recommended to use fresh solutions for optimal results.[8]
Deprotection Protocols
Protocol 1: UltraFAST Deprotection with AMA
This is the most common and fastest method for deprotecting oligonucleotides containing dG(dmf).
Reagents and Materials:
-
Ammonium Hydroxide (28-30% NH₃ in water)
-
Methylamine solution (40% in water)
-
Heating block or water bath
-
Reaction vials
Procedure:
-
Prepare AMA solution: Mix equal volumes of Ammonium Hydroxide and 40% aqueous Methylamine solution (1:1 v/v).[3][5] Prepare this solution fresh before use.
-
Cleavage and Deprotection:
-
Post-Deprotection Processing:
-
After incubation, cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
The oligonucleotide solution can then be processed for purification (e.g., DMT-on RP-HPLC) or desalting.
-
Quantitative Data Summary: AMA Deprotection Times and Temperatures
| dG Protecting Group | Reagent | Temperature | Time | Notes |
| dmf-dG | AMA | 65°C | 5-10 min[1][3][4][5] | Requires Ac-protected dC.[3][4][5][6] |
| dmf-dG | AMA | 55°C | 10 min[8][9] | Requires Ac-protected dC. |
| dmf-dG | AMA | 37°C | 30 min[8][9] | Requires Ac-protected dC. |
| dmf-dG | AMA | Room Temp. | 120 min[8][9][10] | Requires Ac-protected dC. |
Protocol 2: Standard Deprotection with Ammonium Hydroxide
For oligonucleotides that may be sensitive to methylamine, or when AMA is not available, deprotection can be carried out using concentrated ammonium hydroxide. While slower than the UltraFAST protocol, the use of dG(dmf) still offers a significant time advantage over dG(iBu).
Reagents and Materials:
-
Concentrated Ammonium Hydroxide (28-30% NH₃ in water)
-
Heating block
-
Reaction vials
Procedure:
-
Cleavage and Deprotection:
-
Add concentrated ammonium hydroxide to the synthesis column or transfer the solid support to a reaction vial and add the ammonium hydroxide.
-
Incubate at the desired temperature and time as indicated in the table below.
-
-
Post-Deprotection Processing:
-
After incubation, cool the vial and transfer the supernatant to a new tube for further processing.
-
Quantitative Data Summary: Ammonium Hydroxide Deprotection
| dG Protecting Group | Reagent | Temperature | Time |
| dmf-dG | Conc. NH₄OH | 65°C | 1-2 hours[2][10] |
| dmf-dG | Conc. NH₄OH | 55°C | 2-4 hours[2][10] |
| dmf-dG | Conc. NH₄OH | Room Temp. | 16-17 hours[7][10] |
Experimental Workflows
Caption: General workflows for UltraFAST and Standard deprotection of DMT-dG(dmf) oligonucleotides.
Signaling Pathway of Deprotection
The following diagram illustrates the chemical transformations during the deprotection of a DMT-dG(dmf) containing oligonucleotide.
Caption: Key chemical transformations during oligonucleotide deprotection.
References
- 1. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 2. Fast Deprotection [qualitysystems.com.tw]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. scribd.com [scribd.com]
Application Notes and Protocols: Synthesis of G-Rich Sequences Using DMT-dG(dmf) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of guanine-rich (G-rich) oligonucleotides is fundamental for various research and therapeutic applications, including the study and targeting of G-quadruplex structures. These four-stranded secondary structures are implicated in critical biological processes such as the regulation of gene expression and are promising targets for drug development.[1] However, the synthesis of G-rich sequences can be challenging due to the propensity for aggregation of the growing oligonucleotide chains on the solid support and difficulties associated with the deprotection of the guanine bases.[1]
The use of 5'-O-DMT-N²-(N,N-dimethylformamidine)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly known as DMT-dG(dmf) Phosphoramidite, offers significant advantages in overcoming these challenges. The dimethylformamidine (dmf) protecting group for the exocyclic amine of guanine is more labile than the traditionally used isobutyryl (iBu) group, facilitating more efficient and complete deprotection, which is particularly beneficial for G-rich sequences.[2][3] This application note provides detailed protocols and data for the use of this compound in the synthesis of high-purity G-rich oligonucleotides.
Advantages of this compound
The selection of the appropriate protecting group for guanine is critical for the successful synthesis of oligonucleotides. The dmf group presents several key benefits over the conventional iBu group:
-
Faster Deprotection: The dmf group is removed more rapidly, significantly reducing the overall time required for oligonucleotide processing.[2]
-
Reduced Incomplete Deprotection: Incomplete removal of the protecting group is minimized, leading to a higher yield of the desired full-length oligonucleotide and simplifying purification.[2]
-
Compatibility: this compound is compatible with standard automated DNA synthesizers and phosphoramidite chemistry.[2][4]
-
High Coupling Efficiency: This phosphoramidite demonstrates high coupling efficiency, contributing to high-yield synthesis of high-quality oligonucleotides.[2][4][5]
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard cycle for automated solid-phase synthesis of oligonucleotides using this compound on a controlled pore glass (CPG) solid support.
Materials:
-
This compound
-
Standard DNA phosphoramidites (DMT-dA(bz), DMT-dC(Ac), DMT-dT)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping Solution A (Acetic anhydride/Pyridine/THF)
-
Capping Solution B (16% N-Methylimidazole in THF)
-
Oxidizing Solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking Solution (3% Trichloroacetic acid (TCA) in Dichloromethane)
-
Automated DNA/RNA synthesizer
Protocol:
The synthesis is a cyclical process with the following steps for the addition of each nucleotide:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The intensity of the orange-colored DMT cation released can be monitored to determine coupling efficiency.[3]
-
Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution. A low concentration of iodine (0.02 M) is recommended when using dG(dmf).[2]
-
Chain Elongation: These four steps are repeated for each subsequent nucleotide to be added to the sequence.
Cleavage and Deprotection
Following synthesis, the oligonucleotide must be cleaved from the solid support, and the base and phosphate protecting groups must be removed. The choice of deprotection conditions depends on the presence of other sensitive modifications in the oligonucleotide.
This is a common method for routine oligonucleotides.
Materials:
-
Concentrated ammonium hydroxide
Protocol:
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide.
-
Incubate at an elevated temperature. Refer to the table below for specific time and temperature combinations.
-
After incubation, cool the vial, and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide, typically using a vacuum concentrator.
AMA is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine that allows for significantly faster deprotection. Note: The use of acetyl-protected dC (Ac-dC) is required to prevent base modification when using AMA.[7][8]
Materials:
-
AMA solution (Ammonium hydroxide/40% Methylamine 1:1 (v/v))
Protocol:
-
Transfer the CPG support to a sealed vial.
-
Add the AMA solution.
-
Incubate at the recommended temperature. Cleavage from the support is typically complete within 5 minutes at room temperature.[7]
-
After incubation, cool the vial, and transfer the supernatant to a new tube.
-
Dry the oligonucleotide.
For oligonucleotides with base-sensitive modifications, a milder deprotection strategy may be necessary. It is important to note that the dmf group on guanosine is surprisingly resistant to sodium hydroxide, requiring significantly longer incubation times compared to other protecting groups.[9]
Materials:
-
0.4 M Sodium Hydroxide in Methanol/Water (4:1 v/v)
-
10% Diethylamine (DEA) in Acetonitrile (optional, for cyanoethyl group removal)
-
Glacial acetic acid (for neutralization)
Protocol:
-
(Optional) To remove the cyanoethyl protecting groups from the phosphate backbone, treat the CPG with 10% DEA in acetonitrile for 2 minutes. Rinse with acetonitrile and air dry.[9]
-
Transfer the CPG to a vial and add the 0.4 M NaOH in MeOH/water solution.[9]
-
Allow the reaction to proceed for over 72 hours at room temperature for complete deprotection of the dmf group.[9]
-
Sonicate the vial briefly to break up the CPG.[9]
-
Transfer the supernatant to a clean vial. Rinse the CPG with water and combine with the cleaved oligonucleotide.[9]
-
Neutralize the solution by adding 28 µL of glacial acetic acid per mL of 0.4 M NaOH. Note that neutralization is not compatible with DMT-on purification.[9]
Data Presentation
Deprotection Conditions for DMT-dG(dmf)
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55 °C | 2 hours | Faster than dG(ib).[2] |
| Concentrated Ammonium Hydroxide | 65 °C | 1 hour | Faster than dG(ib).[2] |
| AMA (Ammonium hydroxide/Methylamine) | 65 °C | 10 minutes | Requires Ac-dC to be used in the synthesis.[6] |
| 0.4 M NaOH in MeOH/Water (4:1) | Room Temperature | > 72 hours | dmf group is highly resistant to this condition.[9] |
Visualizations
Experimental Workflow for Oligonucleotide Synthesis
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. shop.hongene.com [shop.hongene.com]
- 5. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Application of DMT-dG(dmf) Phosphoramidite in Long Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long oligonucleotides (greater than 100-150 bases) is a critical enabling technology for a wide range of applications, from gene synthesis and CRISPR-based genome editing to the development of nucleic acid therapeutics. A key challenge in the synthesis of these long molecules is maintaining high stepwise coupling efficiency to ensure a maximal yield of the full-length product. The choice of phosphoramidite building blocks, particularly the protecting group on the exocyclic amine of deoxyguanosine (dG), plays a significant role in the overall success of the synthesis.
This document provides detailed application notes and protocols for the use of N2-dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite, in the synthesis of long oligonucleotides. The dimethylformamidine (dmf) protecting group offers distinct advantages, most notably its rapid deprotection kinetics, which is beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications.
Advantages of this compound
The primary advantage of the dmf protecting group on deoxyguanosine lies in its lability under basic conditions, allowing for significantly faster deprotection compared to the more traditional isobutyryl (ibu) group.[1][2] This property is particularly advantageous in several scenarios:
-
High-Throughput Synthesis: Rapid deprotection cycles accelerate the overall workflow, enabling the synthesis of a large number of oligonucleotides in a shorter timeframe.
-
Synthesis of Modified Oligonucleotides: Many modifications incorporated into synthetic oligonucleotides are sensitive to prolonged exposure to harsh basic conditions. The milder and faster deprotection afforded by the dmf group helps to preserve the integrity of these modifications.[3]
-
Reduced Depurination: The electron-donating nature of the dmf group offers some protection against depurination, a side reaction that can occur during the acidic detritylation step and lead to chain cleavage, thereby reducing the yield of full-length product.[1]
Data Presentation: Comparison of dG Protecting Groups
While direct, side-by-side quantitative comparisons of coupling efficiency for different dG phosphoramidites in the synthesis of very long oligonucleotides are not extensively documented in peer-reviewed literature, the consensus in the field is that the choice of the exocyclic amine protecting group (dmf, ibu, or pac) has a minimal impact on the coupling efficiency itself, which is typically very high (>99%) for all standard phosphoramidites under optimized conditions.[4] The primary differences lie in the deprotection times and conditions.
| Protecting Group | Deprotection Conditions | Deprotection Time | Key Considerations |
| dmf (dimethylformamidine) | Concentrated Ammonia (NH4OH) at 55°C | 2 hours | Faster deprotection, suitable for sensitive modifications.[1] |
| Concentrated Ammonia (NH4OH) at 65°C | 1 hour | [1] | |
| Ammonium hydroxide/methylamine (AMA) at 65°C | 10 minutes | Ultra-fast deprotection. Requires the use of Ac-dC.[5][6] | |
| ibu (isobutyryl) | Concentrated Ammonia (NH4OH) at 55°C | 16 hours | Standard, robust protecting group.[2] |
| pac (phenoxyacetyl) | 0.05 M Potassium Carbonate in Methanol at RT | 4 hours | Ultra-mild deprotection conditions.[5] |
Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency
The paramount importance of maintaining high coupling efficiency becomes evident when synthesizing long oligonucleotides. Even a small decrease in stepwise efficiency leads to a dramatic reduction in the final yield of the desired full-length product. The theoretical maximum yield can be calculated using the formula:
Yield = (Coupling Efficiency)(n-1)
where 'n' is the number of bases in the oligonucleotide.
| Oligonucleotide Length | 98.5% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 50-mer | ~52% | ~61% | ~78% |
| 100-mer | ~27% | ~37% | ~61% |
| 150-mer | ~14% | ~23% | ~47% |
| 200-mer | ~7% | ~13% | ~37% |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a Long Oligonucleotide (>100-mer)
This protocol outlines a generalized procedure for the synthesis of a long oligonucleotide on an automated DNA synthesizer using this compound. Specific parameters may need to be optimized based on the synthesizer model and the specific sequence.
1. Materials and Reagents:
-
This compound and other standard DNA phosphoramidites (dA(bz), dC(ac), dT)
-
Solid support appropriate for long oligonucleotides (e.g., Controlled Pore Glass (CPG) with a pore size of 2000 Å or polystyrene)[7]
-
Anhydrous Acetonitrile (ACN)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in ACN). DCI is often recommended for long oligos to minimize depurination.[8][9]
-
Deblocking solution (3% Trichloroacetic acid (TCA) or 3% Dichloroacetic acid (DCA) in Dichloromethane (DCM)). DCA is preferred for long oligos to reduce depurination.[1]
-
Capping solutions (Cap A: Acetic Anhydride/2,6-Lutidine/THF; Cap B: 16% N-Methylimidazole/THF)
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)
2. Synthesis Cycle:
The synthesis proceeds through a series of repeated cycles, with each cycle adding one nucleotide to the growing chain.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
-
Step 1: Deblocking (Detritylation)
-
The 5'-DMT protecting group is removed from the nucleotide attached to the solid support by treating it with the deblocking solution.
-
For long oligonucleotides, using 3% DCA in DCM is recommended to minimize depurination. The deblocking time may need to be extended compared to standard synthesis to ensure complete removal of the DMT group.[1]
-
-
Step 2: Coupling
-
The this compound (or other phosphoramidite) is activated by the activator solution and delivered to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
An extended coupling time of 2-5 minutes is recommended for long oligonucleotides to ensure high coupling efficiency.[10]
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutations in subsequent cycles.
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
3. Post-Synthesis Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
For standard deprotection: Use concentrated ammonium hydroxide at 65°C for 1 hour.[1]
-
For ultra-fast deprotection: Use a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) at 65°C for 10 minutes. Note: This method requires the use of acetyl-protected dC (Ac-dC) to avoid side reactions.[5][6]
Protocol 2: Purification of Long Oligonucleotides by HPLC
Purification of long oligonucleotides can be challenging due to their size and the presence of closely related failure sequences. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a commonly used method.
1. Materials and Reagents:
-
Crude, deprotected oligonucleotide solution
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Triethylammonium acetate (TEAA) buffer (e.g., 0.1 M, pH 7.0) or Hexylammonium acetate (HAA) for better resolution[11]
-
Reversed-phase HPLC column (e.g., C8 or C18)
2. HPLC Procedure:
-
Column: A C8 or C18 reversed-phase column is suitable.
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
-
Gradient: A shallow gradient of increasing Mobile Phase B is used to separate the full-length oligonucleotide from shorter failure sequences. For example, a gradient of 20-50% B over 30 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Desalting: The collected fractions containing the purified oligonucleotide should be desalted using a suitable method such as ethanol precipitation or a desalting column.
Caption: Workflow for the purification of long oligonucleotides.
Application in CRISPR-Cas9 Genome Editing
Long synthetic oligonucleotides are essential for CRISPR-Cas9 based genome editing, where they are used as single guide RNAs (sgRNAs). The sgRNA is a chimeric RNA molecule that combines the functions of the CRISPR RNA (crRNA) and the trans-activating crRNA (tracrRNA).[12] The sgRNA directs the Cas9 nuclease to a specific target sequence in the genome to induce a double-strand break.
Caption: CRISPR-Cas9 gene editing pathway.
The chemical synthesis of sgRNAs, which are typically around 100 nucleotides in length, requires high-fidelity synthesis methods to ensure the accuracy of the guide sequence, which is critical for the specificity of the gene editing process. The use of this compound in the synthesis of these long sgRNAs is compatible with achieving the high purity and yield required for successful genome editing experiments.
Conclusion
This compound is a valuable building block for the synthesis of long oligonucleotides. Its rapid deprotection kinetics offers significant advantages in terms of throughput and compatibility with sensitive modifications. While maintaining a high coupling efficiency is the most critical factor for the successful synthesis of long oligonucleotides, the choice of protecting groups can significantly impact the downstream processing and overall efficiency of the workflow. By following optimized synthesis and purification protocols, researchers can successfully synthesize high-quality long oligonucleotides for a wide range of demanding applications in research and drug development.
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. scribd.com [scribd.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 12. synthego.com [synthego.com]
Application Notes and Protocols for DMT-dG(dmf) Phosphoramidite in Modified Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N2-dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite, in the synthesis of modified oligonucleotides. This phosphoramidite is a crucial building block for producing high-purity DNA sequences, especially those rich in guanosine or containing sensitive modifications.
Introduction
This compound is a key reagent in automated solid-phase oligonucleotide synthesis.[1][2] The dimethylformamidine (dmf) protecting group on the exocyclic amine of guanine offers significant advantages over the traditional isobutyryl (ibu) group, primarily by enabling faster and milder deprotection conditions. This is particularly beneficial for the synthesis of oligonucleotides with sensitive labels or modifications that cannot withstand harsh deprotection treatments.[3][4] The dmf group is also known to reduce the incidence of depurination during synthesis, a common side reaction with guanosine residues.[5]
Key Features and Advantages
-
Rapid Deprotection: The dmf group is significantly more labile than the conventional ibu group, allowing for reduced deprotection times with reagents like concentrated ammonia or AMA (a mixture of ammonium hydroxide and methylamine).[1]
-
Suitability for G-Rich Sequences: For sequences with a high guanosine content, the dmf protecting group minimizes incomplete deprotection, leading to a purer final product.
-
Reduced Depurination: The electron-donating nature of the dmf group helps to stabilize the glycosidic bond, thereby protecting the guanosine from depurination during the acidic detritylation step of the synthesis cycle.[5][6]
-
High Coupling Efficiency: this compound exhibits high coupling efficiency, comparable to standard phosphoramidites, ensuring high-yield synthesis of full-length oligonucleotides.[1][2]
-
Broad Compatibility: This phosphoramidite is compatible with standard DNA synthesizers and can be used in conjunction with other modified phosphoramidites to create chimeric oligonucleotides.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound in oligonucleotide synthesis.
Table 1: Deprotection Conditions and Times
| Deprotection Reagent | Temperature | Time | Notes |
| Concentrated Ammonia | 55 °C | 8 hours | Standard condition for complete deprotection.[1] |
| Concentrated Ammonia | 55 °C | 2 hours | Faster deprotection compared to dG(ibu).[7] |
| Concentrated Ammonia | 65 °C | 1 hour | Rapid deprotection at elevated temperature.[7] |
| AMA (Ammonia/Methylamine, 1:1 v/v) | 65 °C | 10 minutes | Very fast deprotection for compatible modifications.[1] |
| 0.4 M NaOH in MeOH/water (4:1 v/v) | Room Temp. | > 72 hours | dmf group is highly resistant to this condition.[8] |
| t-butylamine/methanol/water (1:1:2) | Room Temp. | 120 minutes | Suitable for sensitive labels like rhodamine.[9] |
Table 2: Synthesis Cycle Parameters and Efficiency
| Parameter | Recommended Condition/Value | Rationale |
| Coupling Efficiency | > 99% | High efficiency is critical for the synthesis of long oligonucleotides.[10] |
| Coupling Time | ≤ 30 seconds | Minimizes side reactions and improves synthesis throughput.[7] |
| Oxidizer Concentration (Iodine) | 0.02 M | A lower concentration is recommended to minimize potential side reactions.[7] |
| Deblocking Agent | 3% Dichloroacetic Acid (DCA) | Higher pKa than TCA, reduces the risk of depurination.[5] |
Experimental Protocols
Materials and Reagents
-
DMT-dG(dmf) CE Phosphoramidite
-
Other DNA/RNA phosphoramidites (dA, dC, dT)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT))
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Dichloroacetic Acid in Dichloromethane)
-
Deprotection reagents (e.g., concentrated ammonium hydroxide, AMA)
-
Automated DNA/RNA synthesizer
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard cyclical process for incorporating this compound into a growing oligonucleotide chain on an automated synthesizer.
-
Preparation:
-
Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Ensure all reagents are fresh and anhydrous to maintain high coupling efficiency.[5]
-
Install the appropriate CPG column for the 3'-terminal nucleoside on the synthesizer.[3][4]
-
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each nucleotide addition.[11]
-
Step 1: Detritylation (De-blocking): The 5'-DMT protecting group of the support-bound nucleoside is removed with the deblocking solution (e.g., 3% DCA in DCM) to expose the 5'-hydroxyl group for the next coupling reaction.
-
Step 2: Coupling: The this compound solution is mixed with the activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[7]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[5]
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[7]
-
-
Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent phosphoramidite addition until the desired sequence is assembled.
Protocol 2: Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The choice of deprotection method depends on the presence of other sensitive modifications.
Method A: Standard Deprotection with Concentrated Ammonium Hydroxide
This method is suitable for standard DNA oligonucleotides without base-labile modifications.
-
Transfer the CPG support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (typically 1-2 mL for a 1 µmole synthesis).
-
Seal the vial tightly and heat at 55 °C for 8 hours or 65 °C for 1 hour.[1][7]
-
Cool the vial to room temperature and centrifuge to pellet the CPG.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide using a vacuum concentrator.
Method B: Rapid Deprotection with AMA
This method is significantly faster but may not be suitable for all modified oligonucleotides.
-
Transfer the CPG support to a screw-cap vial.
-
Add AMA solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).
-
Seal the vial tightly and heat at 65 °C for 10 minutes.[1]
-
Cool the vial to room temperature and centrifuge.
-
Transfer the supernatant to a new tube and dry the sample.
Method C: Mild Deprotection for Sensitive Oligonucleotides
For oligonucleotides containing extremely sensitive modifications, milder deprotection conditions are necessary.
-
Transfer the CPG support to a screw-cap vial.
-
Use a milder deprotection solution such as t-butylamine/methanol/water (1:1:2).[9]
-
Incubate at room temperature for 2 hours.[9]
-
Process the sample as described in the previous methods.
Visualizations
Caption: Automated phosphoramidite synthesis cycle for oligonucleotides.
Caption: Decision workflow for choosing a deprotection strategy.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Moisture in reagents or lines. | Use fresh, anhydrous acetonitrile and ensure the synthesizer is properly maintained.[5][7] |
| Degraded phosphoramidite. | Store phosphoramidites at -20 °C under an inert atmosphere and allow to warm to room temperature before opening.[1][7][12] | |
| Presence of n-1 Deletion Mutants | Inefficient capping. | Ensure capping reagents are fresh and effective.[5] |
| Low coupling efficiency. | Optimize coupling time and activator concentration.[7] | |
| Depurination Products | Overly acidic deblocking conditions. | Use a milder deblocking agent like 3% DCA instead of TCA.[5] |
| Incomplete Deprotection | Insufficient deprotection time or temperature. | Follow recommended deprotection protocols for the specific protecting groups used. |
| G-rich sequences. | The use of dG(dmf) should minimize this, but ensure adequate deprotection time. |
Conclusion
This compound is an essential reagent for the reliable synthesis of high-quality modified oligonucleotides. Its favorable deprotection kinetics and ability to suppress side reactions make it a superior choice over traditional dG phosphoramidites, particularly for demanding applications in therapeutics and diagnostics. By following the detailed protocols and considering the data presented, researchers can optimize their synthesis workflows to achieve high yields of pure, modified oligonucleotides.
References
- 1. shop.hongene.com [shop.hongene.com]
- 2. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]
- 3. atdbio.com [atdbio.com]
- 4. biotage.com [biotage.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. dG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 10. digital.csic.es [digital.csic.es]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Compatibility of DMT-dG(dmf) Phosphoramidite with CPG and Polystyrene Solid Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the compatibility and performance of N2-dimethylformamidine-5'-O-dimethoxytrityl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly known as DMT-dG(dmf) Phosphoramidite, with two prevalent solid supports in oligonucleotide synthesis: Controlled Pore Glass (CPG) and Polystyrene (PS).
Introduction
This compound is a critical building block in automated solid-phase oligonucleotide synthesis. The dimethylformamidine (dmf) protecting group on the exocyclic amine of guanosine offers the significant advantage of rapid deprotection kinetics compared to the traditional isobutyryl (iBu) group, reducing the exposure of the synthesized oligonucleotide to harsh basic conditions and thereby minimizing potential side reactions.[1][2][3] The choice of solid support is a crucial parameter that can significantly influence the overall efficiency and purity of the synthesis. CPG and PS are the most commonly used supports, each with distinct physical and chemical properties that affect reagent diffusion, loading capacity, and ultimately, the quality of the final oligonucleotide product.[4][5][6]
Comparison of Solid Support Characteristics
The selection of an appropriate solid support is contingent on the specific requirements of the synthesis, such as the desired length of the oligonucleotide, the synthesis scale, and the chemical modifications incorporated.
| Feature | Controlled Pore Glass (CPG) | Polystyrene (PS) |
| Material | Rigid, non-swelling porous glass beads. | Highly cross-linked, macroporous polymer beads.[4] |
| Porosity | Uniform, well-defined pore sizes (e.g., 500 Å, 1000 Å, 2000 Å).[4][5] | Interconnected network of pores within a polymer matrix. |
| Loading Capacity | Typically lower, ranging from 20-100 µmol/g.[4] | Generally higher, with loadings up to 350 µmol/g possible.[4][6] |
| Swelling | Minimal to no swelling in organic solvents. | Swells in common synthesis solvents like acetonitrile and dichloromethane. |
| Mechanical Stability | Mechanically robust, but can be friable, especially with larger pore sizes. | Good mechanical stability. |
| Hydrophobicity | More hydrophilic surface. | Hydrophobic surface, which can aid in maintaining anhydrous conditions.[7] |
| Typical Applications | Routine synthesis of short to medium-length oligonucleotides. Larger pore sizes are used for longer sequences.[4][5] | Small to large-scale synthesis, particularly suitable for short oligonucleotides and can be advantageous for long oligonucleotide synthesis.[4] |
Performance Data: CPG vs. Polystyrene
The following table summarizes a direct comparison of the performance of CPG and Polystyrene supports in the synthesis of a 21-mer oligonucleotide.
| Parameter | 40 nmol Polystyrene Support | 0.2 µmol CPG Support |
| Average Coupling Efficiency (Trityl Yield) | 99.5% | 97.1% |
| Crude Product Purity (Capillary Electrophoresis) | 71% | 54% |
Data synthesized from a comparative study on a 21-mer oligonucleotide.[7]
These results indicate that under the tested conditions, the polystyrene support provided a higher average coupling efficiency and resulted in a significantly purer crude product. The improved performance on polystyrene may be attributed to its hydrophobic nature, which helps in maintaining a more anhydrous environment during the critical coupling step.[7]
Experimental Protocols
The following are generalized protocols for the synthesis of oligonucleotides using this compound on CPG and Polystyrene supports. Specific cycle times and reagent volumes may need to be optimized based on the synthesizer and the specific sequence.
I. Standard Oligonucleotide Synthesis Cycle
This cycle is repeated for each nucleotide addition.
Caption: Automated oligonucleotide synthesis cycle.
1. Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The deblocking solution is passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleotide, exposing a free 5'-hydroxyl group. This is followed by a wash with anhydrous acetonitrile. The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.[4][6]
2. Coupling:
-
Reagents:
-
This compound (or other phosphoramidites) solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite triester linkage.[6]
3. Capping:
-
Reagents:
-
Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF).
-
Capping Reagent B (e.g., 16% N-Methylimidazole in THF).
-
-
Procedure: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutations (n-1 sequences) in subsequent cycles.[4]
4. Oxidation:
-
Reagent: 0.02-0.1 M Iodine in THF/Water/Pyridine.
-
Procedure: The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage to a stable pentavalent phosphate triester.[1]
II. Cleavage and Deprotection
Caption: Post-synthesis cleavage and deprotection workflow.
The use of the dmf protecting group on guanosine allows for significantly faster deprotection protocols compared to the traditional iBu group.
Protocol for DMT-dG(dmf) containing oligonucleotides:
-
Cleavage from the Support and Deprotection:
-
Reagent Options:
-
Concentrated Ammonium Hydroxide: Incubate the support in concentrated ammonium hydroxide for 1-2 hours at 65°C or 4-8 hours at 55°C.
-
AMA (1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine): Incubate the support in AMA for 10 minutes at 65°C.[1] This is a much faster deprotection method.
-
-
-
Procedure: a. After the final synthesis cycle, dry the support with argon or helium. b. Transfer the support to a pressure-tight vial. c. Add the chosen deprotection reagent (e.g., 1-2 mL of AMA). d. Seal the vial tightly and place it in a heating block at the specified temperature and time. e. After incubation, cool the vial to room temperature. f. Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube. g. Wash the support with deionized water and combine the wash with the supernatant. h. Dry the oligonucleotide solution using a vacuum concentrator.
Logical Relationships in Oligonucleotide Synthesis
The success of oligonucleotide synthesis relies on a series of interconnected factors, from the choice of reagents and supports to the optimization of reaction conditions.
Caption: Factors influencing oligonucleotide synthesis outcome.
Conclusion
Both CPG and Polystyrene solid supports are compatible with this compound for the synthesis of high-quality oligonucleotides. The choice between them should be guided by the specific application.
-
CPG is a reliable support for routine synthesis of short to medium-length oligonucleotides, with the pore size being a critical factor for longer sequences.
-
Polystyrene can offer advantages in terms of higher loading capacity and may lead to higher coupling efficiencies and purer crude products, potentially due to its hydrophobic nature. It is a strong candidate for both small and large-scale synthesis.
The use of this compound with either support allows for rapid and efficient deprotection, which is beneficial for the integrity of the final oligonucleotide product. Researchers should consider the factors outlined in these notes and protocols to optimize their oligonucleotide synthesis for their specific needs.
References
Application Notes and Protocols for DMT-dG(dmf) Phosphoramidite Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient synthesis of oligonucleotides is paramount in various fields, including therapeutic drug development, molecular diagnostics, and synthetic biology. The coupling step in solid-phase phosphoramidite chemistry is a critical determinant of the overall yield and purity of the final oligonucleotide product. The choice of activator for the phosphoramidite monomer plays a pivotal role in this step. This document provides detailed application notes and protocols for the selection and use of recommended activators for 5'-O-Dimethoxytrityl-N2-dimethylformamidino-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dG(dmf) Phosphoramidite).
The dimethylformamidine (dmf) protecting group on the exocyclic amine of guanine offers the advantage of rapid deprotection under mild conditions, which is particularly beneficial for the synthesis of sensitive modified oligonucleotides.[1] However, the guanine phosphoramidite is also susceptible to certain side reactions, making the choice of activator a crucial parameter for successful synthesis.
Recommended Activators: A Comparative Overview
Several activators are commercially available for phosphoramidite coupling reactions. The most commonly used and recommended activators for this compound are 5-(Ethylthio)-1H-tetrazole (ETT), 5-(Benzylthio)-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI). The selection of an appropriate activator depends on the specific requirements of the synthesis, such as the desired coupling time and the length of the oligonucleotide.
A key consideration in activator selection is its acidity (pKa). More acidic activators can lead to a higher rate of premature removal of the 5'-DMT protecting group from the phosphoramidite monomer.[2][3] This side reaction can lead to the formation of an (n+1) oligonucleotide impurity, which is difficult to separate from the desired full-length product.[2][3] Guanosine phosphoramidites are particularly susceptible to this side reaction.[3]
Table 1: Properties of Recommended Activators
| Activator | pKa | Solubility in Acetonitrile | Typical Concentration |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 4.3 | ~0.75 M | 0.25 M - 0.5 M |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.44 M | 0.25 M - 0.3 M |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | 0.25 M - 1.0 M |
Table 2: Performance Comparison of Activators for DMT-dG(dmf) Coupling
| Activator | Expected Coupling Efficiency | Typical Coupling Time | Potential Side Reactions | Recommendations for Use |
| ETT | >99% | 30 - 90 seconds | Moderate risk of (n+1) formation due to its acidity. | Suitable for routine synthesis of short to medium-length oligonucleotides. |
| BTT | >99% | 30 - 60 seconds | Higher risk of (n+1) formation compared to ETT due to its lower pKa.[2] | Recommended for RNA synthesis and sterically hindered phosphoramidites where faster coupling is required. Use with caution for long DNA sequences rich in guanine. |
| DCI | >99% | 45 - 120 seconds | Low risk of (n+1) formation due to its higher pKa and greater nucleophilicity.[2][4] | Highly recommended for the synthesis of long oligonucleotides , especially those with high guanine content, and for large-scale synthesis to minimize (n+1) impurities.[2] |
Experimental Protocols
The following are generalized protocols for the coupling of this compound on a standard automated DNA/RNA synthesizer. Users should adapt these protocols to their specific synthesizer and synthesis scale. Crucially, all reagents and solvents, particularly acetonitrile, must be anhydrous to ensure high coupling efficiency. [3]
Materials and Reagents:
-
This compound
-
Selected Activator Solution (ETT, BTT, or DCI) in anhydrous acetonitrile
-
Anhydrous Acetonitrile
-
Standard DNA synthesis reagents (Deblocking, Capping, and Oxidizing solutions)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Automated DNA/RNA Synthesizer
Protocol 1: Coupling using 5-(Ethylthio)-1H-tetrazole (ETT)
-
Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.
-
Prepare a 0.25 M solution of ETT in anhydrous acetonitrile.
-
-
Synthesizer Setup:
-
Install the phosphoramidite and activator solutions on the synthesizer.
-
Program the synthesis cycle with the parameters outlined below.
-
-
Coupling Cycle:
-
Deblocking: Removal of the 5'-DMT group from the solid support-bound nucleoside using a standard deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling:
-
Deliver the ETT activator solution to the synthesis column.
-
Simultaneously or immediately after, deliver the this compound solution to the column.
-
Allow the coupling reaction to proceed for 45-90 seconds .
-
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a standard capping solution.
-
Oxidation: Oxidize the newly formed phosphite triester to a stable phosphate triester using a standard oxidizing solution (e.g., iodine in THF/water/pyridine).
-
-
Post-Synthesis:
-
Cleave the oligonucleotide from the solid support and deprotect using standard procedures. The dmf group can be removed with concentrated ammonium hydroxide at 55°C for 2 hours or 65°C for 1 hour.[1]
-
Protocol 2: Coupling using 5-Benzylthio-1H-tetrazole (BTT)
-
Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.
-
Prepare a 0.25 M solution of BTT in anhydrous acetonitrile.
-
-
Synthesizer Setup:
-
Install the phosphoramidite and activator solutions on the synthesizer.
-
Program the synthesis cycle with the parameters outlined below.
-
-
Coupling Cycle:
-
Deblocking: As per Protocol 1.
-
Coupling:
-
Deliver the BTT activator solution to the synthesis column.
-
Simultaneously or immediately after, deliver the this compound solution to the column.
-
Allow the coupling reaction to proceed for 30-60 seconds .
-
-
Capping: As per Protocol 1.
-
Oxidation: As per Protocol 1.
-
-
Post-Synthesis:
-
As per Protocol 1. Note: Due to the higher acidity of BTT, careful analysis for (n+1) impurities is recommended, especially for longer sequences.
-
Protocol 3: Coupling using 4,5-Dicyanoimidazole (DCI)
-
Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.
-
Prepare a 0.25 M solution of DCI in anhydrous acetonitrile. For longer oligonucleotides or challenging sequences, the concentration can be increased up to 1.0 M.[5]
-
-
Synthesizer Setup:
-
Install the phosphoramidite and activator solutions on the synthesizer.
-
Program the synthesis cycle with the parameters outlined below.
-
-
Coupling Cycle:
-
Deblocking: As per Protocol 1.
-
Coupling:
-
Deliver the DCI activator solution to the synthesis column.
-
Simultaneously or immediately after, deliver the this compound solution to the column.
-
Allow the coupling reaction to proceed for 60-120 seconds .
-
-
Capping: As per Protocol 1.
-
Oxidation: As per Protocol 1.
-
-
Post-Synthesis:
-
As per Protocol 1. DCI is the recommended activator for minimizing (n+1) side reactions.[3]
-
Visualization of Key Processes
To further elucidate the phosphoramidite coupling reaction and the rationale for activator selection, the following diagrams are provided.
Caption: Automated Oligonucleotide Synthesis Cycle Workflow.
Caption: Logic for Activator Selection for dG(dmf) Coupling.
Conclusion
The choice of activator is a critical parameter in the successful synthesis of oligonucleotides containing this compound. While ETT and BTT are effective activators for routine synthesis, their acidity increases the risk of (n+1) impurity formation, particularly with guanine-rich sequences. 4,5-Dicyanoimidazole (DCI) is a less acidic and more nucleophilic activator that minimizes this side reaction, making it the recommended choice for the synthesis of long and high-purity oligonucleotides. By selecting the appropriate activator and adhering to optimized protocols, researchers can achieve high coupling efficiencies and obtain high-quality oligonucleotides for their research, diagnostic, and therapeutic applications.
References
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with DMT-dG(dmf) Phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMT-dG(dmf) Phosphoramidite during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with phosphoramidites?
A1: Low coupling efficiency in phosphoramidite chemistry is most commonly caused by moisture contamination, degradation of the phosphoramidite, or issues with other reagents.[1][2] Phosphoramidites are highly susceptible to hydrolysis, and even trace amounts of water in solvents or on synthesizer lines can significantly reduce coupling efficiency.[2] The stability of phosphoramidites in solution decreases over time, with dG being particularly susceptible to degradation.[2][3][4] The quality of the activator and capping reagents is also crucial for successful synthesis.[1]
Q2: What makes this compound a good choice for oligonucleotide synthesis?
A2: this compound offers several advantages, including faster deprotection times compared to the conventional dG(ib) phosphoramidite.[5] The deprotection time in concentrated ammonia is reduced to 2 hours at 55°C or 1 hour at 65°C.[5] This is particularly beneficial for G-rich sequences where incomplete deprotection can be an issue. Additionally, dG(dmf)-phosphoramidite is as stable in solution as standard dA(bz), dC(bz), and dT phosphoramidites.[5]
Q3: How should this compound be stored?
A3: Proper storage is critical to maintain the integrity of this compound. The solid phosphoramidite should be stored in a freezer at -20°C under an inert gas atmosphere, such as argon or nitrogen, in a tightly sealed container to protect it from moisture and air.[3] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation.[3] Once dissolved in anhydrous acetonitrile, the solution has limited stability and should be used promptly.[3] For longer-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended, with protection from light.[6]
Q4: What are the signs of phosphoramidite degradation?
A4: Degradation of this compound will lead to low coupling efficiency during oligonucleotide synthesis.[2] This manifests as a low overall yield of the final oligonucleotide product and the presence of a high percentage of n-1 shortmers in the crude product upon analysis by HPLC or PAGE.[2]
Troubleshooting Guide
Problem: I am observing consistently low coupling efficiency with this compound.
| Possible Cause | Recommended Solution |
| Moisture Contamination | Ensure all reagents and solvents are anhydrous. Use fresh, high-quality acetonitrile with a low water content (<30 ppm).[1] Store molecular sieves in the phosphoramidite and activator solutions to remove residual moisture.[2] Purge synthesizer lines thoroughly with a dry inert gas like argon or helium.[2] |
| Degraded Phosphoramidite | Prepare fresh phosphoramidite solutions before starting a synthesis, especially for long oligonucleotides.[2] Do not store phosphoramidite solutions on the synthesizer for extended periods.[2] Guanosine phosphoramidites are the most susceptible to degradation in solution.[3] |
| Inefficient Activator | Use an efficient activator such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) to ensure rapid and complete activation for high coupling efficiency.[3] Ensure the activator solution is fresh and anhydrous. |
| Suboptimal Coupling Time | For G-rich sequences or long oligonucleotides, consider extending the coupling time to improve efficiency.[1][] However, for routine synthesis, shortening the coupling time to ≤30 seconds can minimize side reactions.[3] |
Problem: I am seeing a significant n+1 peak in my analysis.
This can be due to the formation of a GG dimer. The activators used in DNA synthesis are mildly acidic and can cause a small percentage of the 5'-DMT group to be removed from the dG phosphoramidite during the coupling step.[8] This prematurely deprotected dG can then react with another activated dG phosphoramidite, leading to the incorporation of a GG dimer.[8] To mitigate this, ensure that the activator is not excessively acidic and consider using activators less prone to causing this side reaction.
Quantitative Data Summary
| Parameter | Value/Recommendation | Reference |
| Solid Storage Temperature | -20°C under inert gas | [3] |
| Solution Storage (-20°C) | Up to 1 month (protect from light) | [6] |
| Solution Storage (-80°C) | Up to 6 months (protect from light) | [6] |
| Recommended Solvent | Anhydrous Acetonitrile (<30 ppm water) | [1][3] |
| Recommended Activators | ETT, DCI | [3] |
| Recommended Coupling Time | ≤30 seconds (can be extended for long oligos) | [1][3] |
| Deprotection (conc. NH3) | 2 hours at 55°C or 1 hour at 65°C | [5] |
| Recommended Oxidizer | Low-concentration iodine (0.02 M) | [3][5] |
Experimental Protocols
Protocol for Preparation of this compound Solution
Objective: To prepare a phosphoramidite solution for automated oligonucleotide synthesis while minimizing moisture contamination.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile
-
Oven-dried vial with a septum-sealed cap
-
Syringes flushed with inert gas (e.g., Argon)
-
Inert gas source
Procedure:
-
Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.[3]
-
Under an inert gas atmosphere, weigh the required amount of phosphoramidite into the oven-dried vial.
-
Seal the vial with the septum cap.
-
Using a syringe flushed with inert gas, transfer the required volume of anhydrous acetonitrile to the vial through the septum.
-
Gently swirl the vial to dissolve the phosphoramidite. Avoid vigorous shaking to minimize the introduction of air.
-
The prepared solution is now ready to be placed on the DNA synthesizer.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: dG(dmf) Phosphoramidites and Depurination Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing depurination side reactions when using dG(dmf) phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a concern during oligonucleotide synthesis?
A: Depurination is the cleavage of the β-N-glycosidic bond that connects a purine base (adenine or guanine) to the sugar moiety in the DNA backbone[1][2]. This reaction is particularly problematic during the acidic detritylation step of solid-phase oligonucleotide synthesis[3][4]. The acidic conditions required to remove the 5'-dimethoxytrityl (DMT) protecting group can lead to the loss of purine bases, creating an apurinic (abasic) site[2][5]. While this abasic site is stable during the synthesis cycles, it leads to chain cleavage upon final deprotection with basic reagents, resulting in truncated oligonucleotide fragments and reducing the yield of the desired full-length product[1][5][6].
Q2: How does the dG(dmf) phosphoramidite help in preventing depurination?
A: The N,N-dimethylformamidine (dmf) protecting group on the exocyclic amine of deoxyguanosine is an electron-donating group. This property stabilizes the glycosidic bond, making the guanine base less susceptible to cleavage under acidic conditions[1][5][6]. In contrast, traditional acyl protecting groups like isobutyryl (ibu) are electron-withdrawing, which destabilizes the glycosidic bond and increases the risk of depurination[1][5]. Therefore, using dG(dmf) phosphoramidites is a key strategy to minimize depurination, especially during the synthesis of long oligonucleotides[5][7].
Q3: Is dG(dmf) completely resistant to depurination?
A: While dG(dmf) offers significantly enhanced protection against depurination compared to dG(ibu), it is not completely immune, especially under harsh or prolonged acidic conditions[1]. Depurination can still occur, albeit at a much lower rate. Therefore, optimizing other synthesis parameters, such as the choice of deblocking agent and contact time, remains crucial for achieving high-fidelity oligonucleotides[8].
Q4: What are the recommended deprotection conditions for oligonucleotides synthesized with dG(dmf)?
A: The dmf group is significantly more labile than the traditional ibu group, allowing for faster and milder deprotection conditions. This is particularly advantageous when the oligonucleotide contains sensitive modifications or labels[9][10]. Common deprotection reagents for oligonucleotides containing dG(dmf) include:
-
Ammonium Hydroxide: Concentrated ammonium hydroxide can be used at room temperature for an extended period or at elevated temperatures (e.g., 55°C) for a shorter duration[11][12].
-
AMA (Ammonium Hydroxide/Methylamine): This mixture allows for rapid deprotection, often in as little as 10 minutes at 65°C[13][14]. Note that acetyl (Ac) protected dC should be used with AMA to avoid base modification[13][15].
-
Tert-Butylamine/water: This is another mild deprotection option suitable for sensitive oligonucleotides[13][15].
Always refer to the specific recommendations from your phosphoramidite supplier for optimal deprotection protocols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant product loss, presence of shorter fragments in final product. | Depurination during synthesis. | 1. Confirm the use of dG(dmf) phosphoramidites, especially for G-rich sequences. The dmf group is electron-donating and stabilizes the glycosidic bond, reducing depurination[5][6]. 2. Switch from Trichloroacetic Acid (TCA) to Dichloroacetic Acid (DCA) for detritylation. DCA is a weaker acid than TCA and significantly reduces the rate of depurination[7][16][17]. 3. Optimize detritylation time. Minimize the exposure of the growing oligonucleotide chain to the acidic deblocking solution to what is necessary for complete DMT removal[3][8]. 4. Ensure anhydrous conditions during synthesis. Moisture can lead to lower coupling efficiency and potentially exacerbate side reactions[7]. |
| Incomplete deprotection of guanine bases. | Inappropriate deprotection conditions for the dmf group. | 1. Verify the deprotection protocol. dG(dmf) requires milder deprotection conditions than dG(ibu)[11][18]. Ensure the correct reagent, temperature, and time are being used. For example, with concentrated ammonia, deprotection can be completed in 2 hours at 55°C or 1 hour at 65°C[18]. 2. Use fresh deprotection reagents. Deprotection solutions like ammonium hydroxide can lose potency over time[15]. |
| Presence of n+1 peaks in HPLC/MS analysis. | GG dimer formation. | This can occur when the activator, being a mild acid, prematurely removes the 5'-DMT group from a dG phosphoramidite during the coupling step, leading to the incorporation of a GG dimer[7]. 1. Ensure fresh, high-quality phosphoramidites and activator are used. 2. Optimize coupling times. Avoid excessively long coupling times. |
| Unexpected peaks in analytical traces. | Side reactions other than depurination. | 1. N3-Cyanoethylation of Thymidine: This can occur during ammonia deprotection. Using a larger volume of ammonia or AMA can minimize this side reaction[7]. 2. O6-Guanosine modification: Phosphoramidites activated with 1H-tetrazole can react with the O6 position of guanosine. Performing the capping step before oxidation can remove these modifications[3]. |
Quantitative Data Summary
Table 1: Comparison of Depurination Half-Times for dA and dG under Different Acidic Conditions
| CPG-Bound Nucleoside | Deblocking Agent | Depurination Half-Time (minutes) | Reference |
| dABz | 3% DCA in CH2Cl2 | 77 | [16] |
| dABz | 15% DCA in CH2Cl2 | ~26 (3-fold faster than 3% DCA) | [16][17] |
| dABz | 3% TCA in CH2Cl2 | 19 | [16] |
| dG | 3% DCA in CH2Cl2 | 5-6 fold longer than dA | [16] |
| dG | 3% TCA in CH2Cl2 | ~12-fold longer than dA | [16] |
Note: dA is generally more susceptible to depurination than dG[6][16].
Table 2: Recommended Deprotection Times for dG Protecting Groups
| Protecting Group | Reagent | Temperature (°C) | Time | Reference |
| dmf | Concentrated NH4OH | 55 | 2 hours | [18] |
| dmf | Concentrated NH4OH | 65 | 1 hour | [18] |
| ibu | Concentrated NH4OH | 55 | 16 hours | [19] |
| dmf | AMA | 65 | 10 minutes | [14] |
| Ac | AMA | 65 | 5 minutes | [13][15] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in one cycle of phosphoramidite-based oligonucleotide synthesis.
-
Step 1: Detritylation (De-blocking)
-
Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group for the next coupling reaction.
-
Reagent: 3% Dichloroacetic Acid (DCA) in an inert solvent (e.g., dichloromethane or toluene)[3].
-
Procedure:
-
Flush the synthesis column with the DCA solution.
-
The reaction is typically rapid (less than one minute)[8]. Monitor the release of the orange-colored DMT cation.
-
Thoroughly wash the support with an inert solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT group.
-
-
Critical Note: Prolonged exposure to acid can lead to depurination. It is crucial to use the mildest effective acid and the shortest possible contact time[3][8].
-
-
Step 2: Coupling
-
Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group on the support and the incoming phosphoramidite.
-
Reagents:
-
Phosphoramidite solution (e.g., dG(dmf)-CE Phosphoramidite) in anhydrous acetonitrile.
-
Activator solution (e.g., 1H-tetrazole, DCI, or ETT) in anhydrous acetonitrile.
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Allow the reaction to proceed for the recommended coupling time (typically 30 seconds for standard bases)[14].
-
-
Critical Note: This step is highly sensitive to moisture. Ensure all reagents and solvents are anhydrous to maintain high coupling efficiency[7].
-
-
Step 3: Capping
-
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion sequences in subsequent cycles.
-
Reagents:
-
Capping Reagent A (e.g., acetic anhydride).
-
Capping Reagent B (e.g., N-methylimidazole).
-
-
Procedure:
-
Deliver the capping reagents to the synthesis column.
-
Allow the reaction to proceed to acetylate the unreacted 5'-hydroxyls.
-
-
-
Step 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage to a more stable phosphotriester linkage.
-
Reagent: A solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.
-
Procedure:
-
Flush the column with the oxidizing solution.
-
The reaction is very rapid.
-
Wash the support with an inert solvent to remove the oxidation reagents.
-
-
Protocol 2: Analysis of Depurination by Ion-Exchange HPLC
This protocol can be used to assess the extent of depurination by analyzing the integrity of the final oligonucleotide product.
-
Sample Preparation:
-
Synthesize an oligonucleotide known to be sensitive to depurination (e.g., a poly-A or poly-G sequence).
-
Cleave and deprotect the oligonucleotide from the solid support.
-
If performing a DMT-on purification, the 5'-DMT group is retained. Depurinated fragments that still contain the DMT group will co-elute[1][6].
-
-
HPLC Analysis:
-
Column: Anion-exchange column (e.g., DNAPac® PA200)[20].
-
Mobile Phase A: Water.
-
Mobile Phase B: High salt buffer (e.g., 0.375 M NaClO4 in 0.25 M Tris-HCl, pH 8)[20].
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B to elute oligonucleotides based on their charge (length).
-
Detection: UV absorbance at 260 nm.
-
-
Data Interpretation:
-
The full-length product will appear as the main peak.
-
Depurination followed by chain cleavage during deprotection will result in a series of shorter fragments, which will typically elute earlier than the full-length product. The presence and intensity of these peaks indicate the extent of depurination.
-
Visualizations
Caption: Mechanism of depurination during oligonucleotide synthesis and subsequent chain cleavage.
Caption: A logical workflow for troubleshooting depurination side reactions.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Depurination - Wikipedia [en.wikipedia.org]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. phenomenex.com [phenomenex.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. dG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. atdbio.com [atdbio.com]
- 12. biotage.com [biotage.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. glenresearch.com [glenresearch.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Fast Deprotection [qualitysystems.com.tw]
- 19. scribd.com [scribd.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
Identifying and minimizing side product formation in dG(dmf) synthesis
Welcome to the technical support center for N2,N2-Dimethylformamidine-2'-deoxyguanosine (dG(dmf)) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize the formation of side products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using dG(dmf) over dG(ib) in oligonucleotide synthesis?
A1: The primary advantage of using the dimethylformamidine (dmf) protecting group for deoxyguanosine over the isobutyryl (ib) group is the significantly faster deprotection time. This increased lability is especially beneficial for the synthesis of G-rich sequences, where incomplete deprotection can be a problem with the more stable dG(ib) monomer.[1] Rapid deprotection minimizes the exposure of the synthesized oligonucleotide to harsh basic conditions, which helps to preserve the integrity of the final product.[2]
Q2: What are the most common side products encountered during oligonucleotide synthesis using dG(dmf)?
A2: While dG(dmf) offers advantages, several side products can arise during oligonucleotide synthesis. The most common issues include:
-
Depurination: Acid-catalyzed cleavage of the glycosidic bond, leading to abasic sites. The dmf group is electron-donating and helps protect against this, but it can still occur under harsh acidic conditions.[3]
-
GG Dimer Formation: Acidic activators can prematurely remove the 5'-DMT group from a dG phosphoramidite, which can then react with another activated dG monomer to form a GG dimer. This dimer is subsequently incorporated into the sequence, resulting in an n+1 impurity.[3]
-
N3-Cyanoethylation: This is a side reaction that occurs on thymidine residues during ammonia deprotection, where acrylonitrile (a byproduct of cyanoethyl group elimination) alkylates the N3 position of thymine.[3]
-
Side products from water contamination: The presence of moisture is a major obstacle to high coupling efficiency. Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain, and can also hydrolyze the phosphoramidite itself.[3][4]
Troubleshooting Guides
Issue 1: Significant Depurination Detected
Depurination is the loss of the guanine base from the deoxyribose sugar backbone, creating an abasic site. This is typically caused by excessive or prolonged exposure to the acidic deblocking solution used to remove the 5'-DMT group.
Symptoms:
-
Presence of 3'-truncated, DMT-ON species in HPLC analysis.[3]
-
Cleavage of the oligonucleotide strand at the apurinic site during basic deprotection.[3]
Solutions:
-
Modify the Deblocking Agent: Switch from the stronger trichloroacetic acid (TCA) to the milder dichloroacetic acid (DCA). The dmf protecting group on guanosine is resistant to depurination, and using a deblocking agent with a higher pKa like DCA can effectively prevent it.[3][5]
-
Optimize Acid Exposure Time: Minimize the time the oligonucleotide is exposed to the acidic deblocking solution to what is necessary for complete detritylation.[5]
-
Use Depurination-Resistant Monomers: The dmf protecting group itself is chosen for its ability to reduce depurination compared to other protecting groups.[3]
Table 1: Comparison of Deblocking Acids and Depurination Rates
| Deblocking Acid | Concentration | Relative Depurination Half-Time | Comments |
| Dichloroacetic Acid (DCA) | 3% | Longest | Recommended for minimizing depurination, though detritylation is slower.[3][6] |
| Dichloroacetic Acid (DCA) | 15% | Intermediate | --- |
| Trichloroacetic Acid (TCA) | 3% | Shortest | Stronger acid that increases the risk of depurination by protonating the N7 of guanosine.[3][6] |
Issue 2: Low Coupling Efficiency and Deletion Sequences (n-1)
Low coupling efficiency results in the failure of a phosphoramidite to couple to the growing oligonucleotide chain, leading to deletion sequences (n-1 species).
Symptoms:
-
A significant peak corresponding to the n-1 sequence in HPLC or Mass Spectrometry analysis.
Solutions:
-
Ensure Anhydrous Conditions: The presence of water is a primary cause of low coupling efficiency.[3] Water can hydrolyze the activated phosphoramidite.
-
Optimize Capping: Inefficient capping of unreacted 5'-hydroxyl groups can lead to the formation of n-1 sequences. Increasing the delivery time and volume of the capping reagents can improve efficiency to >99%.[3]
-
Use Fresh Reagents: Ensure that the phosphoramidites and activator solutions are fresh and have not degraded.[3]
Issue 3: Incomplete Deprotection of G-Rich Sequences
The dG(ib) monomer is notoriously difficult to deprotect completely, especially within G-rich sequences. While dG(dmf) significantly improves this, incomplete deprotection can still occur under suboptimal conditions.
Symptoms:
-
Presence of species with residual protecting groups in analytical results (e.g., HPLC, Mass Spectrometry).
Solutions:
-
Use dG(dmf): The dmf group is deprotected much faster than the conventional isobutyryl (ib) group.[1]
-
Optimize Deprotection Conditions: Follow the recommended deprotection protocols for dG(dmf). Using mixtures like ammonium hydroxide/methylamine (AMA) can allow for complete deprotection in as little as 5-10 minutes at 65°C.[2]
Table 2: Deprotection Conditions for dG Protecting Groups
| Protecting Group | Reagent | Temperature | Time | Suitability for G-Rich Sequences |
| dG(dmf) | Concentrated Ammonia | 55°C | 2 hours | High[1] |
| dG(dmf) | Concentrated Ammonia | 65°C | 1 hour | High[1] |
| dG(dmf) | AMA | 65°C | 5-10 minutes | High[2] |
| dG(ib) | Concentrated Ammonia | 55°C | 17 hours | Lower, risk of incomplete deprotection |
Experimental Protocols
Protocol 1: General Synthesis of DMT-dG(dmf) Phosphoramidite
This protocol outlines the key steps for the chemical synthesis of the dG(dmf) phosphoramidite monomer.[2]
-
5'-Hydroxyl Protection: React 2'-deoxyguanosine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in a pyridine solvent. The DMT group selectively protects the primary 5'-hydroxyl group.
-
Exocyclic Amine Protection: Treat the resulting 5'-O-DMT-2'-deoxyguanosine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the dimethylformamidine (dmf) protecting group on the N²-amino group of the guanine base.
-
Phosphitylation: React the 5'-O-DMT-N²-(dmf)-2'-deoxyguanosine with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) in an anhydrous solvent like acetonitrile. This reaction is catalyzed by a weak acid (e.g., 1H-tetrazole) and introduces the phosphoramidite moiety at the 3'-hydroxyl position.
-
Purification: Purify the final product using a suitable method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), to assess and ensure high purity.[2]
Protocol 2: Minimizing Water Content in Reagents
This protocol provides steps to ensure anhydrous conditions for the coupling step in oligonucleotide synthesis.[3]
-
Acetonitrile (ACN): Purchase septum-sealed bottles of anhydrous ACN (10-15 ppm water content or lower). Use a fresh bottle when placing new monomers on the synthesizer.
-
Phosphoramidite Dissolution: a. Remove the phosphoramidite vial from the freezer and allow it to warm to room temperature for at least 30 minutes before opening to prevent condensation. b. Pierce the septum of the vial with a syringe needle connected to a dry argon or helium line. c. Pierce the septum with a second, wider gauge needle to act as a vent. d. Flush the vial with the dry, inert gas for 1-2 minutes. e. Remove the vent needle and add the appropriate volume of anhydrous ACN via syringe. f. Swirl the vial to dissolve the phosphoramidite completely.
-
Gas Lines: Install an in-line drying filter for the argon or helium gas line connected to the synthesizer.
Visualizations
References
- 1. Fast Deprotection [qualitysystems.com.tw]
- 2. This compound | Benchchem [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DMT-dG(dmf) Phosphoramidite in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of DMT-dG(dmf) Phosphoramidite in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound in solution, particularly in acetonitrile, are hydrolysis and oxidation. Hydrolysis, the reaction with water, is a significant cause of degradation and is known to be autocatalytic for guanosine phosphoramidites.[1][2][3][4] Another degradation route involves the elimination of acrylonitrile, which can then participate in side reactions.[1][2]
Q2: How does the stability of DMT-dG(dmf) compare to other standard phosphoramidites?
A2: The stability of deoxyribonucleoside phosphoramidites in solution generally follows the order: T, dC > dA > dG.[1][2][3] Guanosine (dG) phosphoramidites are the least stable among the standard bases. However, the use of the dimethylformamidine (dmf) protecting group on dG enhances its stability in solution compared to the more traditional isobutyryl (ib) protecting group.[5]
Q3: What is the impact of water content in the solvent on the stability of this compound?
A3: Even trace amounts of water in the solvent (e.g., acetonitrile) can lead to significant degradation of phosphoramidites through hydrolysis.[6][7] This reaction leads to the formation of the corresponding H-phosphonate, which is inactive in the coupling step of oligonucleotide synthesis. It is crucial to use anhydrous solvents with very low water content (preferably <10 ppm) to minimize this degradation pathway.[6][8]
Q4: How should this compound solutions be prepared and stored to maximize stability?
A4: To maximize stability, this compound should be dissolved in anhydrous acetonitrile.[6] It is highly recommended to use molecular sieves in the phosphoramidite solution to scavenge any residual moisture.[1][6] For long-term storage, it is best to store the phosphoramidite as a solid at low temperatures (-10 to -25°C) under an inert atmosphere.[2] Once in solution, it should be used as quickly as possible. When not in use on a synthesizer, solutions should be stored tightly capped at low temperatures.
Q5: Can I substitute DMT-dG(ib) phosphoramidite directly with this compound in my synthesis protocol?
A5: Yes, this compound can directly substitute for DMT-dG(ib) phosphoramidite in most standard oligonucleotide synthesis protocols.[5] A key advantage of the dmf protecting group is that it allows for faster deprotection times.[5] One important consideration is that a lower concentration of the iodine oxidizer (e.g., 0.02 M) should be used with dG(dmf) amidites.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Coupling Efficiency with dG | Degradation of this compound solution. | - Prepare a fresh solution of the phosphoramidite in anhydrous acetonitrile. - Ensure the acetonitrile used is of high quality with low water content (<10 ppm).[6] - Add molecular sieves to the phosphoramidite bottle on the synthesizer.[1][6] - Verify the age and storage conditions of the solid phosphoramidite. |
| Presence of (n-1) Deletion Sequences | Incomplete coupling reaction. | - Increase the coupling time for the this compound.[8] - Check the concentration of the phosphoramidite solution. - Ensure the activator solution is fresh and anhydrous. |
| Unexpected Peaks in HPLC/MS Analysis | Formation of degradation products. | - The primary degradation product is the H-phosphonate, resulting from hydrolysis.[3][4][9] - Oxidation can also occur, leading to the corresponding phosphotriester. - Minimize exposure of the phosphoramidite solution to air and moisture. |
| Yellowing of the Phosphoramidite Solution | Potential oxidation or other degradation. | - Discard the discolored solution and prepare a fresh batch from solid material. - Ensure the synthesizer lines are purged with a dry, inert gas.[6] |
Quantitative Data on Phosphoramidite Stability
The following table summarizes the degradation of standard phosphoramidites in acetonitrile after five weeks of storage under an inert gas atmosphere.
| Phosphoramidite | Purity Reduction after 5 Weeks |
| DMT-dT | 2% |
| DMT-dC(bz) | 2% |
| DMT-dA(bz) | 6% |
| DMT-dG(ib) | 39% |
| Data from Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.[1][2] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
Objective: To determine the rate of degradation of this compound in acetonitrile over time.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (DNA synthesis grade, <10 ppm water)
-
Molecular sieves (3 Å, activated)
-
Inert gas (argon or nitrogen)
-
Septum-sealed vials
-
Oven-dried syringes and needles
-
HPLC-MS system with a suitable C18 column
Procedure:
-
Preparation of Phosphoramidite Solution:
-
Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a glove box or under a stream of inert gas, weigh the required amount of phosphoramidite into a septum-sealed vial.
-
Using an oven-dried syringe, add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).
-
Gently swirl the vial to dissolve the solid.
-
-
Sample Incubation:
-
Store the prepared solution at room temperature, protected from light.
-
For comparison, a parallel sample can be stored at a refrigerated temperature (e.g., 4°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot of the solution using a dry syringe.
-
Immediately dilute the aliquot with anhydrous acetonitrile for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to determine the purity of the this compound and identify any degradation products.
-
The primary degradation product to monitor is the corresponding H-phosphonate.
-
-
Data Analysis:
-
Quantify the peak area of the intact phosphoramidite and any degradation products at each time point.
-
Plot the percentage of intact phosphoramidite as a function of time to determine the degradation rate.
-
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Experimental workflow for assessing phosphoramidite stability.
References
- 1. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. researchgate.net [researchgate.net]
- 5. This compound ≥99.0% (reversed phase HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. researchgate.net [researchgate.net]
Impact of water contamination on DMT-dG(dmf) Phosphoramidite stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water contamination on the stability of N2-dimethylformamidine-5'-O-dimethoxytrityl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (DMT-dG(dmf) Phosphoramidite).
Frequently Asked Questions (FAQs)
Q1: How does water contamination affect the stability of this compound?
A1: Water contamination is a critical factor that negatively impacts the stability of all phosphoramidites, with this compound being particularly susceptible.[1][2] The primary degradation pathway is the hydrolysis of the phosphoramidite moiety, which converts the reactive P(III) species into an inactive H-phosphonate.[1] This degradation reduces the purity of the phosphoramidite, leading to decreased coupling efficiency during oligonucleotide synthesis, which in turn results in lower yields of the full-length product and an increase in truncated sequences.[1][3]
Q2: What is the maximum recommended water content in acetonitrile for dissolving this compound?
A2: For optimal performance and to minimize degradation, it is crucial to use anhydrous acetonitrile with a water content of less than 30 parts per million (ppm).[1] Ideally, the water content should be 10 ppm or lower.[1] Using solvents with higher water content will significantly accelerate the hydrolysis of the phosphoramidite.[1]
Q3: How does the stability of this compound compare to other standard phosphoramidites?
A3: The stability of deoxyribonucleoside phosphoramidites in solution generally follows the order: T > dC > dA >> dG.[1] This means that the guanosine phosphoramidites, including DMT-dG(dmf), are the most prone to degradation. One study demonstrated that after five weeks of storage in acetonitrile, the purity of dG phosphoramidite decreased significantly more than that of other phosphoramidites.[1]
Q4: What are the primary degradation products of this compound due to water contamination?
A4: The main degradation product resulting from the reaction of this compound with water is the corresponding 5'-O-DMT-N2-dmf-2'-deoxyguanosine-3'-O-H-phosphonate.[1][4] This H-phosphonate is inactive in the standard phosphoramidite coupling reaction and its presence can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy.[1][5]
Q5: Why is this compound particularly unstable?
A5: The instability of dG phosphoramidites is attributed to an autocatalytic hydrolysis mechanism.[2][6] The degradation is second order with respect to the phosphoramidite concentration, suggesting that a dG phosphoramidite molecule can catalyze the hydrolysis of another.[2][6][7] This autocatalysis leads to an accelerated degradation rate compared to other phosphoramidites.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency, Especially During Synthesis of G-Rich Sequences
-
Symptom: Reduced yield of the final oligonucleotide product and a significant increase in n-1 and other truncated sequences observed during HPLC or gel electrophoresis analysis.
-
Possible Cause: Degradation of the this compound due to moisture contamination in the acetonitrile, activator solution, or synthesizer lines.[8]
-
Troubleshooting Steps:
-
Verify Solvent Water Content: Use Karl Fischer titration to confirm that the water content in your acetonitrile is below 30 ppm, and preferably below 10 ppm.
-
Use Fresh Reagents: Prepare fresh this compound solutions before each synthesis, especially for long oligonucleotides. Avoid storing phosphoramidite solutions on the synthesizer for extended periods.
-
Implement Anhydrous Techniques: Handle all reagents under an inert atmosphere (e.g., argon or dry nitrogen). Use septum-sealed bottles and dry syringes for all transfers. Ensure the gas supply to the synthesizer is dry.
-
Check for System Leaks: Inspect the synthesizer for any potential leaks that could introduce atmospheric moisture into the system.
-
Analyze Phosphoramidite Purity: Before synthesis, analyze the purity of the this compound solution using HPLC or 31P NMR (see experimental protocols below).
-
Issue 2: Unexpected Peaks in HPLC or 31P NMR Analysis of this compound
-
Symptom: Appearance of new peaks in the HPLC chromatogram or 31P NMR spectrum of the phosphoramidite solution that are not present in the spectrum of the fresh, solid material.
-
Possible Cause: Hydrolysis of the phosphoramidite to its H-phosphonate derivative.
-
Troubleshooting Steps:
-
Identify Degradation Products:
-
HPLC: The H-phosphonate degradation product will typically elute at a different retention time than the parent phosphoramidite. Compare the chromatogram to a reference standard of the pure phosphoramidite.
-
31P NMR: The intact phosphoramidite will show a characteristic signal around 140-155 ppm.[5] The H-phosphonate degradation product will appear as a distinct peak in a different region of the spectrum. Oxidized P(V) species may also be present as impurities and will have signals in a different region.[9]
-
-
Quantify Degradation: Use the peak areas in the HPLC chromatogram or the signal integrals in the 31P NMR spectrum to estimate the percentage of degraded phosphoramidite.
-
Discard and Replace: If significant degradation is observed (typically >5%), it is recommended to discard the solution and prepare a fresh one from solid phosphoramidite.
-
Data Presentation
Table 1: Relative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile
| Phosphoramidite | Purity Reduction after 5 Weeks |
| dT | 2% |
| dC(bz) | 2% |
| dA(bz) | 6% |
| dG(ib) | 39% |
Data adapted from a study on the stability of phosphoramidites in acetonitrile solution stored under an inert atmosphere.[1] Note: While this data is for the isobutyryl (ib) protected dG, the dimethylformamidine (dmf) protected version also exhibits high susceptibility to degradation.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its H-phosphonate degradation product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH 7.0 ± 0.1).[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm or 260 nm.[1]
-
Sample Preparation: Dissolve a small amount of the this compound in anhydrous acetonitrile to a final concentration of approximately 1.0 mg/mL.[9]
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run a linear gradient from a low to a high percentage of Mobile Phase B to elute the phosphoramidite and any degradation products. The exact gradient will depend on the specific column and system.
-
The pure this compound will typically appear as a major peak (often a doublet due to the presence of diastereomers at the phosphorus center).[10] The H-phosphonate degradation product will elute at a different retention time.
-
Calculate the purity by determining the area percentage of the main phosphoramidite peak(s) relative to the total area of all peaks in the chromatogram.
-
Protocol 2: 31P NMR Analysis of this compound Degradation
This protocol allows for the direct observation and quantification of phosphorus-containing species in a this compound sample.
-
Instrumentation: A standard NMR spectrometer equipped with a phosphorus probe.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated acetonitrile (CD3CN) containing 1% (v/v) triethylamine (TEA) to prevent acid-catalyzed degradation during analysis.[9]
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound in about 0.5 mL of the deuterated solvent in an NMR tube.
-
Acquisition Parameters:
-
Analysis:
-
The intact this compound will typically show a signal (or a pair of signals for the diastereomers) in the range of 140-155 ppm.[5]
-
The H-phosphonate hydrolysis product will appear as a distinct peak at a different chemical shift, typically in the range of 5-10 ppm.
-
Oxidized phosphoramidite (P(V)) species may also be present and will have signals in a different region of the spectrum (e.g., -25 to 99 ppm).[9]
-
The relative integration of these peaks can be used to quantify the extent of degradation and the purity of the phosphoramidite.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. glenresearch.com [glenresearch.com]
- 9. usp.org [usp.org]
- 10. ymc.eu [ymc.eu]
- 11. spectrabase.com [spectrabase.com]
Technical Support Center: Strategies to Avoid n+1 Species Formation with dG(dmf) Amidites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the formation of n+1 species during oligonucleotide synthesis, with a specific focus on the use of dG(dmf) phosphoramidites.
Troubleshooting Guide
Encountering n+1 species in your oligonucleotide synthesis can be a significant hurdle, impacting purity and yield. This guide provides a systematic approach to identifying and resolving the root causes of this common issue.
| Symptom | Potential Cause | Recommended Solution |
| Prominent n+1 peak observed in HPLC or UPLC analysis, particularly after guanosine additions. | GG Dimer Formation: The primary cause of n+1 impurities with dG amidites is the formation of a guanosine-guanosine (GG) dimer. This occurs when the acidic activator prematurely removes the 5'-DMT protecting group from a dG(dmf) phosphoramidite in the activator solution. This detritylated amidite then reacts with another activated dG(dmf) amidite, forming a dimer that is subsequently incorporated into the growing oligonucleotide chain.[1] | 1. Activator Selection: Switch to a less acidic activator. 4,5-Dicyanoimidazole (DCI) is highly recommended as it is less acidic than tetrazole and its derivatives like 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT), thereby minimizing premature detritylation.[1][2] 2. Optimize Activator Concentration: Use the activator at the manufacturer's recommended concentration. For DCI, a concentration of 0.25 M is often optimal for standard small-scale synthesis.[2] 3. Minimize Amidite-Activator Contact Time: Reduce the time the dG(dmf) amidite is in contact with the activator before delivery to the synthesis column. This can be achieved by adjusting the synthesizer's program. |
| An n+1-like peak is observed, but mass spectrometry reveals a mass increase of +53 Da. | N3-Cyanoethylation of Thymidine: This side reaction can occur during the final deprotection step with ammonia. Acrylonitrile, a byproduct of cyanoethyl protecting group removal, can alkylate the N3 position of thymidine residues. The resulting modified oligonucleotide can co-elute with the true n+1 species in reverse-phase HPLC.[1] | 1. Modified Deprotection: After synthesis, treat the solid support with a solution of 10% diethylamine (DEA) in acetonitrile for 5-10 minutes before ammonia cleavage. This will remove the cyanoethyl groups under milder conditions and prevent the formation of acrylonitrile. 2. Use AMA: Alternatively, use a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) for deprotection, as methylamine is a more effective scavenger of acrylonitrile.[1] |
| General increase in n+1 and other impurities across the sequence. | Poor Quality or Degraded Reagents: The stability of phosphoramidites in solution, especially dG amidites, is limited. Moisture contamination in the acetonitrile, activator, or on the synthesizer lines can lead to amidite degradation and reduced coupling efficiency, which can manifest as various impurities.[3] | 1. Fresh Reagents: Use fresh, high-purity phosphoramidites and activator solutions for each synthesis. 2. Anhydrous Conditions: Ensure all reagents and the synthesizer itself are maintained under strictly anhydrous conditions. Use anhydrous grade acetonitrile and consider storing activator and amidite solutions over molecular sieves. 3. Regular Maintenance: Perform regular maintenance on your DNA synthesizer to check for and repair any leaks in the fluidics system. |
| Inconsistent n+1 formation from run to run. | Inconsistent Fluidics and Delivery: Variations in the delivery volumes of amidite and activator can affect the stoichiometry of the coupling reaction and contribute to side reactions. | 1. Calibrate Synthesizer: Regularly calibrate the liquid delivery system of your synthesizer to ensure accurate and reproducible reagent delivery. 2. Check for Blockages: Inspect lines for any partial blockages that could lead to inconsistent flow rates. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of n+1 formation when using dG(dmf) amidites?
A1: The predominant cause is the formation of a GG dimer. The dG(dmf) phosphoramidite is particularly susceptible to premature removal of its 5'-DMT protecting group by the acidic activator in the solution phase before coupling. This prematurely deprotected dG monomer can then react with another activated dG monomer to form a dimer, which is then incorporated into the oligonucleotide chain, resulting in an n+1 species.[1] Guanosine detritylates more rapidly than other nucleosides, making this issue more pronounced with dG amidites.[1]
Q2: Why is activator choice so critical for minimizing n+1 species with dG(dmf)?
A2: The acidity of the activator, as indicated by its pKa value, directly influences the rate of premature detritylation. More acidic activators, such as ETT (pKa ≈ 4.3) and BTT (pKa ≈ 4.1), are more likely to cause this undesired side reaction.[1] Less acidic activators like DCI (pKa ≈ 5.2) are preferred because they are sufficiently reactive to promote efficient coupling without causing significant premature detritylation of the dG(dmf) amidite.[1][2]
Q3: Can n+1 impurities be removed during purification?
A3: Removal of n+1 impurities can be challenging. Since the n+1 species resulting from dimer addition are also full-length, DMT-on products, they have very similar chromatographic properties to the desired full-length oligonucleotide.[1] This makes their separation by standard reverse-phase HPLC difficult. Therefore, it is far more effective to prevent their formation during synthesis.
Q4: Are there other side reactions that can be mistaken for n+1 impurities?
A4: Yes, N3-cyanoethylation of thymidine is a common side reaction that produces an adduct with a mass increase of +53 Da.[1] This modified oligonucleotide can have a similar retention time to a true n+1 species in reverse-phase HPLC, leading to misinterpretation of the analytical data. Mass spectrometry is essential to differentiate between these impurities.
Q5: How does the stability of the dG(dmf) amidite solution affect n+1 formation?
A5: dG phosphoramidites are known to be the least stable of the four standard DNA amidites in acetonitrile solution.[3] Degradation can lead to the formation of impurities that may interfere with efficient coupling and potentially contribute to the formation of side products. It is crucial to use freshly prepared dG(dmf) solutions and to minimize their time on the synthesizer to ensure high-quality synthesis and reduce the likelihood of impurity formation.
Quantitative Data on Activator Performance
| Activator | pKa | Relative Risk of GG Dimer Formation |
| 5-Benzylthio-1H-tetrazole (BTT) | ~4.1[1] | High |
| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3[1] | High |
| 1H-Tetrazole | ~4.9[2] | Moderate |
| 4,5-Dicyanoimidazole (DCI) | ~5.2[1] | Low |
Lower pKa values indicate stronger acidity and a higher risk of premature detritylation and subsequent n+1 formation.
Experimental Protocols
Optimized Coupling Protocol for dG(dmf) Amidite to Minimize n+1 Formation
This protocol is a general guideline and may need to be adapted for specific synthesizers and scales.
-
Reagent Preparation:
-
Prepare a 0.1 M solution of dG(dmf) phosphoramidite in anhydrous acetonitrile. Use freshly opened, low-water content acetonitrile.
-
Prepare a 0.25 M solution of DCI in anhydrous acetonitrile.
-
Ensure all other synthesis reagents (capping, oxidation, deblocking solutions) are fresh and of high quality.
-
-
Synthesizer Setup:
-
Thoroughly purge all reagent lines with dry argon or helium.
-
Ensure the synthesizer environment is dry and inert.
-
If possible, store amidite and activator solutions over molecular sieves on the synthesizer.
-
-
Modified Synthesis Cycle for dG Coupling:
-
Pre-Coupling Wash: Perform an extended wash with anhydrous acetonitrile immediately before the coupling step to ensure the support is completely dry.
-
Coupling Step:
-
Simultaneously deliver the activated dG(dmf) amidite and the activator solution to the synthesis column.
-
Minimize the pre-activation time (the time the amidite and activator are mixed before reaching the column) as much as the instrument allows.
-
Use a standard coupling time of 30-60 seconds. Longer coupling times are generally not necessary with an efficient activator like DCI and may increase the chance of side reactions.
-
-
Post-Coupling Wash: Immediately follow the coupling step with a thorough acetonitrile wash to remove any unreacted amidite and activator.
-
Capping and Oxidation: Proceed with the standard capping and oxidation steps as recommended by your synthesizer manufacturer.
-
Visualizations
Caption: Mechanism of GG dimer formation leading to n+1 impurities.
Caption: Troubleshooting workflow for identifying and addressing n+1 impurities.
References
Technical Support Center: Managing Incomplete Capping in DMT-dG(dmf) Oligonucleotide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding incomplete capping during the synthesis of oligonucleotides containing DMT-dG(dmf).
Troubleshooting Guide
Problem: Low yield of full-length oligonucleotide product and presence of n-1 deletion sequences.
Possible Cause: Incomplete capping of unreacted 5'-hydroxyl groups after the coupling step.
Q1: What are the primary indicators of incomplete capping in my oligonucleotide synthesis?
A1: The most common indicators of incomplete capping are a low yield of the final full-length oligonucleotide and the presence of significant n-1 deletion sequences in the analysis of the crude product by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[1][2] During "trityl-on" purification, n-1 deletion sequences can co-elute with the full-length product, making purification difficult.[1]
Q2: What are the common causes of inefficient capping?
A2: Inefficient capping can stem from several factors:
-
Reagent Quality and Concentration: Degraded or low-concentration capping reagents, particularly N-methylimidazole (Cap Mix B), can lead to poor capping efficiency.[3] The concentration of N-methylimidazole has a direct impact on capping efficiency.[3]
-
Moisture: The presence of water in the reagents or on the synthesizer can deactivate the capping reagents and inhibit the reaction.[3][4]
-
Synthesizer Performance: Inefficient fluid delivery or mixing by the DNA synthesizer can result in incomplete capping. Different synthesizers can exhibit varying capping efficiencies.[3]
-
Reaction Time: Insufficient reaction time for the capping step can prevent all unreacted 5'-hydroxyl groups from being acetylated.
-
Steric Hindrance: While the dmf protecting group on dG is not reported to directly inhibit capping, bulky protecting groups in general can cause steric hindrance, potentially affecting the accessibility of the 5'-OH group.
Q3: How can I improve my capping efficiency?
A3: To improve capping efficiency, consider the following troubleshooting steps:
-
Use Fresh, High-Quality Reagents: Ensure that your capping reagents, acetic anhydride (Cap A) and N-methylimidazole (Cap B), are fresh and of high purity.[4]
-
Optimize Reagent Concentration: Increasing the concentration of N-methylimidazole in Cap B can improve capping efficiency. For example, increasing from 10% to 16% has been shown to raise efficiency from 89% to 97% on some instruments.[3]
-
Ensure Anhydrous Conditions: Use anhydrous acetonitrile (ACN) for all washes and reagent preparations.[3][4] Consider pre-treating ACN with molecular sieves.[4]
-
Increase Reagent Delivery and Time: On certain synthesizers, increasing the delivery volume and the duration of the capping step can enhance efficiency.[3]
-
Perform a Double Capping Step: A second capping step, sometimes performed after the oxidation step, can help to ensure complete capping and also aids in drying the support.[4][5]
-
Consider Alternative Capping Reagents: For particularly challenging syntheses, alternative capping reagents like UniCap™ Phosphoramidite or using a 6.5% DMAP solution for Cap B can achieve higher capping efficiencies (>99%).[3]
Q4: Can the dmf protecting group on dG specifically cause capping issues?
A4: While there is no direct evidence to suggest that the dimethylformamidine (dmf) protecting group on guanine inherently hinders the capping reaction, it is a relatively bulky group. Steric hindrance from protecting groups can sometimes impede the access of capping reagents to the unreacted 5'-hydroxyl group, especially in sterically crowded sequences. However, the dmf group is primarily chosen for its advantages in facilitating rapid deprotection.[5] If you suspect steric hindrance, optimizing reaction times and reagent concentrations becomes even more critical.
Frequently Asked Questions (FAQs)
Q5: What is the purpose of the capping step in oligonucleotide synthesis?
A5: The capping step is a crucial part of the synthesis cycle that permanently blocks any 5'-hydroxyl groups that failed to react during the coupling step.[5][6][7] This is typically done by acetylation. By "capping" these unreacted sites, they are prevented from participating in subsequent coupling cycles, which would otherwise lead to the formation of oligonucleotides with internal deletions (n-1, n-2, etc.).[4][5]
Q6: What are the standard reagents used for capping?
A6: The standard capping reagents are a mixture of two solutions:[4][5]
-
Cap Mix A: Typically a solution of acetic anhydride in a solvent like tetrahydrofuran (THF) or acetonitrile (ACN).[4]
-
Cap Mix B: A solution of a catalyst, most commonly N-methylimidazole (NMI), in a solvent.[4] These two solutions are mixed just before being delivered to the synthesis column.[5]
Q7: How can I detect and quantify incomplete capping?
A7: Incomplete capping can be detected and quantified using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) and ion-exchange (IE-HPLC) can separate the full-length oligonucleotide from shorter, failure sequences (n-1, n-2, etc.).[8] The relative peak areas can be used to estimate the purity and the extent of capping failure.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and MALDI-TOF MS can identify the full-length product and any deletion sequences by their mass-to-charge ratio.[9][10][11] This provides a definitive confirmation of the presence of n-1 and other failure sequences.
Q8: What is a typical capping efficiency I should expect?
A8: With standard capping protocols using acetic anhydride and N-methylimidazole, a capping efficiency of 98-99% is generally considered good.[4] However, this can vary depending on the synthesizer, reagents, and the specific oligonucleotide sequence. Efficiencies can sometimes be lower, in the range of 90-97%.[3]
Quantitative Data Summary
| Capping Reagent/Condition | Capping Efficiency | Synthesizer | Reference |
| 10% N-methylimidazole (Cap B) | ~89% | ABI 394 | [3] |
| 16% N-methylimidazole (Cap B) | ~97% | ABI 394 | [3] |
| 10% N-methylimidazole (Cap B) | ~90% | Expedite 8909 | [3] |
| 6.5% DMAP (Cap B) | >99% | ABI 394 | [3] |
| UniCap™ Phosphoramidite | ~99% | Not specified |
Experimental Protocols
Standard Capping Protocol (Generalized)
This protocol describes a typical capping step during automated solid-phase oligonucleotide synthesis.
Reagents:
-
Capping Solution A (Cap A): A solution of acetic anhydride in anhydrous tetrahydrofuran (THF) or acetonitrile (ACN).
-
Capping Solution B (Cap B): A solution of 1-methylimidazole (NMI) in anhydrous THF or ACN. Pyridine or lutidine may also be present.[5]
Procedure (as part of an automated synthesis cycle):
-
Following the coupling step and a wash with anhydrous acetonitrile, the synthesis column is flushed with inert gas (e.g., argon).
-
Capping Solution A and Capping Solution B are delivered simultaneously to the synthesis column, where they mix.[5]
-
The capping mixture is allowed to react with the solid support for a pre-programmed period (typically 30-120 seconds).
-
The column is then thoroughly washed with anhydrous acetonitrile to remove unreacted capping reagents and byproducts.
-
The synthesis cycle proceeds to the oxidation step.
Analysis of Capping Efficiency by HPLC (Generalized)
Objective: To separate and quantify the full-length oligonucleotide from capping failure sequences (n-1, n-2, etc.).
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) system with a UV detector.
-
A suitable reversed-phase column (e.g., C18) for "trityl-on" analysis or an ion-exchange column for "trityl-off" analysis.[8]
Mobile Phase (Example for RP-HPLC):
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like triethylammonium acetate (TEAA).
-
Mobile Phase B: Acetonitrile.
Procedure:
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect it, leaving the 5'-DMT group on if performing "trityl-on" analysis.
-
Dissolve the crude oligonucleotide sample in an appropriate solvent (e.g., Mobile Phase A).
-
Inject the sample onto the HPLC system.
-
Elute the oligonucleotides using a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Identify the peaks corresponding to the full-length product and the shorter failure sequences. The n-1 peak will typically elute slightly earlier than the full-length product in RP-HPLC.
-
Calculate the capping efficiency by comparing the peak area of the full-length product to the total area of all product-related peaks.
Analysis of Capping Failure by Mass Spectrometry (Generalized)
Objective: To identify the presence of deletion sequences resulting from incomplete capping.
Instrumentation:
-
An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[9][10][11]
Procedure:
-
Prepare the crude, deprotected oligonucleotide sample.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Analyze the spectrum to identify the molecular weight of the full-length product.
-
Look for peaks corresponding to the masses of expected deletion sequences (e.g., the mass of the full-length product minus the mass of a single nucleotide).
Visualizations
Caption: The four main steps in a single cycle of phosphoramidite oligonucleotide synthesis.
Caption: The chemical reaction of the capping step to block unreacted hydroxyl groups.
Caption: A logical workflow for troubleshooting incomplete capping in oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. idtdna.com [idtdna.com]
- 3. glenresearch.com [glenresearch.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. biotage.com [biotage.com]
- 6. DNA Oligo FAQ [0800072222.tw]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. web.colby.edu [web.colby.edu]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. bachem.com [bachem.com]
Effect of activator choice on DMT-dG(dmf) coupling and side reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of DMT-dG(dmf) phosphoramidite. The following sections address common issues related to activator choice, coupling efficiency, and side reactions encountered during solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the dimethylformamidine (dmf) protecting group on deoxyguanosine?
A1: The primary advantage of the dmf protecting group is its rapid deprotection kinetics. Compared to the traditional isobutyryl (ibu) group, the dmf group can be removed under milder and faster conditions, typically using concentrated ammonia for 2 hours at 55°C or just 1 hour at 65°C. This is particularly beneficial for the synthesis of G-rich sequences where incomplete deprotection can be a significant issue, leading to higher purity and yield of the final oligonucleotide.
Q2: How does the choice of activator impact the coupling of DMT-dG(dmf)?
A2: The choice of activator is critical as it directly influences both the coupling efficiency and the prevalence of side reactions. Activators are mild acids that protonate the nitrogen of the phosphoramidite, making it highly reactive. The acidity (pKa) and nucleophilicity of the activator determine the balance between efficient coupling and unwanted side reactions. More acidic activators can lead to faster coupling but also increase the risk of side reactions like premature detritylation of the dG phosphoramidite, which can lead to GG dimer formation.[1]
Q3: Which activator is recommended for DMT-dG(dmf) coupling and why?
A3: 4,5-Dicyanoimidazole (DCI) is often the recommended activator for dG phosphoramidite coupling.[1] While still a strong activator, DCI is less acidic (higher pKa) than tetrazole derivatives like 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT). Its efficacy is enhanced by being a better nucleophile, which compensates for its lower acidity.[1][2][3] This combination provides a good balance of high coupling efficiency with a reduced risk of acid-induced side reactions.[1]
Q4: What is GG dimer formation and why is it a concern with dG phosphoramidites?
A4: GG dimer formation is a side reaction where a dG phosphoramidite couples with another dG phosphoramidite instead of the 5'-hydroxyl of the growing oligonucleotide chain on the solid support. This occurs when the acidic activator prematurely removes the 5'-DMT protecting group from a dG phosphoramidite in solution.[1] The resulting free 5'-hydroxyl can then react with another activated dG phosphoramidite, forming a dimer that gets incorporated into the sequence, leading to an n+1 impurity that is difficult to remove.[1] Guanosine is particularly susceptible to this because it detritylates faster than other bases.[1]
Activator Comparison
The selection of an appropriate activator is a critical step in optimizing the synthesis of oligonucleotides containing dG(dmf). The following table summarizes the properties of common activators and their suitability for this purpose.
| Activator | pKa | Recommended for dG(dmf) Coupling? | Rationale |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Yes (Recommended) | Less acidic than tetrazole derivatives, reducing the risk of premature detritylation and GG dimer formation.[1][4] Its strong nucleophilicity ensures high coupling efficiency.[1][2] |
| 1H-Tetrazole | 4.8 | Acceptable | The historical standard. It is acidic enough to cause some dimer formation, especially in large-scale synthesis.[3][4] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | Use with Caution | More acidic than tetrazole and DCI, increasing the risk of GG dimer formation. Often used to speed up sluggish couplings (e.g., RNA synthesis) but should be avoided for dG-rich sequences if possible.[1][3] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | Not Recommended | One of the more acidic activators, which significantly increases the risk of premature detritylation and subsequent n+1 impurity formation.[1][3] |
Troubleshooting Guide
Problem 1: Low Coupling Efficiency (<98%)
| Possible Cause | Recommended Action |
| Moisture in Reagents | The presence of water is a primary cause of low coupling efficiency. Water can hydrolyze the activated phosphoramidite.[5] Ensure all reagents, especially acetonitrile (ACN), are anhydrous (<15 ppm water).[5] Use fresh, septum-sealed bottles of ACN and dissolve phosphoramidites under an inert argon or helium atmosphere.[5] |
| Degraded Phosphoramidite | DMT-dG(dmf) can degrade if not stored properly or if it is old. Use fresh phosphoramidite powder for each synthesis run. |
| Inefficient Activation | The activator solution may be degraded or at the wrong concentration. Use a fresh solution of the recommended activator (DCI). Ensure the correct concentration is being delivered by the synthesizer. |
| Sub-optimal Coupling Time | While standard coupling times are typically around 30 seconds, ensure this is sufficient for your specific sequence and synthesis scale.[5] |
Problem 2: Presence of a Significant n+1 Peak in HPLC/MS Analysis
| Possible Cause | Recommended Action |
| GG Dimer Formation | This is the most likely cause, especially when coupling multiple G residues. The activator is prematurely removing the DMT group from the dG phosphoramidite in solution.[1] |
| Switch to a less acidic activator: If using ETT or BTT, switch to DCI.[1] | |
| Optimize activator concentration: Use the lowest effective concentration of the activator. | |
| Inefficient Capping | If the unreacted 5'-OH groups from a failed coupling cycle are not properly capped, they can react in the next cycle, leading to n-1 deletions, which can sometimes be mistaken for other impurities. Ensure capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and effective. |
Experimental Protocols & Methodologies
Standard Phosphoramidite Coupling Cycle
This protocol outlines the key steps for a single coupling cycle on an automated DNA synthesizer.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group. The resulting orange-colored trityl cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.
-
Duration: ~30-60 seconds.
-
-
Activation and Coupling:
-
Reagents:
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activator protonates the phosphoramidite, forming a highly reactive intermediate. This intermediate then rapidly reacts with the free 5'-hydroxyl group on the growing oligonucleotide chain.
-
Duration: ~30-45 seconds.[5]
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Lutidine.
-
Cap B: N-Methylimidazole in THF.
-
-
Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from reacting in subsequent cycles, thus avoiding the formation of deletion mutations (n-1 sequences).
-
Duration: ~20-30 seconds.
-
-
Oxidation:
-
Reagent: A solution of iodine (e.g., 0.02 M) in THF/Water/Pyridine.
-
Procedure: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester. This is essential for the stability of the oligonucleotide backbone during subsequent synthesis cycles.
-
Duration: ~20-30 seconds.
-
This cycle is repeated until the desired oligonucleotide sequence is fully assembled.
Visualized Workflows and Mechanisms
References
Technical Support Center: HPLC Analysis of Failed Sequences Using DMT-dG(dmf) Phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the HPLC analysis of synthetic oligonucleotides, particularly when using DMT-dG(dmf) phosphoramidite.
Troubleshooting Guide
Failed or impure oligonucleotide synthesis can manifest in various ways on an HPLC chromatogram. Below is a guide to common problems, their potential causes related to this compound, and recommended solutions.
| Observed Problem in HPLC | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | - Poor Column Performance: Column aging or contamination. - Inappropriate Mobile Phase: Incorrect pH, ionic strength, or ion-pairing reagent concentration.[1] - Secondary Structures: Formation of hairpins or duplexes, especially in G-rich sequences. | - Column Maintenance: Wash the column with a strong solvent or replace it if necessary. - Optimize Mobile Phase: Adjust the concentration of the ion-pairing reagent (e.g., TEAA or HFIP) and the organic solvent gradient.[1] - Denaturing Conditions: Increase the column temperature (e.g., to 60°C) or add a denaturant to the mobile phase to disrupt secondary structures.[1] |
| Split Peaks | - Incomplete Deprotection: The dimethylformamidine (dmf) protecting group on guanine may not be fully removed.[2][3] - On-Column Isomerization: Isomerization of the oligonucleotide on the HPLC column. | - Optimize Deprotection: Increase the deprotection time or temperature with concentrated ammonia. For G-rich sequences, incomplete deprotection is a known issue.[2][3] - Method Adjustment: Modify HPLC conditions, such as pH or temperature, to minimize on-column issues. |
| Unexpected Early-Eluting Peaks (Shorter Sequences) | - Low Coupling Efficiency: Failure to add a nucleotide at one or more steps, leading to n-1, n-2, etc., failure sequences.[] - Depurination: Loss of a guanine base during synthesis, creating an abasic site. The dmf protecting group helps protect against depurination.[5] | - Check Synthesizer: Ensure proper reagent delivery and reaction times on the DNA synthesizer. - Review Phosphoramidite Quality: Use high-quality this compound and ensure it is properly stored to prevent degradation.[6] - Optimize Deblocking: Use a milder deblocking agent like dichloroacetic acid (DCA) to minimize depurination.[5] |
| Unexpected Late-Eluting Peaks (Longer or Modified Sequences) | - N+1 Peaks: Addition of an extra nucleotide, which can occur due to the formation of a GG dimer.[5] - Formation of Adducts: Modification of the oligonucleotide during deprotection or purification (e.g., +53 Da from N3 cyanoethylation of thymidine).[5] | - Optimize Activator: Ensure the correct activator and concentration are used to prevent side reactions like GG dimer formation.[5] - Modify Deprotection: Use a larger volume of ammonia or AMA (ammonia/methylamine) to scavenge acrylonitrile and reduce the formation of +53 Da adducts.[5] |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a significant n-1 peak in my HPLC analysis when using this compound?
A1: A prominent n-1 peak indicates a failure in the coupling step of oligonucleotide synthesis. While this can have many causes, with dG phosphoramidites, it's important to ensure high coupling efficiency.[5] Factors to consider include:
-
Phosphoramidite Quality: The this compound may have degraded due to improper storage or exposure to moisture.[6][7]
-
Activator Issues: The activator may be old or contaminated, leading to inefficient activation of the phosphoramidite.
-
System Fluids: Check for any issues with the delivery of the phosphoramidite or activator on your synthesizer.
Q2: I observe a peak that is slightly larger than my target oligonucleotide (n+1). What could be the cause?
A2: An n+1 peak is often the result of the incorporation of a GG dimer.[5] This can happen when the activator, which is mildly acidic, prematurely removes the DMT group from a dG phosphoramidite in solution. This detritylated dG can then react with another activated dG phosphoramidite to form a dimer, which is subsequently incorporated into the growing oligonucleotide chain.[5]
Q3: How does the dmf protecting group on dG affect my synthesis and HPLC results?
A3: The dimethylformamidine (dmf) protecting group on dG offers the advantage of faster deprotection compared to the more traditional isobutyryl (iBu) group.[2][3][8] This is particularly beneficial for high-throughput synthesis. However, incomplete removal of the dmf group can lead to a modified oligonucleotide that will have a different retention time on HPLC, often appearing as a split or shoulder peak next to the main product peak.[9] The dmf group is also electron-donating, which helps to protect the guanosine from depurination during the acidic detritylation step.[5]
Q4: Can the dmf protecting group itself cause failed sequences?
A4: While the dmf group is designed to be stable during synthesis, its premature cleavage can lead to side reactions. However, a more common issue is its incomplete removal during deprotection, leading to a heterogeneous final product.[9] The stability of the dmf-protected dG phosphoramidite in solution is also a factor; degradation can lead to lower coupling efficiencies.[7]
Q5: What are the optimal HPLC conditions for analyzing oligonucleotides synthesized with this compound?
A5: Ion-pair reversed-phase (IP-RP) HPLC is a widely used and effective method.[1][10] Key parameters to optimize include:
-
Column: A C18 column designed for oligonucleotide analysis is recommended.
-
Mobile Phases: A common system uses an ion-pairing agent like triethylammonium acetate (TEAA) or hexafluoroisopropanol (HFIP) in combination with an organic solvent like acetonitrile or methanol.[1]
-
Temperature: Elevated temperatures (e.g., 50-65°C) can help to denature any secondary structures and improve peak shape.[1]
-
Gradient: A shallow gradient of the organic solvent is typically used to achieve good separation of the full-length product from failure sequences.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC Analysis
This protocol outlines a general method for the analysis of synthetic oligonucleotides. Optimization may be required based on the specific sequence and length of the oligonucleotide.
1. Sample Preparation:
- Dissolve the deprotected and desalted oligonucleotide in nuclease-free water to a final concentration of approximately 0.1-0.5 OD/100 µL.
- Vortex briefly and centrifuge to pellet any particulate matter.
2. HPLC System and Column:
- HPLC System: An HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., 2.1 x 50 mm, 1.7 µm particle size).
3. Mobile Phases:
- Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in nuclease-free water.
- Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% acetonitrile / 50% nuclease-free water.
4. HPLC Method:
- Flow Rate: 0.2 mL/min
- Column Temperature: 60°C
- UV Detection: 260 nm
- Injection Volume: 5-10 µL
- Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 20 | | 20.0 | 50 | | 22.0 | 100 | | 25.0 | 100 | | 25.1 | 20 | | 30.0 | 20 |
5. Data Analysis:
- Integrate the peaks in the chromatogram. The main peak should correspond to the full-length oligonucleotide.
- Shorter, failed sequences (n-1, n-2, etc.) will typically elute earlier than the full-length product.
- Longer sequences or those with modifications that increase hydrophobicity will elute later.
Visualizations
Caption: Troubleshooting workflow for HPLC analysis.
Caption: this compound side reactions.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. qualitysystems.com.tw [qualitysystems.com.tw]
- 3. This compound configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]
- 5. glenresearch.com [glenresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of DMT-dG(dmf) Phosphoramidite
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, ensuring the purity of phosphoramidite building blocks is paramount. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) for the purity analysis of N2-dimethylformamidine-5'-O-dimethoxytrityl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, or DMT-dG(dmf) Phosphoramidite, with alternative analytical methods. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most appropriate quality control strategies.
Comparison of Analytical Methods for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound. However, orthogonal methods such as ³¹P Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy and Mass Spectrometry (MS) are crucial for a comprehensive quality assessment. The typical purity specification for high-quality this compound is ≥98.0% or ≥99.0% by RP-HPLC.[1][2][3]
| Analytical Method | Principle | Information Provided | Typical Specification |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Quantifies purity and detects impurities with different hydrophobicity. The presence of two diastereomers due to the chiral phosphorus center results in characteristic double peaks.[4][5] | ≥98.0% - 99.0%[1][2][3] |
| ³¹P Nuclear Magnetic Resonance (³¹P-NMR) | Measures the magnetic properties of the phosphorus-31 nucleus. | Confirms the integrity of the phosphoramidite moiety and quantifies phosphorus-containing impurities, such as oxidized phosphate (P(V)). | ≥98% - 99%[6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the compound, verifying its chemical identity. | Confirms expected molecular weight. |
HPLC Method Parameters and Comparison
The choice of HPLC column is critical for achieving optimal separation of the phosphoramidite from its impurities. C18 columns are most commonly used due to their high hydrophobicity, which provides strong retention for non-polar molecules like this compound.
| HPLC Parameter | C18 Column | C8 Column | Rationale for Preference |
| Stationary Phase | Octadecylsilane (18-carbon chain) | Octylsilane (8-carbon chain) | The longer carbon chain of C18 results in greater hydrophobicity and stronger retention of non-polar analytes.[7][8][9][10][11] |
| Retention | Longer retention times for non-polar compounds. | Shorter retention times compared to C18.[7][8][9][10] | The strong retention on C18 allows for better separation of the main phosphoramidite peaks from closely eluting impurities. |
| Application | Ideal for non-polar compounds like phosphoramidites. | Better suited for moderately polar analytes or when faster analysis is required.[7][11] | This compound is a relatively non-polar molecule, making C18 the preferred choice for high-resolution separation. |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Protocol
This protocol is a general method for the purity analysis of this compound.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.[12][13]
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B is used to elute the phosphoramidite and its impurities.
-
Flow Rate: 1.0 mL/min.[13]
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1.0 mg/mL.[13]
-
Injection Volume: 10-20 µL.
-
Detection: UV at 254 nm.
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy Protocol
This protocol provides a method for assessing the integrity of the phosphite triester and detecting phosphorus-containing impurities.
-
Spectrometer: A high-field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 1% triethylamine (v/v).[13]
-
Sample Concentration: Approximately 0.3 g/mL.[13]
-
Acquisition Parameters:
-
Reference: 5% H₃PO₄ in D₂O can be used as an external reference.[13]
Common Impurities in this compound
Impurities in phosphoramidite preparations can be categorized based on their reactivity and potential impact on oligonucleotide synthesis.
| Impurity Class | Description | Examples | Impact on Synthesis |
| Nonreactive and Noncritical | Do not participate in the coupling reaction and are typically removed during purification. | Hydrolyzed nucleosides.[12] | Minimal impact on final oligonucleotide purity. |
| Reactive but Noncritical | Can be incorporated into the oligonucleotide chain but are easily detected and separated. | Phosphoramidites with modified 5'-OH groups (other than DMT).[14] | Can be removed during purification of the final oligonucleotide. |
| Reactive and Critical | Incorporated into the oligonucleotide and are difficult or impossible to separate from the final product. | "Reverse amidite" (3'-DMT-5'-phosphoramidite).[12][14][15] | Leads to errors in the oligonucleotide sequence and compromises the final product's integrity. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Workflow for RP-HPLC purity analysis of this compound.
Caption: Relationship between primary and orthogonal analytical methods.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. shop.hongene.com [shop.hongene.com]
- 3. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]
- 4. ymc.eu [ymc.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. usp.org [usp.org]
- 7. uhplcs.com [uhplcs.com]
- 8. hawach.com [hawach.com]
- 9. quora.com [quora.com]
- 10. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 11. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 12. benchchem.com [benchchem.com]
- 13. usp.org [usp.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
A Comparative Guide to Mass Spectrometry Analysis of Oligonucleotides with dG(dmf) Incorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of synthetic oligonucleotides incorporating N2-dimethylformamidine-protected 2'-deoxyguanosine (dG(dmf)). It offers an objective evaluation of performance, supported by experimental data, to aid in the selection of the most appropriate analytical method for quality control and characterization of these modified oligonucleotides.
Introduction to dG(dmf) Oligonucleotide Analysis
The use of dG(dmf) as a protecting group for guanosine is prevalent in oligonucleotide synthesis due to its lability, which allows for rapid deprotection under mild conditions.[1][2][3] Accurate mass determination by mass spectrometry is a critical quality control step to verify the successful synthesis of the full-length product and to identify any impurities, such as incompletely deprotected species or deletion sequences.[2][4] The choice of mass spectrometry technique significantly impacts the quality and reliability of these analytical results. The two primary soft ionization techniques employed for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS).[5][6][7]
Comparative Performance of Mass Spectrometry Techniques
The selection of an appropriate mass spectrometry platform for the analysis of dG(dmf)-containing oligonucleotides depends on several factors, including the length of the oligonucleotide, the required mass accuracy and resolution, and the desired throughput. Below is a summary of the typical performance of MALDI-TOF, ESI-MS, and LC-ESI-MS for the analysis of modified oligonucleotides. While specific data for dG(dmf) oligonucleotides is not always explicitly differentiated in the literature from other modified oligonucleotides, the following tables provide a representative comparison based on available data for similarly modified species.
Table 1: Performance Comparison of Mass Spectrometry Techniques for Modified Oligonucleotide Analysis
| Parameter | MALDI-TOF MS | ESI-MS | LC-ESI-MS |
| Mass Accuracy | ± 0.1 to 0.2% (for oligos < 50 bases)[5] | ~0.03%[6] | < 15 ppm[8] |
| Resolution | Decreases with increasing mass (limited for oligos > 50 bases)[5][6] | High resolution maintained for a wide mass range[9] | High resolution, enabling separation of closely related species[10][11] |
| Sensitivity | 100 fmol to 2 pmol[5] | 250 fmol to 10 pmol[5] | Low ng/mL range[10] |
| Throughput | High | Moderate to High | Moderate |
| Coupling to LC | Not directly coupled | Can be directly coupled | Inherently coupled |
| Tolerance to Salts | More tolerant | Less tolerant | Requires compatible mobile phases |
Table 2: Quantitative Performance Metrics for Modified Oligonucleotide Analysis
| Metric | MALDI-TOF MS | ESI-MS | LC-ESI-MS (Q-TOF) |
| Typical Mass Error | 1 - 3 Da[12] | ± 3 Da on a 10 kDa oligo[6] | < 1 ppm[13] |
| Lower Limit of Quantification (LLOQ) | Difficult to quantify accurately[12] | Not typically used for quantification without LC | 1 ng/mL[14] |
| Dynamic Range | Limited for quantification | Not applicable | > 3 orders of magnitude[10] |
| Precision (%RSD) | High variability | Not applicable | < 15%[10] |
Experimental Protocols
Accurate mass spectrometry analysis of dG(dmf)-containing oligonucleotides begins with proper sample preparation, including a crucial deprotection step to remove the dmf group.
Deprotection of dG(dmf)-Containing Oligonucleotides
Incomplete removal of the dmf protecting group will result in a mass addition of 55 Da per modification, which can be readily detected by mass spectrometry.[5] Several deprotection protocols are available, with the choice depending on the presence of other sensitive modifications in the oligonucleotide sequence.
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
Resuspend the oligonucleotide synthesis support in concentrated ammonium hydroxide (28-30%).
-
Incubate at 55 °C for 8-12 hours or at room temperature for 12-16 hours.
-
Cool the solution and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum centrifuge.
Protocol 2: UltraFAST Deprotection with AMA (Ammonium Hydroxide/Methylamine)
This method is significantly faster but requires the use of acetyl (Ac) protected dC to prevent base modification.[2]
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Add the AMA solution to the oligonucleotide synthesis support.
-
Incubate at 65 °C for 5-10 minutes.[2]
-
Cool the solution and transfer the supernatant.
-
Dry the oligonucleotide solution.
Mass Spectrometry Analysis Protocols
MALDI-TOF MS Analysis
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Sample Preparation: Mix the deprotected oligonucleotide sample (in water) with the matrix solution at a 1:1 ratio.
-
Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry (dried droplet method).
-
Data Acquisition: Acquire mass spectra in the positive or negative ion reflectron mode, depending on the instrument and desired information. Calibrate the instrument using a standard oligonucleotide mixture of known masses.
LC-ESI-MS Analysis
-
Sample Preparation: Reconstitute the dried, deprotected oligonucleotide in a suitable solvent, typically the initial mobile phase of the LC gradient.
-
Liquid Chromatography:
-
Column: Use a reversed-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: An aqueous solution of an ion-pairing agent, such as 10-15 mM triethylamine (TEA) and 100-400 mM hexafluoroisopropanol (HFIP).[8]
-
Mobile Phase B: Methanol or acetonitrile with the same concentration of ion-pairing agents.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in negative ion mode is typically used for oligonucleotides due to the negatively charged phosphate backbone.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted to determine the neutral molecular weight of the oligonucleotide.[15]
-
Workflow and Data Analysis
The general workflow for the analysis of dG(dmf)-containing oligonucleotides involves synthesis, deprotection, and subsequent mass spectrometry analysis. The choice of ionization technique and analyzer dictates the data processing steps required to obtain the final mass information.
Conclusion
Both MALDI-TOF and ESI-based mass spectrometry techniques are valuable for the quality control of oligonucleotides containing dG(dmf). MALDI-TOF offers high throughput and is well-suited for the rapid analysis of shorter oligonucleotides (<50 bases). For longer oligonucleotides and applications requiring higher mass accuracy and resolution for confident impurity profiling, LC-ESI-MS is the superior choice. The selection of the optimal deprotection protocol is paramount to ensure complete removal of the dmf group, thereby preventing misinterpretation of the mass spectral data. This guide provides the foundational information for researchers to make informed decisions regarding the mass spectrometric analysis of their dG(dmf)-modified oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. metabion.com [metabion.com]
- 5. web.colby.edu [web.colby.edu]
- 6. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
- 7. idtdna.com [idtdna.com]
- 8. waters.com [waters.com]
- 9. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. Oligonucleotide quantification and metabolite profiling by high-resolution and accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
A Head-to-Head Battle of Phosphoramidites: DMT-dG(dmf) vs. dG(ibu) in Oligonucleotide Synthesis
In the precise world of oligonucleotide synthesis, the choice of phosphoramidite building blocks is critical to ensuring high coupling efficiency and maximizing the yield of the final product. For the incorporation of deoxyguanosine (dG), researchers are often faced with the choice between two commonly used phosphoramidites: DMT-dG(dmf) and dG(ibu). This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their synthesis needs.
Key Performance Differences: A Quantitative Look
The selection between DMT-dG(dmf) and dG(ibu) hinges on a trade-off between deprotection speed and, in some cases, final oligonucleotide yield. While both can achieve high coupling efficiencies, their distinct protecting groups for the guanine base—dimethylformamidine (dmf) for the former and isobutyryl (ibu) for the latter—dictate different downstream processing conditions and can influence the prevalence of side reactions such as depurination.
| Performance Metric | DMT-dG(dmf) | dG(ibu) | Key Observations |
| Coupling Efficiency | Typically ~99% per step[1] | Typically ~99% per step[1] | Both phosphoramidites can achieve very high coupling efficiencies under optimized conditions. |
| Deprotection Time | Significantly faster; approximately 4 times faster than dG(ibu)[2] | Slower; requires longer incubation or harsher conditions for complete removal[1] | The dmf group is more labile, allowing for milder and more rapid deprotection. |
| Deprotection Conditions | Milder conditions, e.g., ammonium hydroxide/methylamine (AMA) at room temperature or 55°C[3][4] | Harsher conditions, typically concentrated ammonium hydroxide at 55-70°C for extended periods[5] | Milder deprotection with dmf-dG is advantageous for sensitive modifications on the oligonucleotide. |
| Final Oligonucleotide Yield | Can be lower in some contexts despite high coupling efficiency[1] | Can result in higher final yields in specific sequences[1] | The reasons for lower yield with dmf-dG in some cases are not fully elucidated but may relate to side reactions or stability. |
| Depurination Potential | Lower; the electron-donating dmf group stabilizes the glycosidic bond[6] | Higher; the electron-withdrawing ibu group can destabilize the glycosidic bond, making it more prone to cleavage[6] | Reduced depurination is a significant advantage of using dmf-protected phosphoramidites. |
Experimental Protocols
To provide a clear understanding of the practical implications of choosing one phosphoramidite over the other, detailed experimental protocols for oligonucleotide synthesis and deprotection are outlined below.
Standard Oligonucleotide Synthesis Cycle
The following protocol is a standard procedure for solid-phase oligonucleotide synthesis on an automated synthesizer.
1. Detritylation:
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).
-
Procedure: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treating with the deblocking solution.
2. Coupling:
-
Reagents:
-
Phosphoramidite solution (DMT-dG(dmf) or dG(ibu)) in anhydrous acetonitrile (e.g., 0.1 M).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
-
Procedure: The phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically in the range of 30 seconds to several minutes.
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride in THF/Pyridine.
-
Cap B: 16% N-methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The phosphite triester linkage is oxidized to a more stable phosphate triester.
This cycle is repeated for each nucleotide to be added to the sequence.
Deprotection Protocols
For DMT-dG(dmf)-containing oligonucleotides (Fast Deprotection):
-
Reagent: A mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1 v/v).
-
Procedure: The solid support is treated with AMA at room temperature for 2 hours or at 65°C for 35 minutes to cleave the oligonucleotide from the support and remove the dmf and other base protecting groups.[5]
For dG(ibu)-containing oligonucleotides (Standard Deprotection):
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure: The solid support is treated with concentrated ammonium hydroxide at 55°C for 4 hours or at 70°C for 2.5 hours.[5] For complete removal of the ibu group, overnight incubation at 55°C may be necessary.[1]
Visualizing the Workflow and Chemical Differences
To better illustrate the processes and chemical structures discussed, the following diagrams are provided.
Caption: The automated solid-phase oligonucleotide synthesis cycle followed by post-synthesis processing.
Caption: Comparison of the protecting groups and deprotection characteristics of dG(dmf) and dG(ibu).
Conclusion
The choice between DMT-dG(dmf) and dG(ibu) phosphoramidites is a nuanced one that depends on the specific requirements of the oligonucleotide being synthesized.
DMT-dG(dmf) is the preferred choice when:
-
Speed is critical: The significantly faster deprotection protocol can streamline the overall synthesis workflow.
-
The oligonucleotide contains sensitive modifications: The milder deprotection conditions minimize the risk of damaging other functional groups on the oligo.
-
Minimizing depurination is a priority: The electron-donating nature of the dmf group offers enhanced stability to the glycosidic bond.
dG(ibu) may be considered when:
-
Maximizing final yield is the primary goal: In some documented cases, dG(ibu) has resulted in a higher yield of the full-length product.
-
A well-established, traditional protocol is preferred: dG(ibu) has a longer history of use in standard oligonucleotide synthesis.
Ultimately, for many applications, the advantages of faster, milder deprotection and reduced risk of depurination make DMT-dG(dmf) a more favorable option, particularly in the context of high-throughput synthesis and the production of complex, modified oligonucleotides. However, for specific sequences where yield has been observed to be higher with dG(ibu), it remains a viable alternative. Researchers should consider pilot experiments to determine the optimal phosphoramidite for their particular oligonucleotide sequence and application.
References
- 1. digital.csic.es [digital.csic.es]
- 2. glenresearch.com [glenresearch.com]
- 3. atdbio.com [atdbio.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. glenresearch.com [glenresearch.com]
Deprotection kinetics: DMT-dG(dmf) versus dG(ibu) protecting groups
In the realm of oligonucleotide synthesis, the choice of protecting groups for nucleobases is a critical decision that directly impacts the efficiency and fidelity of the final product. For deoxyguanosine (dG), two of the most commonly employed N2-protecting groups are the dimethylformamidine (dmf) and isobutyryl (ibu) groups. The rate at which these groups can be removed—their deprotection kinetics—is a key consideration for researchers aiming for rapid and clean synthesis of oligonucleotides. This guide provides an objective comparison of the deprotection kinetics of DMT-dG(dmf) and dG(ibu), supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthesis workflows.
Deprotection Kinetics: A Comparative Overview
The dimethylformamidine (dmf) protecting group is renowned for its lability, enabling significantly faster deprotection compared to the more traditional isobutyryl (ibu) group.[1][2][3] This accelerated removal is particularly advantageous for high-throughput oligonucleotide synthesis and for sequences prone to side reactions under prolonged exposure to basic conditions.
The dG(dmf) monomer is especially beneficial for the synthesis of G-rich sequences, where the slower deprotection of dG(ibu) can lead to incomplete removal and product impurities.[1][3] Conversely, the dG(ibu) group, while requiring longer deprotection times, has a long history of reliable performance in standard oligonucleotide synthesis.
The following table summarizes the quantitative data on the deprotection conditions for DMT-dG(dmf) and dG(ibu) using common deprotection reagents.
| Protecting Group | Reagent | Temperature | Time for Complete Deprotection | Reference |
| dG(dmf) | Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | [2] |
| Concentrated Ammonium Hydroxide | 55°C | 1 hour | [4] | |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | [1][3] | |
| AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65°C | 10 minutes | [5][6] | |
| 0.4 M NaOH in MeOH/water (4:1) | Room Temperature | > 72 hours | [7] | |
| dG(ibu) | Concentrated Ammonium Hydroxide | Room Temperature | 8 hours | [2] |
| Concentrated Ammonium Hydroxide | 55°C | 6-8 hours | [8] | |
| Concentrated Ammonium Hydroxide | 65°C | 8 hours | [9] | |
| 0.4 M NaOH in MeOH/water (4:1) | Room Temperature | 17 hours | [7] |
Experimental Protocols
The following are detailed methodologies for the deprotection of oligonucleotides containing either dG(dmf) or dG(ibu) protecting groups.
Standard Deprotection using Concentrated Ammonium Hydroxide
This protocol is a widely used method for the deprotection of standard oligonucleotides.
Workflow Diagram:
References
- 1. Fast Deprotection [qualitysystems.com.tw]
- 2. digital.csic.es [digital.csic.es]
- 3. DMT-dG(dmf) ホスホロアミダイト configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]
- 4. atdbio.com [atdbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. shop.hongene.com [shop.hongene.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Applied Biosystems™ CE Phosphoramidite, dG(iBu) | Fisher Scientific [fishersci.ca]
- 9. glenresearch.com [glenresearch.com]
The Enduring Impact of dG Protection on Oligonucleotide Purity: A Comparative Guide
The choice of the 2'-deoxyguanosine (dG) protecting group in solid-phase oligonucleotide synthesis is a critical determinant of the final product's purity and yield. This decision directly influences the required deprotection strategy, which in turn can introduce impurities through side reactions such as depurination and incomplete removal of the protecting groups. This guide provides a comparative analysis of commonly used dG protecting groups, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific application.
The purity of synthetic oligonucleotides is paramount for their successful application in research, diagnostics, and therapeutics. While the phosphoramidite chemistry for oligonucleotide synthesis is highly optimized, the selection of exocyclic amine protecting groups for the nucleobases, particularly for dG, remains a key variable. The ideal protecting group should be stable throughout the synthesis cycles yet readily and completely removable under conditions that do not compromise the integrity of the oligonucleotide product.
This guide explores the performance of three major classes of dG protecting groups: the standard N-isobutyryl (ibu-dG), the fast-deprotecting N-dimethylformamidino (dmf-dG), and the ultramild N-phenoxyacetyl (Pac-dG) and N-isopropyl-phenoxyacetyl (iPr-Pac-dG).
Comparative Analysis of dG Protecting Groups
The selection of a dG protecting group necessitates a trade-off between deprotection speed, the harshness of the required deprotection conditions, and the stability of the protecting group itself. The following tables summarize the key characteristics and performance metrics of the most common dG protecting groups.
| Protecting Group | Structure | Deprotection Conditions | Advantages | Disadvantages |
| N-isobutyryl (ibu) | Isobutyryl amide | Concentrated Ammonium Hydroxide (NH₄OH), 55°C, 8-16 hours | Standard, well-established chemistry. | Slow deprotection; harsh conditions can damage sensitive modifications. Increased risk of depurination. |
| N-dimethylformamidino (dmf) | Formamidine | Ammonium Hydroxide/Methylamine (AMA), 65°C, 10-15 minutes; or NH₄OH, 55°C, 2-4 hours. | Rapid deprotection, increasing throughput. Electron-donating nature reduces depurination.[1] | More labile than ibu during synthesis. |
| N-phenoxyacetyl (Pac) / N-isopropyl-phenoxyacetyl (iPr-Pac) | Phenoxyacetyl amide | 0.05 M Potassium Carbonate (K₂CO₃) in Methanol, Room Temperature, 4 hours; or NH₄OH, Room Temperature, 2-4 hours.[2][3] | Ultramild deprotection preserves extremely sensitive modifications. | Potential for exchange with acetate from the capping reagent if not managed properly.[3] |
Impact on Final Oligonucleotide Purity: A Data-Driven Comparison
The ultimate measure of a protecting group's efficacy is the purity of the final oligonucleotide product. While direct side-by-side high-performance liquid chromatography (HPLC) comparisons in single publications are scarce, the collective data from various studies and technical notes allow for a qualitative and semi-quantitative assessment.
| dG Protecting Group | Typical Purity (Post-Purification) | Key Purity-Affecting Side Reactions | Mitigation Strategies |
| ibu-dG | Good to High | Depurination: The electron-withdrawing nature of the acyl group weakens the glycosidic bond, making it susceptible to cleavage under the acidic detritylation conditions.[1] Incomplete Deprotection: Due to the slow removal, residual ibu groups can remain, leading to N-acylguanine adduction. | Use of milder detritylation reagents like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[1] Prolonged deprotection times with fresh ammonium hydroxide. |
| dmf-dG | High to Very High | Minimal Depurination: The electron-donating formamidine group stabilizes the glycosidic bond, significantly reducing depurination events.[1] | Strict anhydrous conditions during phosphoramidite preparation and storage to prevent hydrolysis. |
| Pac/iPr-Pac-dG | High to Very High | Protecting Group Exchange: The Pac or iPr-Pac group can be partially exchanged for an acetyl group from the acetic anhydride capping reagent, leading to a mixed population of protected dG residues that require different deprotection times. | Use of phenoxyacetic anhydride (Pac₂O) in the capping solution instead of acetic anhydride.[3] |
Experimental Protocols
The following are generalized protocols for the synthesis and deprotection of oligonucleotides using different dG protecting groups.
I. General Oligonucleotide Synthesis
This protocol outlines the standard steps on an automated solid-phase oligonucleotide synthesizer.
-
Solid Support: Start with the initial nucleoside covalently attached to a solid support (e.g., controlled pore glass - CPG) in a synthesis column.
-
Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of 3% dichloroacetic acid (DCA) in dichloromethane to expose the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: Activate the desired phosphoramidite monomer (e.g., dA(Bz), dC(Ac), dT, or the selected dG variant) with an activator like 5-(ethylthio)-1H-tetrazole (ETT) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping solution (e.g., a mixture of acetic anhydride/lutidine/THF and N-methylimidazole/THF) to prevent the formation of deletion mutants in subsequent cycles. For Pac/iPr-Pac-dG, it is recommended to use phenoxyacetic anhydride in the capping solution.[3]
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using a solution of iodine in THF/water/pyridine.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent monomer addition until the desired oligonucleotide sequence is synthesized.
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
II. Deprotection Protocols
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and heat at 55°C for 8-16 hours.
-
Cool the vial to room temperature and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to obtain the crude oligonucleotide.
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Seal the vial tightly and heat at 65°C for 10-15 minutes.[4]
-
Cool the vial to room temperature and transfer the supernatant to a new tube.
-
Evaporate the deprotection solution to yield the crude oligonucleotide.
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of 0.05 M potassium carbonate in anhydrous methanol.
-
Seal the vial and let it stand at room temperature for 4 hours.[3]
-
Transfer the supernatant to a new tube.
-
Neutralize the solution by adding an appropriate amount of acetic acid before evaporation to dryness.
Visualizing the Impact: A Logical Workflow
The choice of the dG protecting group is a critical decision point in the overall oligonucleotide synthesis and purification workflow. The following diagram illustrates this logical relationship.
Caption: Workflow of oligonucleotide synthesis highlighting the influence of dG protecting group choice on the deprotection strategy.
Conclusion
The selection of a dG protecting group has a profound effect on the final purity of synthetic oligonucleotides. For routine synthesis of unmodified oligonucleotides, the standard ibu-dG is a cost-effective option, provided that deprotection times are sufficient to ensure complete removal. For high-throughput synthesis and for oligonucleotides with moderately sensitive modifications, dmf-dG offers a significant advantage in terms of speed and reduced depurination, leading to higher purity products. When synthesizing oligonucleotides with highly labile functionalities, the use of Pac-dG or iPr-Pac-dG with their corresponding ultramild deprotection protocols is essential to preserve the integrity of the final product. By carefully considering the nature of the desired oligonucleotide and the information presented in this guide, researchers can make an informed decision to maximize the purity and yield of their synthetic nucleic acids.
References
Stability comparison of dG(dmf) and dG(ibu) phosphoramidites in solution
In the realm of oligonucleotide synthesis, the stability of phosphoramidite monomers in solution is a critical factor influencing the efficiency of coupling and the integrity of the final product. Among the standard DNA phosphoramidites, deoxyguanosine (dG) is known to be the least stable in solution.[1][2][3][4][5] The choice of protecting group for the exocyclic amine of guanine plays a significant role in its solution stability. This guide provides a detailed comparison of the solution stability of two commonly used dG phosphoramidites: dG(dmf) (N2-dimethylformamidine-deoxyguanosine) and dG(ibu) (N2-isobutyryl-deoxyguanosine).
Executive Summary
Experimental data indicates that dG phosphoramidites protected with a dimethylformamidine (dmf) group are less stable in solution compared to those protected with an isobutyryl (ibu) group.[3][4] The degradation of dG phosphoramidites in solution is primarily driven by hydrolysis, which is autocatalyzed by the dG phosphoramidite itself.[3][4][5] The rate of degradation is directly correlated with the ease of removal of the protecting group, with the more labile dmf group leading to a faster degradation rate.[3][4]
Data Summary
The following table summarizes the comparative stability of dG(dmf) and dG(ibu) phosphoramidites in solution based on available experimental data.
| Protecting Group | Relative Stability in Solution | Key Findings |
| dmf | Less Stable | Degrades more rapidly in solution compared to dG(ibu).[3][4] |
| ibu | More Stable | Exhibits greater stability in solution, with a slower degradation rate than dG(dmf).[3][4] |
Chemical Structures
The chemical structures of the dmf and ibu protecting groups on the guanine base are depicted below.
Experimental Methodology
The stability of dG phosphoramidites in solution is typically assessed by monitoring their degradation over time using High-Performance Liquid Chromatography (HPLC).
A representative experimental protocol is as follows:
-
Sample Preparation: Phosphoramidite solutions are prepared at a specific concentration (e.g., 0.2 M) in a suitable solvent, such as propylene carbonate or acetonitrile.[3][4] A known amount of water is often added to challenge the stability of the phosphoramidites.[3][4]
-
Incubation: The solutions are maintained at a constant temperature, and aliquots are taken at various time points for analysis.
-
HPLC Analysis: The degradation of the phosphoramidite is monitored by reversed-phase HPLC. The percentage of the intact phosphoramidite is plotted against time to determine the degradation rate.
-
Data Analysis: The degradation rates of dG phosphoramidites with different protecting groups are compared to determine their relative stabilities.[3][4]
Degradation Pathway
The degradation of dG phosphoramidites in solution is an autocatalytic process. The proposed mechanism involves the hydrolysis of the phosphoramidite, which is catalyzed by the dG phosphoramidite itself. The lability of the exocyclic amine protecting group influences the rate of this degradation.
Conclusion
The choice between dG(dmf) and dG(ibu) phosphoramidites for oligonucleotide synthesis involves a trade-off between deprotection speed and solution stability. While the dmf group allows for significantly faster deprotection of the final oligonucleotide,[6][7] dG(dmf) phosphoramidite is less stable in solution than its dG(ibu) counterpart.[3][4] For applications requiring high coupling efficiencies and for syntheses where the phosphoramidites may be in solution for extended periods, the greater stability of dG(ibu) may be advantageous. Conversely, for the synthesis of oligonucleotides containing sensitive modifications that require mild and rapid deprotection conditions, dG(dmf) is the preferred choice. Researchers and drug development professionals should consider these factors when selecting a dG phosphoramidite to ensure optimal synthesis outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
A Comparative Guide to DMT-dG Protecting Groups in Therapeutic Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of therapeutic oligonucleotides. The choice of the protecting group for the 2'-deoxyguanosine (dG) phosphoramidite, in particular, can significantly impact coupling efficiency, the extent of side reactions such as depurination, and the overall purity and yield of the final product. This guide provides an objective comparison of the performance of DMT-dG(dmf) with two common alternatives, DMT-dG(ibu) and DMT-dG(tac), supported by available experimental data and detailed protocols.
Comparison of Performance Characteristics
The selection of a dG phosphoramidite is often a trade-off between reaction kinetics, stability, and the lability of the protecting group. The dimethylformamidine (dmf) group on DMT-dG(dmf) offers a balanced profile, providing advantages in deprotection speed over the traditional isobutyryl (ibu) group, which is beneficial for oligonucleotides containing sensitive modifications.[1][2][3][4] The tert-butylphenoxyacetyl (tac) group is designed for even faster, or "ultra-fast," deprotection protocols.[2]
Quantitative Performance Data
A study comparing isobutyryl (ibu) and dimethylformamidine (dmf) protecting groups on the analogous nucleoside 2-aminopurine revealed similar coupling efficiencies of 99% per step for both.[5] However, the same study indicated a higher final oligonucleotide yield with the ibu-protected amidite.[5] Notably, the oligonucleotide synthesized with the ibu-protected 2-aminopurine was found to be four times more stable to depurination than the one synthesized with the dmf-protected version.[5]
The stability of the phosphoramidite monomers in solution is also a critical factor. A study on the degradation of dG phosphoramidites in the presence of water showed a clear difference in the rate of hydrolysis depending on the protecting group.[6][7][8][9] This suggests a correlation between the ease of protecting group removal and the stability of the phosphoramidite, with the more labile protecting groups leading to less stable phosphoramidites in solution.[6][7][8][9]
| Performance Metric | DMT-dG(dmf) | DMT-dG(ibu) | DMT-dG(tac) |
| Coupling Efficiency | ~99% (for 2-aminopurine analog)[5] | ~99% (for 2-aminopurine analog)[5] | High, but specific comparative data is limited. |
| Depurination Resistance | Lower than ibu (for 2-aminopurine analog)[5] | Higher than dmf (for 2-aminopurine analog)[5] | Data not available for direct comparison. |
| Solution Stability | Less stable than ibu-protected amidites.[6][7][8][9] | More stable than dmf and tac-protected amidites.[6][7][8][9] | Least stable among the three.[6][7][8][9] |
| Final Oligonucleotide Yield | Lower than ibu (for 2-aminopurine analog)[5] | Higher than dmf (for 2-aminopurine analog)[5] | Data not available for direct comparison. |
Deprotection Conditions
The primary advantage of DMT-dG(dmf) lies in its faster deprotection under milder conditions compared to the conventional DMT-dG(ibu).[1][2] The rate-determining step in the deprotection of oligonucleotides is often the removal of the guanine protecting group.[3][10] DMT-dG(tac) allows for even more rapid deprotection.[2]
| Protecting Group | Reagent | Temperature | Time |
| dmf | Concentrated Ammonium Hydroxide | 55°C | 1 hour[2] |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10 minutes[4] | |
| ibu | Concentrated Ammonium Hydroxide | 55°C | 5 hours[1] |
| tac | AMA (Ammonium Hydroxide/Methylamine) | Room Temperature | 2 hours[11] |
| Concentrated Ammonium Hydroxide | 55°C | 15 minutes[11] |
Experimental Protocols
The following section details a standard protocol for solid-phase oligonucleotide synthesis using phosphoramidite chemistry, followed by specific deprotection procedures for oligonucleotides synthesized with DMT-dG(dmf), DMT-dG(ibu), and DMT-dG(tac).
General Solid-Phase Oligonucleotide Synthesis Protocol
This protocol outlines a single cycle of nucleotide addition. The cycle is repeated until the desired oligonucleotide sequence is assembled.
1. Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The solid support-bound oligonucleotide is treated with the detritylation reagent to remove the 5'-O-Dimethoxytrityl (DMT) protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[1][2]
-
Monitoring: The cleaved DMT cation is orange and its absorbance can be measured at 495 nm to determine the coupling efficiency of the previous cycle.[1]
2. Coupling:
-
Reagents:
-
Phosphoramidite solution (DMT-dG(dmf), DMT-dG(ibu), or DMT-dG(tac)) in anhydrous acetonitrile.
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 2,5-Dicyanoimidazole (DCI)) in anhydrous acetonitrile.
-
-
Procedure: The phosphoramidite and activator solutions are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain. This forms a phosphite triester linkage.[12]
3. Capping:
-
Reagents:
-
Capping Reagent A (e.g., Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine).
-
Capping Reagent B (e.g., N-Methylimidazole in THF).
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent their participation in subsequent coupling cycles, which would result in deletion mutations.[2][13]
4. Oxidation:
-
Reagent: 0.02-0.1 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.[4]
Deprotection Protocols
For Oligonucleotides Synthesized with DMT-dG(ibu) (Standard Deprotection):
-
Cleavage from Support and Phosphate Deprotection: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone.[4]
-
Base Deprotection: The ammonia solution containing the oligonucleotide is heated in a sealed vial at 55°C for 5 hours to remove the benzoyl (Bz) protecting groups from dA and dC, and the isobutyryl (ibu) group from dG.[1]
For Oligonucleotides Synthesized with DMT-dG(dmf):
-
Cleavage and Phosphate Deprotection: Similar to the standard protocol, treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours.
-
Base Deprotection: Heat the ammonia solution containing the oligonucleotide in a sealed vial at 55°C for 1 hour.[2]
-
Alternative "UltraFAST" Deprotection:
-
Cleave the oligonucleotide from the support with a 1:1 mixture of Ammonium Hydroxide/40% aqueous Methylamine (AMA) for 10 minutes at 65°C.[4] This procedure also removes the base and phosphate protecting groups.
-
For Oligonucleotides Synthesized with DMT-dG(tac):
-
Cleavage and Phosphate Deprotection: Treat the solid support with concentrated ammonium hydroxide at room temperature.
-
Base Deprotection: Heat the ammonia solution in a sealed vial at 55°C for 15 minutes.[11]
-
Alternative Mild Deprotection: Treat with AMA solution at room temperature for 2 hours for complete deprotection.[11]
Visualizing the Workflow and Deprotection Logic
To better illustrate the processes described, the following diagrams are provided.
References
- 1. atdbio.com [atdbio.com]
- 2. biotage.com [biotage.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. digital.csic.es [digital.csic.es]
- 6. tandfonline.com [tandfonline.com]
- 7. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. glenresearch.com [glenresearch.com]
A Researcher's Guide to Post-Synthesis Modifications of dG(dmf)-Containing Oligonucleotides
For researchers and professionals in drug development, the integrity and purity of synthetic oligonucleotides are paramount. The choice of protecting groups for nucleobases, particularly guanine, plays a critical role in the successful synthesis and subsequent modification of these molecules. The dimethylformamidine (dmf) protecting group for deoxyguanosine (dG) has gained popularity due to its lability under milder conditions compared to traditional protecting groups like isobutyryl (ibu).[1][2] This guide provides a comprehensive comparison of post-synthesis deprotection strategies for dG(dmf)-containing oligonucleotides, supported by experimental data and detailed protocols, to aid in the selection of optimal conditions for various applications.
Comparison of Deprotection Conditions for Guanine Protecting Groups
The efficiency of the deprotection step is a critical factor in obtaining high-purity oligonucleotides, especially for sequences rich in guanine or those containing sensitive modifications.[3] The dG(dmf) protecting group offers significantly faster deprotection times compared to the conventional dG(ibu).[2][3]
| Protecting Group | Reagent | Temperature | Time | Notes |
| dG(dmf) | Concentrated Ammonium Hydroxide | 55°C | 1-4 hours | Faster deprotection reduces risk of side reactions.[1][3][4] |
| 65°C | 1-2 hours | [3][4] | ||
| Room Temp | 16 hours | [4] | ||
| dG(ibu) | Concentrated Ammonium Hydroxide | 55°C | 16 hours | Standard, but slow.[4] |
| 65°C | 8 hours | [4] | ||
| Room Temp | 36 hours | [4] | ||
| dG(Ac) | Concentrated Ammonium Hydroxide | 55°C | 4 hours | Faster than ibu, comparable to dmf.[4] |
| 65°C | 2 hours | [4] | ||
| Room Temp | 16 hours | [4] | ||
| dG(iPr-Pac) | 0.05 M K2CO3 in Methanol | Room Temp | 4 hours | UltraMILD condition for very sensitive modifications.[2] |
| Ammonium Hydroxide | Room Temp | 2 hours | [2] |
Ultra-Fast Deprotection using AMA Reagent
For high-throughput synthesis, rapid deprotection is essential. A mixture of aqueous Ammonium Hydroxide and aqueous MethylAmine (AMA) allows for "UltraFAST" deprotection, significantly reducing the overall synthesis time.[4]
| Protecting Group | Reagent | Temperature | Time | Key Considerations |
| dG(dmf), dG(ibu), or dG(Ac) | AMA (1:1 v/v) | 65°C | 5-10 minutes | Requires acetyl (Ac) protected dC to prevent base modification.[2][4] |
| 55°C | 10 minutes | [4] | ||
| 37°C | 30 minutes | [4] | ||
| Room Temp | 120 minutes | [4] |
Experimental Protocols
Standard Deprotection with Concentrated Ammonium Hydroxide
-
Cleavage: Treat the solid support-bound oligonucleotide with concentrated ammonium hydroxide at room temperature for 1-2 hours.[2]
-
Deprotection: Transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a sealed vial.
-
Heat the vial at the desired temperature and duration as specified in the table above (e.g., 55°C for 1-4 hours for dG(dmf)).
-
Evaporation: After cooling, evaporate the ammonium hydroxide to dryness.
-
Purification: The oligonucleotide is now ready for purification by methods such as HPLC or gel electrophoresis.
UltraFAST Deprotection with AMA
-
Cleavage and Deprotection: Treat the solid support-bound oligonucleotide with AMA reagent.
-
Incubate at the recommended temperature and time (e.g., 65°C for 5-10 minutes).[4]
-
Quenching: Quench the reaction as per the manufacturer's protocol.
-
Evaporation and Purification: Evaporate the solution and proceed with purification.
UltraMILD Deprotection
-
Synthesis: Synthesize the oligonucleotide using UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[2]
-
Deprotection: Treat the solid support-bound oligonucleotide with 0.05 M potassium carbonate in methanol for 4 hours at room temperature.[2]
-
Work-up: Neutralize the solution and proceed with purification. This method is particularly suitable for oligonucleotides containing extremely base-labile modifications.[1]
Visualizing Workflows and Decision Making
The selection of a deprotection strategy is contingent on the specific requirements of the final oligonucleotide product, including the presence of sensitive dyes or other modifications.
Caption: General workflow for oligonucleotide synthesis and post-synthetic modification.
Caption: Decision tree for selecting a dG(dmf) deprotection strategy.
Chemical Pathways: dG(dmf) vs. dG(ibu) Deprotection
The faster deprotection of dG(dmf) is attributed to the electron-withdrawing nature of the formamidine group, which facilitates nucleophilic attack by ammonia or other bases.
Caption: Simplified comparison of dG(dmf) and dG(ibu) deprotection pathways.
Conclusion
The use of dG(dmf) in oligonucleotide synthesis offers a significant advantage in terms of deprotection efficiency, allowing for milder conditions and shorter reaction times. This is particularly beneficial for the synthesis of long oligonucleotides, G-rich sequences, and oligos containing sensitive modifications.[3][5] By understanding the various deprotection protocols and selecting the appropriate method based on the specific oligonucleotide being synthesized, researchers can ensure the high quality and integrity of their final products, which is crucial for downstream applications in research, diagnostics, and therapeutics.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DMT-dG(dmf) Phosphoramidite
Ensuring a safe and compliant laboratory environment is paramount for researchers, scientists, and drug development professionals. The proper handling and disposal of chemical reagents like DMT-dG(dmf) Phosphoramidite, a key component in oligonucleotide synthesis, are critical to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound.
Immediate Safety and Handling Precautions
This compound should be handled with care. It is advisable to work in a well-ventilated area, preferably within a chemical fume hood.[1] Mandatory personal protective equipment (PPE) includes safety goggles, chemical-resistant gloves, and a laboratory coat.[1] In case of a spill, the material should be absorbed with an inert substance like vermiculite or dry sand, collected in a sealed container, and the area decontaminated with alcohol.[1]
Disposal Plan: A Step-by-Step Deactivation Protocol
The recommended method for the disposal of this compound waste involves a controlled deactivation process through hydrolysis. This procedure transforms the reactive phosphoramidite into a less reactive H-phosphonate species, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1] This protocol is intended for small quantities of expired or unused solid waste or residues in empty containers.[1]
Experimental Protocol for Deactivation:
-
Preparation: All procedures must be conducted within a certified chemical fume hood while wearing appropriate PPE.[1]
-
Dissolution:
-
Quenching/Hydrolysis:
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1][2]
-
Waste Collection: Transfer the resulting aqueous mixture into a clearly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Data Presentation: Key Disposal Parameters
The following table summarizes the essential quantitative parameters for the deactivation procedure.
| Parameter | Specification | Rationale |
| Deactivating Agent | 5% aqueous sodium bicarbonate (NaHCO₃) | A weak base that facilitates hydrolysis and neutralizes acidic byproducts.[1] |
| Solvent for Dissolution | Anhydrous Acetonitrile (ACN) | Used to control the initiation of the hydrolysis reaction.[1] |
| Volume Ratio (Waste:Agent) | 1:10 (acetonitrile solution of phosphoramidite to 5% NaHCO₃ solution) | Ensures complete hydrolysis.[1] |
| Reaction Time | Minimum 24 hours | To ensure complete degradation of the phosphoramidite.[1][2] |
| Final pH of Waste Solution | Neutral (pH 6.0 - 8.0 is a general target for hazardous waste) | Ensures safe handling and disposal.[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe disposal of this compound.
It is imperative to always consult your institution's specific waste disposal guidelines and your local regulations, as they may have additional requirements.[3][4]
References
Safeguarding Your Research: A Comprehensive Guide to Handling DMT-dG(dmf) Phosphoramidite
Researchers and scientists working with DMT-dG(dmf) Phosphoramidite must adhere to stringent safety protocols to mitigate risks associated with this chemical. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Core Safety and Handling Precautions
This compound is a moisture and air-sensitive compound that requires careful handling in a controlled environment. It is crucial to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1] Adherence to proper personal protective equipment (PPE) is mandatory to prevent skin and eye contact, and inhalation.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE when handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Face Shield | Recommended when there is a splash hazard.[3] | |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of properly.[2][3] |
| Laboratory Coat | A laboratory coat must be worn.[3][4] | |
| Protective Clothing | Choose body protection in relation to the concentration and amount of the dangerous substance at the workplace.[3] | |
| Respiratory Protection | NIOSH-approved Respirator | Use if ventilation is inadequate or dust is generated. An N95 or P1 type dust mask may be suitable.[2][3] |
| Self-contained Breathing Apparatus | Necessary in case of fire or major spills.[2][3] |
Storage and Handling
Proper storage is critical to maintain the integrity of this compound and prevent hazardous reactions.
-
Storage Temperature: Store in a dry, well-ventilated area at -20°C.[2][3][5]
-
Container: Keep the container tightly sealed to prevent moisture and air exposure.[2][3]
-
Incompatible Materials: Store away from oxidizing agents and protect from heat.[2][3]
-
General Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3]
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural guide for the safe handling of this compound during routine laboratory operations.
-
Preparation:
-
Ensure all necessary PPE is worn correctly before entering the designated handling area.
-
Work within a certified chemical fume hood.
-
Ensure all reagents and solvents are anhydrous, as phosphoramidites are sensitive to moisture.
-
-
Reagent Preparation:
-
For solid phosphoramidite, carefully weigh the required amount in a controlled environment to minimize dust generation.
-
Dissolve the solid in anhydrous acetonitrile to the desired concentration.
-
-
Use in Synthesis:
-
If using an automated synthesizer, ensure all lines are properly primed and there are no leaks.
-
For manual coupling, exercise precise control over the quantities of reagents used to minimize waste.
-
-
Post-Handling:
-
Tightly seal the phosphoramidite container immediately after use.
-
Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent like alcohol.[1]
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Disposal Plan: Deactivation and Waste Management
The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1]
Experimental Protocol for Deactivation
This protocol is intended for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous Acetonitrile (ACN)
-
5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately sealed and labeled hazardous waste container
-
Stir plate and stir bar
Procedure:
-
Preparation: Perform all operations within a certified chemical fume hood and wear all necessary PPE.
-
Dissolution:
-
For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
-
-
Quenching/Hydrolysis:
-
Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate.[1] The weak basic condition helps to neutralize any acidic byproducts.
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[1]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1] Do not dispose of the chemical into drains or the environment.[3]
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes.[2][3] Seek medical attention if symptoms persist.
-
Skin Contact: Wash skin with soap and water.[2]
-
Inhalation: Move to fresh air. Get medical attention if symptoms occur.[2]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
In case of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
